2-Hydrazinyl-4,6-dimethylpyrimidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-3-5(2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTHKSNCQCCOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325587 | |
| Record name | 2-Hydrazinyl-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23906-13-0 | |
| Record name | 23906-13-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydrazinyl-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinyl-4,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Hydrazinyl-4,6-dimethylpyrimidine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Hydrazinyl-4,6-dimethylpyrimidine, a pivotal heterocyclic building block in modern medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis protocols, analytical characterization, and its significant role as a scaffold for developing novel therapeutics.
Core Compound Identification and Properties
This compound is a stable, solid organic compound that serves as a key intermediate in the synthesis of a wide array of more complex heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic hydrazine group and a pyrimidine core, makes it a versatile reagent in synthetic chemistry.
CAS Number: 23906-13-0
Physicochemical and Computed Properties
A summary of the key properties of this compound is presented below. These parameters are crucial for designing reaction conditions, assessing bioavailability, and understanding the compound's general behavior in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀N₄ | [1][2] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 165 °C | [2] |
| Boiling Point (Predicted) | 256.0 ± 23.0 °C | [2] |
| Water Solubility (Predicted) | 81,835.7 mg/L | [3] |
| pKa (Predicted) | 6.44 ± 0.70 | [4] |
| InChIKey | PHTHKSNCQCCOHM-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=NC(=N1)NN)C | [3] |
Synthesis and Mechanism
The most prevalent and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated pyrimidine precursor, typically 2-chloro-4,6-dimethylpyrimidine, with hydrazine hydrate.
Causality of the Synthetic Route
The choice of 2-chloro-4,6-dimethylpyrimidine as the starting material is strategic. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms. Hydrazine, being a potent nucleophile, readily displaces the chloride ion. The reaction is typically carried out in an alcoholic solvent, which facilitates the dissolution of the reactants and provides a suitable medium for the reaction to proceed to completion. The use of excess hydrazine hydrate ensures the complete consumption of the chlorinated precursor.
General Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for this reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4,6-dimethylpyrimidine (1 equivalent).
-
Solvent and Reagent Addition: Add ethanol to the flask to dissolve the starting material. Subsequently, add hydrazine hydrate (approximately 5-10 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a white solid.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the molecule.
| ¹H NMR (Proton) | Expected Chemical Shift (δ ppm) | Multiplicity | Assignment |
| Pyrimidine-H | ~6.5 | Singlet (s) | Aromatic proton at the 5-position of the ring |
| Methyl Protons (-CH₃) | ~2.2 | Singlet (s) | Protons of the two methyl groups at C4 and C6 |
| Hydrazine Protons (-NH-NH₂) | Broad signals, variable | Broad (br s) | Protons of the hydrazine group |
| ¹³C NMR (Carbon) | Expected Chemical Shift (δ ppm) | Assignment |
| Pyrimidine C2 | ~165 | Carbon attached to the hydrazine group |
| Pyrimidine C4/C6 | ~160 | Carbons attached to the methyl groups |
| Pyrimidine C5 | ~110 | Carbon at the 5-position of the ring |
| Methyl Carbons (-CH₃) | ~24 | Carbons of the two methyl groups |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and instrument used.[5]
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the key functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3300-3100 | Medium, broad |
| C-H Stretch (sp³) | 2950-2850 | Medium |
| C=N Stretch | 1650-1550 | Strong |
| C=C Stretch | 1580-1450 | Strong |
Note: The IR spectrum of the related compound, 2-amino-4,6-dimethylpyrimidine, shows characteristic peaks in these regions.[6][7]
Role in Drug Discovery and Development
This compound is a highly valued scaffold in medicinal chemistry due to its utility in constructing fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These structures are bioisosteres of purines and can effectively interact with various biological targets.[8]
Key Reaction: Synthesis of Pyrazolo[1,5-a]pyrimidines
A cornerstone reaction is the condensation of this compound with 1,3-dicarbonyl compounds (e.g., β-diketones) to yield the pyrazolo[1,5-a]pyrimidine core.[9] This reaction proceeds with high regioselectivity and is a robust method for accessing a diverse library of derivatives for biological screening.[9]
Caption: The central role of this compound in generating therapeutically relevant scaffolds.
Field-Proven Applications
-
Oncology - Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is a key component of several kinase inhibitors.[8] This includes the FDA-approved drug Larotrectinib , a potent inhibitor of Tropomyosin Receptor Kinase (TRK), which is built upon a related pyrazolopyrimidine core.[10] The structural similarity of this scaffold to adenine allows it to effectively compete for the ATP-binding site of various kinases, which are often dysregulated in cancer.[8][11]
-
Infectious Diseases - Anti-filarial Agents: Recent research has identified pyrazolopyrimidine derivatives, originating from high-throughput screening, as potent anti-Wolbachia agents.[12] Wolbachia are endosymbiotic bacteria essential for the survival of filarial worms that cause diseases like onchocerciasis (river blindness) and lymphatic filariasis. Targeting these bacteria with drugs derived from the pyrazolopyrimidine scaffold represents a promising strategy for treating these neglected tropical diseases.[12]
-
Central Nervous System (CNS) Disorders: Derivatives incorporating the pyrimidine-hydrazone moiety have been extensively investigated for their anticonvulsant properties.[13] These compounds are explored as potential treatments for epilepsy, with some acting as positive modulators of the GABA-A receptor.[14]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Signal Word: Warning
-
Pictograms:
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
-
Handling Recommendations: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere. Recommended storage is in a freezer at -20°C.
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to a rich and diverse chemical space with profound implications for drug discovery. Its straightforward synthesis and versatile reactivity, particularly in the formation of the privileged pyrazolo[1,5-a]pyrimidine scaffold, have solidified its importance in the development of next-generation therapeutics. From FDA-approved cancer drugs to promising new treatments for neglected diseases, the lineage of this compound underscores the power of strategic molecular design rooted in fundamental heterocyclic chemistry. This guide serves as a foundational resource for scientists looking to leverage the potential of this remarkable building block in their research endeavors.
References
- Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1).
- This compound | 23906-13-0 - Sigma-Aldrich
- An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies
- Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Tre
- Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold
- GHS hazard st
- GHS Pictogram Chart and Guide
- This compound | C6H10N4 | CID 350535 - PubChem
- GHS Classific
- Hazard and Precautionary St
- Assignment of peaks from 1H and 13C NMR | Download Table - ResearchG
- (PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile
- This compound (23906-13-0) - Chemchart
- Cas 23906-13-0,2-Hydrazino-4,6-dimethylpyrimidine - LookChem
- Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative | Request PDF - ResearchG
- SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIV
- 2-Hydrazino-4,6-dimethylpyrimidine - ChemBK
- This compound | 23906-13-0 - Sigma-Aldrich
- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google P
- 4-amino-2,6-dimethylpyrimidine - Organic Syntheses Procedure
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchG
- FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine - IJERA
- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplic
- 2-Amino-4,6-dimethyl-pyrimidine - Optional[FTIR] - Spectrum - SpectraBase
- 2-Amino-4,6-dimethyl-pyrimidine - Optional[1H NMR] - Chemical Shifts - SpectraBase
Sources
- 1. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound (23906-13-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijera.com [ijera.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). | Read by QxMD [read.qxmd.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GHS Pictogram Chart and Guide | BradyID.com [bradyid.com]
- 14. researchgate.net [researchgate.net]
Physicochemical properties of 2-Hydrazinyl-4,6-dimethylpyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-4,6-dimethylpyrimidine
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of biologically active molecules. Its unique structural features, particularly the reactive hydrazinyl moiety attached to the pyrimidine core, make it an invaluable building block for drug discovery and materials science. This guide provides a comprehensive analysis of its core physicochemical properties, detailed experimental protocols for their characterization, and insights into its reactivity and applications. The information presented herein is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for synthetic and analytical applications.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the backbone of medicinal chemistry, with a significant number of pharmaceuticals containing these structural motifs.[1] Among them, pyrimidine derivatives are of paramount importance, constituting the core of nucleobases in DNA and RNA. This compound (HDMP) emerges as a particularly strategic intermediate.[2][3] Its utility stems from the high reactivity of the hydrazinyl group, which can readily undergo condensation and cyclization reactions to form more complex heterocyclic systems such as pyrazoles and triazolopyrimidines.[1][4]
These resulting structures are often associated with a broad spectrum of biological activities, including anticancer, antifungal, antiviral, and plant growth-stimulating properties.[1] Furthermore, HDMP has been identified as a potent acrolein scavenger, a property with therapeutic potential in conditions like diabetic retinopathy.[1] This guide aims to consolidate the essential physicochemical data and methodologies related to HDMP, providing a foundational resource for its effective utilization in research and development.
Core Molecular and Physicochemical Profile
A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis, formulation, and biological assays.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | (4,6-dimethylpyrimidin-2-yl)hydrazine | PubChem[5] |
| CAS Number | 23906-13-0 | Sigma-Aldrich |
| Molecular Formula | C₆H₁₀N₄ | PubChem[5] |
| SMILES | CC1=CC(=NC(=N1)NN)C | PubChem[5] |
| InChIKey | PHTHKSNCQCCOHM-UHFFFAOYSA-N | Sigma-Aldrich |
| Synonyms | 2-Hydrazino-4,6-dimethylpyrimidine, (4,6-Dimethyl-pyrimidin-2-yl)-hydrazine | PubChem[5] |
Tabulated Physicochemical Properties
The properties of HDMP have been determined through both experimental analysis and computational prediction. It is crucial to distinguish between these values, as experimental data generally represent greater accuracy for practical applications.
| Property | Experimental Value | Predicted Value | Source |
| Molecular Weight | - | 138.17 g/mol | PubChem[5] |
| Monoisotopic Mass | - | 138.090546336 Da | PubChem[5] |
| Appearance | White crystalline powder | - | ChemBK[2] |
| Melting Point | 171-173 °C | 80.37 °C | ChemBK[2], Chemchart[6] |
| Boiling Point | 321.4 °C | 255.64 °C | ChemBK[2], Chemchart[6] |
| Water Solubility | Slightly soluble | 81835.7 mg/L | ChemBK[2], Chemchart[6] |
| Solubility Profile | Soluble in acid, alcohol, and ether | - | ChemBK[2] |
| XLogP3 | - | 0.6 | PubChem[5] |
| Purity (Typical) | 97% | - | Sigma-Aldrich |
Note on Discrepancies: The significant difference between experimental and predicted melting and boiling points highlights the limitations of in silico models for complex heterocyclic molecules. Experimental values should always be prioritized for laboratory work. Similarly, the predicted high water solubility contrasts with the experimental observation of it being "slightly soluble," which may be due to strong crystal lattice energy that must be overcome for dissolution.
Spectroscopic Characterization: The Fingerprint of HDMP
Structural confirmation and purity assessment of HDMP rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's architecture.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : ¹H NMR is essential for confirming the proton environment of the molecule. The spectrum will characteristically show signals for the two methyl groups, the lone proton on the pyrimidine ring, and the protons of the hydrazinyl group.[5][7] The integration and splitting patterns of these signals are definitive for structural verification.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are commonly used. The fragmentation pattern, which involves characteristic losses from the molecular ion, can provide further structural evidence.[5][8][9] For HDMP, the molecular ion peak at m/z 138 is a key identifier.[5]
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. The spectrum of HDMP, typically acquired using a KBr-pellet technique, will display characteristic absorption bands for N-H stretching of the hydrazine group, C=N stretching within the pyrimidine ring, and C-H stretching of the methyl and aromatic groups.[5]
Authoritative Experimental Protocols
To ensure reproducibility and accuracy, standardized experimental protocols are indispensable. The following sections detail validated methods for the synthesis and characterization of key physicochemical properties of HDMP.
Protocol: Synthesis of this compound
This protocol is based on the established nucleophilic substitution reaction of a suitable pyrimidine precursor with hydrazine.[2] The choice of 2-amino-4,6-dimethylpyrimidine as a starting material is common due to its commercial availability.[10][11]
Principle: The amino group at the C2 position of the pyrimidine ring is displaced by the more nucleophilic hydrazine, typically under heating, to yield the desired product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-4,6-dimethylpyrimidine (1.0 eq) and an appropriate solvent (e.g., ethanol or a higher boiling point solvent like ethylene glycol).
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux. The reaction time is typically prolonged and should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., water or ethanol) to remove excess hydrazine and other impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Drying & Characterization: Dry the purified white crystalline powder under vacuum. Confirm the identity and purity of the final product using melting point analysis, NMR, and MS.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound, providing a reliable value for drug development and formulation studies.[12]
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved states. The concentration of the compound in the filtered supernatant is then measured.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of HDMP (e.g., 10 mg) to a known volume of aqueous buffer (e.g., 1 mL of PBS, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is achieved. A preliminary time-course experiment is recommended to confirm the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microscopic particles. Discard the first few drops of the filtrate to avoid errors from filter adsorption.
-
Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of HDMP using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Calculation: The solubility is reported in units such as mg/mL or µM.
Chemical Reactivity and Synthetic Applications
The synthetic versatility of HDMP is primarily dictated by the nucleophilicity of the terminal nitrogen of the hydrazinyl group. This site readily attacks electrophilic centers, leading to the formation of a diverse range of heterocyclic products.
-
Formation of Triazolopyrimidines: Reaction with reagents like benzoyl chloride or ethyl chloroformate leads to cyclization, forming fused 1,2,4-triazolo[4,3-a]pyrimidine systems.[1] These scaffolds are of significant interest in medicinal chemistry.
-
Formation of Pyrazoles: Condensation with 1,3-dicarbonyl compounds, such as acetylacetone or trifluoromethyl-β-diketones, is a classic route to substituted pyrazoles.[1][4] The reaction conditions (neutral vs. acidic) can influence the regioselectivity and the final product, which may be a pyrazole or a 5-hydroxypyrazoline intermediate.[4][13]
-
Intermediate in Drug Synthesis: HDMP serves as a key raw material for the synthesis of various molecules with potential applications as drugs, pesticides, and dyes.[2] Its derivatives have been investigated for a wide range of biological activities, making it a valuable starting point for lead optimization campaigns in drug discovery.[1]
Safety, Handling, and Storage
Proper handling of HDMP is essential to ensure laboratory safety.
-
Hazards: The compound is classified as harmful if swallowed (Acute Tox. 4).[5] It may cause skin and eye irritation.[2]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this chemical.[2] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2]
-
Storage: Store HDMP in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidants and strong acids.[2] For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.
Conclusion
This compound is a high-value synthetic intermediate with a well-defined physicochemical profile. Its utility is anchored in the predictable reactivity of its hydrazinyl group, which provides a gateway to a rich variety of complex heterocyclic structures pertinent to pharmaceutical and agrochemical research. The data and protocols compiled in this guide offer a robust framework for scientists to confidently and effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
- 2-Hydrazino-4,6-dimethylpyrimidine - ChemBK. [Link]
- An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine - ResearchG
- This compound | C6H10N4 | CID 350535 - PubChem. [Link]
- This compound (23906-13-0) - Chemchart. [Link]
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. [Link]
- Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. [Link]
- Cas 23906-13-0,2-Hydrazino-4,6-dimethylpyrimidine - LookChem. [Link]
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones - ResearchG
- Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - Journal of Mass Spectrometry. [Link]
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. [Link]
- CONVENIENT SYNTHESIS AND PHYSICOCHEMICAL PROFILE OF NEW DERIVATIVES OF PYRIMIDINE - HETEROCYCLES. [Link]
- Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC - NIH. [Link]
- (PDF)
- Scheme 1. Reaction of 2-hydrazino-4,6-dimethylpyrimidine with...
- Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative | Request PDF - ResearchG
- Streamlining Organic Synthesis with Versatile Pyrimidine Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines - Scientific Research Publishing. [Link]
- This compound (C6H10N4) - PubChemLite. [Link]
- CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google P
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (23906-13-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. 2-Hydrazino-4,6-dimethylpyrimidine(23906-13-0) 1H NMR spectrum [chemicalbook.com]
- 8. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. article.sapub.org [article.sapub.org]
- 10. 2-Amino-4,6-dimethylpyrimidine CAS#: 767-15-7 [m.chemicalbook.com]
- 11. 2-Amino-4,6-dimethylpyrimidine, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 2-Hydrazinyl-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and reactivity of 2-hydrazinyl-4,6-dimethylpyrimidine (CAS No. 23906-13-0). As a pivotal intermediate in synthetic organic and medicinal chemistry, understanding its structural nuances, particularly tautomerism, is critical for its effective application. This document synthesizes data from spectroscopic analysis, chemical reactivity studies, and computational predictions to offer a senior application scientist's perspective on leveraging this molecule. We delve into the causality behind its structural stability, provide validated experimental protocols for its synthesis and derivatization, and explore its significance as a scaffold for developing pharmacologically active compounds.
Introduction: The Pyrimidine Scaffold in Modern Chemistry
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of biological systems and medicinal chemistry.[1] It forms the structural basis for nucleobases such as cytosine, thymine, and uracil, making it fundamental to the structure of DNA and RNA.[2] Beyond this central biological role, the pyrimidine nucleus is a "privileged scaffold" in drug discovery, found in a vast array of therapeutic agents with activities spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[3][4][5]
The functionalization of this scaffold is key to modulating its biological activity. This compound emerges as a particularly valuable building block. The presence of a reactive hydrazinyl (-NHNH₂) group on the electron-deficient pyrimidine ring creates a versatile synthon, enabling the construction of fused heterocyclic systems and other complex derivatives.[6][7] This guide focuses on the foundational molecular and structural characteristics that underpin its utility.
Core Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's fundamental properties is the starting point for any synthetic or analytical endeavor.
Chemical Identity and Key Properties
The essential identifiers and physicochemical properties of this compound are summarized below. This data provides the baseline for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source |
| IUPAC Name | (4,6-dimethylpyrimidin-2-yl)hydrazine | PubChem[8] |
| CAS Number | 23906-13-0 | Sigma-Aldrich |
| Molecular Formula | C₆H₁₀N₄ | PubChem[8] |
| Molecular Weight | 138.17 g/mol | PubChem[8] |
| Appearance | White crystalline powder | ChemBK[7] |
| Melting Point | 171-173 °C | ChemBK[7] |
| Solubility | Slightly soluble in water; soluble in acids, alcohols, and ether. | ChemBK[7] |
| SMILES | CC1=CC(=NC(=N1)NN)C | PubChemLite[9] |
| InChIKey | PHTHKSNCQCCOHM-UHFFFAOYSA-N | PubChemLite[9] |
Structural Elucidation: 2D Representation and Tautomerism
The planar structure of this compound is straightforward. However, its most critical structural feature is the potential for tautomerism—the migration of a proton, resulting in distinct structural isomers that can coexist in equilibrium.
Caption: 2D Structure of this compound.
A crucial consideration for molecules containing a hydrazinyl group attached to a heterocycle is the potential equilibrium between the amino (-NH-NH₂) form and the imino or hydrazone (=N-NH-NH₂) form. In the case of this compound, experimental evidence, including ¹⁵N NMR studies, indicates that the molecule exists predominantly as the amino tautomer .[10][11] This stability is attributed to the preservation of the aromaticity of the pyrimidine ring, which would be disrupted in the imino form.
Caption: Tautomeric equilibrium of this compound.
Note: The images in the DOT script above are placeholders and would be replaced with actual chemical structure images in a final document.
This preference for the amino form is a key mechanistic insight. It means that the terminal -NH₂ group is the primary site of nucleophilic attack in most reactions, rather than the ring nitrogen, guiding the design of synthetic strategies.
Spectroscopic Signature
The confirmation of the molecular structure relies on a combination of spectroscopic techniques. The data below represents expected values that serve as a validation checkpoint in any synthesis.
| Technique | Key Expected Signals / Observations |
| ¹H NMR | - Two singlets for the non-equivalent methyl groups (CH₃).- A singlet for the pyrimidine ring proton (C5-H).- Broad signals for the hydrazine protons (-NHNH₂), which are exchangeable with D₂O. |
| ¹³C NMR | - Signals for the two distinct methyl carbons.- Signals for the three distinct pyrimidine ring carbons (C2, C4/C6, C5). The C2 carbon attached to the hydrazinyl group will have a characteristic chemical shift. |
| IR Spectroscopy | - N-H stretching vibrations (typically in the 3200-3400 cm⁻¹ region) from the hydrazine group.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring. |
| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight (138.17).- Characteristic fragmentation patterns involving the loss of N₂H₃ or CH₃ groups. |
Synthesis and Chemical Reactivity
A Validated Synthetic Protocol
The most common and efficient synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the C2 position with hydrazine. A typical precursor is 2-chloro-4,6-dimethylpyrimidine, which itself is synthesized from 2-hydroxy-4,6-dimethylpyrimidine.
Caption: General synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
-
Chlorination: To 2-hydroxy-4,6-dimethylpyrimidine (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) slowly under cooled conditions (ice bath). After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Causality: POCl₃ is a powerful dehydrating and chlorinating agent. It converts the hydroxyl group (which exists in tautomeric equilibrium with the keto form) into a chloro group, an excellent leaving group for subsequent nucleophilic substitution.
-
-
Work-up (Chlorination): Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring. The crude 2-chloro-4,6-dimethylpyrimidine will precipitate. Neutralize the solution with a base (e.g., NaHCO₃ or NH₄OH) to pH 7-8. Filter the solid, wash with cold water, and dry.
-
Hydrazinolysis: Dissolve the crude 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in a suitable solvent like ethanol or isopropanol. Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Causality: Hydrazine is a potent nucleophile. It attacks the electron-deficient C2 carbon of the pyrimidine ring, displacing the chloride ion in an SₙAr (Nucleophilic Aromatic Substitution) reaction.
-
-
Work-up (Final Product): Cool the reaction mixture. The product, this compound, will often crystallize out of the solution. Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.
-
Validation: Confirm the identity and purity of the product by measuring its melting point (171-173 °C) and acquiring spectroscopic data (NMR, IR) to match the expected signatures.
Reactivity and Application as a Synthon
The synthetic value of this compound lies in the reactivity of its hydrazine moiety. The terminal -NH₂ group acts as a binucleophile, enabling cyclocondensation reactions with various electrophiles to form stable five- or six-membered rings.
A prime example is the Knorr pyrazole synthesis, where it reacts with 1,3-dicarbonyl compounds.
Caption: Formation of pyrazoles via cyclocondensation.
The reaction with trifluoromethyl-β-diketones has been studied, showing that reaction conditions (neutral vs. acidic) can influence the regioselectivity and the final product, leading to either pyrazolines or fully aromatized pyrazoles.[12][13] This demonstrates the fine control that can be exerted over synthetic outcomes. Similarly, reactions with reagents like benzoyl chloride or carbon disulfide can be used to construct fused[1][2][3]triazolo[4,3-a]pyrimidine systems, another important heterocyclic core in medicinal chemistry.[6]
Conclusion: A Versatile and Foundational Building Block
This compound is more than a simple chemical intermediate; it is a well-defined molecular tool. Its structural integrity, governed by the stability of its aromatic amino tautomer, provides a reliable and predictable platform for synthetic chemistry. The high reactivity of its hydrazinyl group, coupled with the proven pharmacological importance of the pyrimidine scaffold, makes it an indispensable resource for researchers in drug discovery. A thorough grasp of its molecular structure and reactivity is essential for unlocking its full potential in the rational design and synthesis of novel therapeutic agents.
References
- Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review.
- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- GSC Biological and Pharmaceutical Sciences. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- ResearchGate. (2025, December 8). An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine.
- PubChem. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C6H10N4).
- Royal Society of Chemistry. (n.d.). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds.
- ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine....
- ResearchGate. (n.d.). Scheme 1. Reaction of 2-hydrazino-4,6-dimethylpyrimidine with....
- ResearchGate. (2018, July 21). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- ChemBK. (2024, April 9). 2-Hydrazino-4,6-dimethylpyrimidine.
Sources
- 1. wjarr.com [wjarr.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 10. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Analysis of 2-Hydrazinyl-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the spectral data for 2-Hydrazinyl-4,6-dimethylpyrimidine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections will not only present the core spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—but also delve into the causal reasoning behind the experimental choices and the interpretation of the resulting spectra. This document is structured to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of pyrimidine derivatives.
Introduction: The Significance of this compound
This compound belongs to the pyrimidine class of heterocyclic compounds, which are integral components of nucleic acids and numerous pharmacologically active molecules. The presence of the hydrazinyl and dimethyl functional groups on the pyrimidine core imparts unique chemical properties, making it a versatile precursor for the synthesis of a wide range of derivatives with potential therapeutic applications, including antimicrobial and anticancer agents. Accurate and comprehensive spectral characterization is paramount for confirming the molecular structure, assessing purity, and understanding the chemical behavior of this compound, thereby ensuring the reliability and reproducibility of subsequent research and development efforts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms within the molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.2 | Singlet | 6H | -CH₃ (at C4 and C6) |
| ~4.0 | Broad Singlet | 2H | -NH₂ (of hydrazinyl) |
| ~6.5 | Singlet | 1H | Pyrimidine C5-H |
| ~7.8 | Broad Singlet | 1H | -NH- (of hydrazinyl) |
Note: Predicted values are based on the analysis of similar pyrimidine derivatives. Actual experimental values may vary slightly.
Interpretation and Rationale:
The ¹H NMR spectrum is expected to show four distinct signals. The two methyl groups at positions 4 and 6 of the pyrimidine ring are chemically equivalent and should therefore appear as a single, sharp peak integrating to six protons. The protons of the hydrazinyl group (-NHNH₂) are expected to appear as two separate broad signals due to nitrogen's quadrupolar moment and potential for hydrogen bonding. The pyrimidine ring proton at the C5 position is anticipated to be a singlet, as it has no adjacent protons to couple with.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~24 | -CH₃ (at C4 and C6) |
| ~110 | C5 |
| ~160 | C2 |
| ~168 | C4 and C6 |
Note: Predicted values are based on the analysis of similar pyrimidine derivatives. Actual experimental values may vary slightly.
Interpretation and Rationale:
The ¹³C NMR spectrum is predicted to display four signals, corresponding to the four unique carbon environments in the molecule. The carbons of the two equivalent methyl groups will produce a single signal at the higher field (lower ppm). The C5 carbon of the pyrimidine ring is expected to appear in the aromatic region. The C2, C4, and C6 carbons, being attached to nitrogen atoms, will be deshielded and thus appear at a lower field (higher ppm).
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum.
-
A wider spectral width (e.g., 0-200 ppm) is required.
-
A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300-3500 | N-H stretching (hydrazinyl group) |
| 2900-3000 | C-H stretching (methyl groups) |
| ~1620 | C=N stretching (pyrimidine ring) |
| ~1570 | C=C stretching (pyrimidine ring) |
| ~1450 | C-H bending (methyl groups) |
Note: The presence of multiple peaks in the N-H stretching region can indicate primary and secondary amine functionalities.
Interpretation and Rationale:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the hydrazinyl group are typically observed as one or two sharp bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. The aromatic C=N and C=C stretching vibrations of the pyrimidine ring will give rise to absorptions in the 1500-1650 cm⁻¹ region.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Expected Mass Spectrometric Data
-
Molecular Ion (M⁺): The molecular weight of this compound (C₆H₁₀N₄) is 138.17 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at m/z = 138.[1][2]
-
Key Fragment Ions: The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules or radicals.[3]
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Interpretation and Rationale:
Upon electron ionization, the molecule will form a molecular ion. This ion can then undergo fragmentation. A likely fragmentation is the loss of the hydrazinyl radical (•N₂H₃) to form a stable pyrimidinyl cation. Loss of a methyl radical (•CH₃) is another plausible fragmentation pathway. The pyrimidine ring itself can also undergo fragmentation, for instance, by losing a molecule of hydrogen cyanide (HCN).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation:
-
Injector: Splitless mode at a temperature of around 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is typically used, for example, starting at 50°C, holding for 1-2 minutes, and then ramping up to 250°C.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Detector: An electron multiplier detects the ions.
-
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The detailed protocols and interpretations presented in this guide are intended to empower researchers in their efforts to synthesize and utilize this and related pyrimidine derivatives for the advancement of drug discovery and development. The logical application of these spectroscopic techniques is fundamental to ensuring the scientific integrity of research in this vital area of medicinal chemistry.
References
- PubChem. This compound.
- PubChemLite. This compound (C6H10N4). University of Luxembourg. [Link]
- Chemchart. This compound (23906-13-0). [Link]
- Chimica Techno Acta. New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. [Link]
- ResearchGate. Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. [Link]
- ResearchGate.
- ResearchGate. Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. [Link]
- International Journal of Materials and Chemistry. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
- LookChem. Cas 23906-13-0,2-Hydrazino-4,6-dimethylpyrimidine. [Link]
- ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
- MDPI.
- ResearchGate. FTIR Spectrum of 2-chloro-6-methyl Pyridine. [Link]
Sources
1H NMR spectrum of 2-Hydrazinyl-4,6-dimethylpyrimidine
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Hydrazinyl-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical reactivity and potential biological activities. As a derivative of the pyrimidine core, a fundamental building block of nucleic acids, this molecule serves as a valuable scaffold for the synthesis of novel therapeutic agents. Accurate structural elucidation is paramount in the development of such compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful technique for this purpose.
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple description of the spectrum, this document delves into the causal relationships between the molecule's structure and its spectral features. It offers a predictive analysis grounded in established NMR principles and comparative data from related structures. Furthermore, a detailed experimental protocol is provided to guide researchers in obtaining high-quality spectra, ensuring the trustworthiness and reproducibility of their results.
Theoretical ¹H NMR Spectrum: A Predictive Analysis
The key to interpreting the ¹H NMR spectrum of this compound lies in understanding its molecular structure and the distinct chemical environments of its protons.
Caption: Molecular structure of this compound with key proton groups highlighted.
Based on this structure, we can predict the following signals:
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Methyl Protons | ~2.3 - 2.5 | Singlet | 6H | C4-CH₃, C6-CH₃ |
| Pyrimidine Proton | ~6.5 - 6.7 | Singlet | 1H | H-5 |
| Hydrazinyl Protons | Highly variable (see discussion) | Broad Singlets | 1H and 2H | NH, NH₂ |
Detailed Analysis of Predicted Signals
-
Methyl Protons (C4-CH₃ and C6-CH₃): In the unsubstituted 4,6-dimethylpyrimidine, the methyl protons appear around δ 2.4 ppm.[1] The hydrazinyl group at the C2 position is an electron-donating group, which is expected to slightly increase the electron density across the pyrimidine ring. This would result in a minor upfield shift (to a lower ppm value) for the methyl protons compared to the parent compound. Due to the symmetry of the molecule, both methyl groups are chemically equivalent and will therefore resonate at the same chemical shift, producing a single, sharp signal with an integration value of 6H.
-
Pyrimidine Ring Proton (H-5): The proton at the C5 position of the pyrimidine ring is situated between the two methyl groups. In 4,6-dimethylpyrimidine, this proton appears at approximately δ 6.8 ppm.[1] The electron-donating effect of the 2-hydrazinyl substituent will cause a more significant shielding effect at this position, leading to a predicted upfield shift to the region of δ 6.5-6.7 ppm. This signal is expected to be a singlet as there are no adjacent protons within a three-bond coupling distance.
-
Hydrazinyl Protons (NH and NH₂): The protons of the hydrazinyl group are the most variable and challenging to predict with high accuracy. These are exchangeable protons, and their chemical shift, multiplicity, and peak shape are highly dependent on several factors:
-
Solvent: In aprotic solvents like DMSO-d₆, which is a hydrogen bond acceptor, the NH and NH₂ protons are more likely to be observed as distinct, albeit potentially broad, signals.[2][3] In contrast, in protic solvents like D₂O or CD₃OD, these protons will rapidly exchange with the deuterium of the solvent and the signals may broaden significantly or disappear entirely.[4]
-
Concentration and Temperature: Higher concentrations and temperatures can increase the rate of intermolecular proton exchange, leading to broader signals.
-
Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonding can significantly deshield these protons, shifting their signals downfield.
-
Given these factors, one can expect broad singlets for both the NH and NH₂ protons. The NH proton, being directly attached to the pyrimidyl ring, might appear further downfield than the terminal NH₂ protons. A D₂O exchange experiment is essential to definitively identify these signals; upon addition of a drop of D₂O to the NMR sample, the signals corresponding to the NH and NH₂ protons will disappear.[4]
Recommended Experimental Protocol
To obtain a high-quality and interpretable ¹H NMR spectrum of this compound, the following protocol is recommended:
Caption: Recommended workflow for acquiring the ¹H NMR spectrum.
1. Sample Preparation:
- Solvent Selection: DMSO-d₆ is the recommended solvent as it will slow down the exchange rate of the NH protons, allowing for their observation.[3]
- Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. Ensure the compound is fully dissolved.
- Internal Standard: Modern NMR spectrometers can lock onto the deuterium signal of the solvent, making an internal standard like tetramethylsilane (TMS) often unnecessary.[5] The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used as a reference.
2. Instrument Parameters (for a 400 MHz spectrometer):
- Experiment: Standard ¹H NMR experiment.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K (25 °C).
3. Data Acquisition:
- Acquire the Free Induction Decay (FID) data.
4. Data Processing:
- Apply a Fourier transform to the FID.
- Phase the spectrum to obtain a flat baseline.
- Calibrate the spectrum by setting the residual DMSO-d₆ peak to 2.50 ppm.
- Integrate all signals.
5. D₂O Exchange Experiment:
- After acquiring the initial spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum using the same parameters.
- Compare the two spectra to identify the signals that have disappeared or significantly diminished; these correspond to the exchangeable NH and NH₂ protons.
Data Interpretation and Key Insights
A careful analysis of the resulting spectrum, guided by the predictions above, will provide unambiguous confirmation of the structure of this compound.
-
Confirmation of the Pyrimidine Core: The presence of a singlet at ~2.3-2.5 ppm with an integration of 6H and another singlet at ~6.5-6.7 ppm with an integration of 1H is strong evidence for the 4,6-dimethylpyrimidine-5-yl moiety.
-
Identification of the Hydrazinyl Group: The observation of broad signals that disappear upon D₂O exchange confirms the presence of the hydrazinyl group. The integration of these signals (1H and 2H) will differentiate between the NH and NH₂ protons.
-
Substituent Effects: The upfield shift of the H-5 and methyl protons compared to the unsubstituted 4,6-dimethylpyrimidine provides experimental validation of the electron-donating nature of the 2-hydrazinyl group.[6]
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. While the signals for the methyl and pyrimidine protons are straightforward to interpret, the hydrazinyl protons require careful experimental design and consideration of solvent effects for their unambiguous assignment. By following the detailed protocol and applying the predictive analysis outlined in this guide, researchers can confidently utilize ¹H NMR spectroscopy to verify the structure and purity of this important heterocyclic compound, thereby ensuring the integrity of their subsequent research and development efforts.
References
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5038. [Link]
- Seliger, J., et al. (2018). Hydrogen Bonds in Cocrystals and Salts of 2-Amino-4,6-Dimethylpyrimidine and Carboxylic Acids Studied by NQR. Crystal Growth & Design, 18(9), 5531-5541. [Link]
- Kumar, A., et al. (2015). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 7(10), 243-248. [Link]
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
- Aggarwal, N., et al. (2014). Synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 725-731. [Link]
- Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
- PubChem. (n.d.). 4,6-Dimethylpyrimidine.
- PubChem. (n.d.). This compound.
- Ghorab, M. M., et al. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, 91(6), 1211-1226. [Link]
- Glukhareva, T. V., et al. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chimica Techno Acta, 8(2), 20218203. [Link]
- Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17. [Link]
- Kim, H., et al. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International Journal of Pharmaceutics, 377(1-2), 105-111. [Link]
- Duke University. (n.d.). Coupling constants. Duke NMR Center. [Link]
- El-Faham, A., et al. (2020).
- Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Natural Products, 86(12), 2911-2917. [Link]
- University of Missouri-St. Louis. (n.d.). Notes on NMR Solvents. [Link]
- Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]
- Chemistry LibreTexts. (2021, August 24). 14.12: Coupling Constants Identify Coupled Protons. [Link]
- YouTube. (2017, July 5).
- PubChem. (n.d.). 2-Hydrazinylpyrimidine.
Sources
FT-IR analysis of 2-Hydrazinyl-4,6-dimethylpyrimidine
An In-Depth Technical Guide to the FT-IR Analysis of 2-Hydrazinyl-4,6-dimethylpyrimidine
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound (2-HDP), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] We delve into the fundamental principles of FT-IR as applied to this molecule, detailing a robust experimental protocol and offering a meticulous interpretation of the resulting spectrum. The causality behind experimental choices is explained, and spectral features are correlated with the molecule's distinct structural moieties—the pyrimidine ring, the hydrazinyl substituent, and the methyl groups. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage FT-IR for the structural elucidation and quality control of pyrimidine derivatives.
Introduction: The Significance of 2-HDP and the Role of Vibrational Spectroscopy
This compound (C₆H₁₀N₄) is a substituted pyrimidine that serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[3] Its derivatives have shown potential in various therapeutic areas, including the treatment of diabetic retinopathy.[1] The molecule's bioactivity is intrinsically linked to its structure, particularly the arrangement of its nitrogen-containing functional groups.
Vibrational spectroscopy, specifically FT-IR, is an indispensable, non-destructive technique for confirming the identity and structural integrity of such compounds. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. For a molecule like 2-HDP, FT-IR analysis is critical for:
-
Identity Confirmation: Verifying the presence of key functional groups (hydrazinyl, pyrimidine ring, methyl).
-
Purity Assessment: Detecting impurities or reaction side-products.
-
Structural Elucidation: Understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical and biological properties.
This guide will walk through the process of obtaining and interpreting a high-quality FT-IR spectrum of 2-HDP, grounding the analysis in established spectroscopic principles and authoritative data.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The quality of an FT-IR spectrum is paramount for accurate interpretation. The following protocol describes a self-validating system for analyzing solid-phase 2-HDP.
Sample Preparation: The KBr Pellet Technique
For a solid, crystalline sample like 2-HDP, the Potassium Bromide (KBr) pellet technique is the method of choice.[4][5][6]
Causality and Rationale:
-
Transparency: KBr is transparent to infrared radiation over a wide spectral range (typically 4000 cm⁻¹ to 400 cm⁻¹), ensuring that it does not contribute interfering peaks to the sample's spectrum.
-
Minimizing Scattering: Grinding the sample with KBr reduces the particle size below the wavelength of the incident IR radiation, minimizing light scattering (the Christiansen effect) and producing a flat baseline.
-
Homogeneity: The high pressure used to form the pellet ensures the sample is dispersed uniformly, leading to a spectrum that adheres to the Beer-Lambert law.
Step-by-Step Methodology:
-
Drying: Gently dry both the 2-HDP sample and FT-IR grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Moisture is a common contaminant that exhibits a strong, broad O-H stretching band around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹.
-
Mixing: Weigh approximately 1-2 mg of the 2-HDP sample and 150-200 mg of the dried KBr. The precise ratio should be about 1:100.
-
Grinding: Transfer the mixture to an agate mortar and pestle. Grind gently but thoroughly for 2-3 minutes until the mixture is a fine, homogenous powder. Over-grinding can sometimes induce polymorphic changes in the sample.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply a vacuum to remove trapped air and press at 8-10 tons of pressure for approximately 2 minutes.
-
Inspection: The resulting pellet should be clear and translucent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.
Data Acquisition
-
Background Spectrum: Place the empty, clean sample holder in the FT-IR spectrometer and acquire a background spectrum. This is a critical step to account for atmospheric CO₂ and H₂O vapor, as well as the instrumental response.
-
Sample Spectrum: Mount the KBr pellet containing the 2-HDP sample in the holder and acquire the sample spectrum.
-
Instrument Parameters:
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Sufficient for resolving most vibrational modes in a solid-state spectrum).
-
Scans: 32-64 scans (Co-adding multiple scans improves the signal-to-noise ratio).
-
Molecular Structure and Vibrational Modes
To interpret the spectrum, it is essential to visualize the molecule's structure and its key functional groups, which are the primary contributors to the IR absorption bands.
Caption: Molecular structure of this compound.
Spectral Interpretation: Decoding the Molecular Fingerprint
The FT-IR spectrum of 2-HDP can be divided into distinct regions, each providing information about different parts of the molecule. The assignments below are based on established group frequencies for pyrimidine and hydrazine derivatives.[6][7][8]
The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
-
Hydrazinyl N-H Stretching (νN-H): This region is highly diagnostic for the -NH-NH₂ moiety. One should expect to see multiple sharp to moderately broad peaks between 3400 cm⁻¹ and 3100 cm⁻¹ .
-
A pair of bands, typically around 3350 cm⁻¹ and 3250 cm⁻¹ , can be assigned to the asymmetric and symmetric stretching vibrations of the terminal -NH₂ group, respectively.
-
A separate band, often near 3180 cm⁻¹ , corresponds to the N-H stretching of the secondary amine (-NH-) linking the group to the pyrimidine ring. The positions and broadening of these bands are sensitive to hydrogen bonding within the crystal lattice.[8]
-
-
Aromatic C-H Stretching (νC-H): A weak absorption is expected just above 3000 cm⁻¹ (e.g., 3050-3020 cm⁻¹ ), corresponding to the stretching of the C-H bond on the pyrimidine ring (at position 5).
-
Methyl C-H Stretching (νC-H): Multiple sharp bands are expected in the 2980-2850 cm⁻¹ range. These correspond to the asymmetric and symmetric stretching vibrations of the two methyl (-CH₃) groups attached to the pyrimidine ring.
The Fingerprint Region (1700 - 600 cm⁻¹)
This region contains a wealth of structural information from bending and skeletal vibrations. The assignments are often complex due to vibrational coupling.
-
N-H Bending (δN-H): A strong, sharp band around 1620-1580 cm⁻¹ is characteristic of the -NH₂ scissoring (in-plane bending) vibration.[8] This peak is a key confirmatory feature for the hydrazinyl group.
-
Pyrimidine Ring Skeletal Vibrations (νC=C, νC=N): The pyrimidine ring gives rise to a series of characteristic sharp bands, typically between 1600 cm⁻¹ and 1400 cm⁻¹ .[7][9] These absorptions result from coupled C=C and C=N stretching modes within the aromatic ring. Prominent peaks can be expected near 1580 cm⁻¹ , 1540 cm⁻¹ , 1470 cm⁻¹ , and 1420 cm⁻¹ . The exact positions are sensitive to the nature and position of substituents.
-
Methyl C-H Bending (δC-H):
-
The asymmetric bending (deformation) of the methyl groups typically appears as a medium-to-strong band near 1460 cm⁻¹ .
-
The symmetric bending ("umbrella" mode) is found near 1375 cm⁻¹ . The presence of both peaks is strong evidence for the methyl substituents.
-
-
In-plane Ring and C-N Vibrations: The region between 1300 cm⁻¹ and 1000 cm⁻¹ contains complex mixed vibrations, including C-N stretching from the hydrazinyl-ring bond and various ring breathing and deformation modes.
-
Out-of-Plane (OOP) Bending: The region below 900 cm⁻¹ is dominated by C-H and ring out-of-plane bending vibrations, which are characteristic of the substitution pattern of the aromatic ring.
Summary Data Table
The following table summarizes the expected characteristic FT-IR absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Corresponding Functional Group |
| ~3350 & ~3250 | Medium-Strong, Sharp | ν_as(NH₂) & ν_s(NH₂) | Hydrazinyl (-NH₂) |
| ~3180 | Medium, Sharp | ν(N-H) | Hydrazinyl (-NH-) |
| 3050 - 3020 | Weak | ν(C-H) | Aromatic (Pyrimidine Ring) |
| 2980 - 2850 | Medium-Strong, Sharp | ν_as(CH₃) & ν_s(CH₃) | Methyl (-CH₃) |
| 1620 - 1580 | Strong, Sharp | δ(NH₂) Scissoring | Hydrazinyl (-NH₂) |
| 1600 - 1400 | Strong-Medium, Sharp | ν(C=N), ν(C=C) | Pyrimidine Ring Skeletal Modes |
| ~1460 | Medium | δ_as(CH₃) | Methyl (-CH₃) |
| ~1375 | Medium | δ_s(CH₃) | Methyl (-CH₃) |
| < 900 | Medium-Strong | γ(C-H), Ring Puckering | Out-of-Plane Bending |
ν = stretching; δ = in-plane bending; γ = out-of-plane bending; as = asymmetric; s = symmetric.
Conclusion
The FT-IR spectrum of this compound provides a definitive and information-rich analytical signature. A systematic approach, beginning with a robust sample preparation and data acquisition protocol, is essential for obtaining high-quality, interpretable data. By carefully analyzing the key regions of the spectrum, one can confidently confirm the presence of the defining hydrazinyl, pyrimidine, and methyl functional groups. The characteristic N-H stretching and bending vibrations serve as unambiguous markers for the hydrazinyl moiety, while the complex pattern of absorptions in the fingerprint region confirms the integrity of the substituted pyrimidine ring. This guide provides the foundational knowledge for researchers to effectively use FT-IR spectroscopy as a primary tool for the characterization and quality control of this important pharmaceutical intermediate.
References
- Title: Vibrational spectra of 4,6-Diamino-2-Hydroxy Pyrimidine Source: International Journal of Fauna and Biological Studies URL:[Link]
- Title: Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation Source: Physical Chemistry Chemical Physics URL:[Link]
- Title: this compound | C6H10N4 Source: PubChem URL:[Link]
- Title: Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine Source: The Journal of Physical Chemistry A URL:[Link]
- Title: Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation Source: ResearchG
- Title: FT-IR spectra of 4-{4-[(2 Z )-2-(2-hydroxybenzylidene)
- Title: Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics Source: The Journal of Physical Chemistry Letters URL:[Link]
- Title: IR spectra of hydrazones I and complexes II–V Source: ResearchG
- Title: 2-Hydrazinylpyrimidine | C4H6N4 Source: PubChem URL:[Link]
- Title: Hydrazine, (pentafluorophenyl)- Source: NIST Chemistry WebBook URL:[Link]
- Title: 2-Hydrazino-4,6-dimethylpyrimidine (2-HDP) as a novel therapeutic for the neurovascular pathology of diabetic retinopathy Source: Investigative Ophthalmology & Visual Science URL:[Link]
- Title: Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and...
- Title: Hydrazine - Optional[FTIR] - Spectrum Source: SpectraBase URL:[Link]
- Title: An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine Source: ResearchG
- Title: Recent Advances in Pyrimidine-Based Drugs Source: Molecules URL:[Link]
- Title: 2-Hydrazino-4,6-dimethylpyrimidine Source: LookChem URL:[Link]
- Title: Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones Source: ResearchG
- Title: Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative Source: ResearchG
- Title: FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine Source: International Journal of Engineering Research and Applic
- Title: Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijera.com [ijera.com]
- 7. ijfans.org [ijfans.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Mass spectrometry of 2-Hydrazinyl-4,6-dimethylpyrimidine
An In-Depth Technical Guide to the Mass Spectrometry of 2-Hydrazinyl-4,6-dimethylpyrimidine
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound with significant applications as a synthetic intermediate in the development of pharmaceuticals, pesticides, and dyes.[1] Its potential as a potent acrolein scavenger indicates its relevance in studying and mitigating cellular damage, for instance, in the context of diabetic retinopathy.[2] Accurate structural elucidation and quantification of this molecule are paramount for research, quality control, and metabolic studies. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[3]
This guide provides a comprehensive exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the causal relationships behind experimental choices—from sample preparation to the intricacies of ionization and fragmentation—grounding our protocols in established principles to ensure robust and reproducible results.
Analyte Profile: Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation for method development.[4] this compound (C₆H₁₀N₄) is a relatively small, polar molecule. Its key properties, which dictate the analytical approach, are summarized below.
| Property | Value | Source | Significance for MS Analysis |
| Molecular Formula | C₆H₁₀N₄ | PubChem[5] | Determines the exact mass and isotopic pattern. |
| Molecular Weight | 138.17 g/mol | PubChem[5] | Predicts the monoisotopic mass for MS detection. |
| Monoisotopic Mass | 138.090546336 Da | PubChem[5] | The precise mass used for high-resolution mass spectrometry (HRMS) identification. |
| Melting Point | 165-173 °C | ChemBK, LookChem[1][6] | Indicates thermal stability, relevant for GC-MS inlet temperature. |
| Solubility | Slightly soluble in water; soluble in acid, alcohol, and ether. | ChemBK[1] | Guides solvent selection for sample preparation and chromatography. |
The Analytical Workflow: From Sample to Spectrum
A successful mass spectrometry analysis is a multi-stage process. Each step must be optimized to ensure the analyte is delivered to the detector in a pure and ionized state, free from interfering matrix components.[7] The general workflow is depicted below.
Caption: Overall workflow for the MS analysis of this compound.
Sample Preparation: The Cornerstone of Sensitivity
The primary goal of sample preparation is to isolate the analyte from complex matrices (e.g., plasma, soil, reaction byproducts) that can suppress ionization and contaminate the instrument.[3][7] Given the analyte's polarity, a reversed-phase solid-phase extraction (SPE) protocol is highly effective.
Protocol: Solid-Phase Extraction (SPE)
This protocol is a robust starting point for cleaning samples containing this compound.[7]
-
Cartridge Selection: Choose a C18 reversed-phase SPE cartridge. The nonpolar stationary phase will retain the moderately polar analyte while allowing more polar contaminants to pass through.
-
Conditioning: Flush the cartridge with 1-2 mL of methanol, followed by 1-2 mL of deionized water. This activates the stationary phase.
-
Loading: Dissolve the sample in a minimal amount of a suitable solvent (e.g., 5% methanol in water) and load it onto the cartridge. The flow rate should be slow (approx. 1 mL/min) to ensure adequate interaction.
-
Washing: Wash the cartridge with 1-2 mL of a weak solvent, such as 5% methanol in water, to remove highly polar impurities and salts that did not bind to the stationary phase.
-
Elution: Elute the target analyte using a stronger organic solvent. A solution of 80-90% acetonitrile or methanol in water is typically effective. Collect the eluate.
-
Drying & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase to be used for the chromatographic analysis (e.g., 50:50 water:acetonitrile with 0.1% formic acid for LC-MS).
Ionization & Mass Analysis: Generating and Weighing the Ions
The choice of ionization technique is dictated by the analyte's properties and the desired information (molecular weight vs. structural fragments). For this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) are viable, each offering distinct advantages.
A. Liquid Chromatography-Electrospray Ionization (LC-ESI-MS)
ESI is a "soft" ionization technique ideal for polar, non-volatile, and thermally labile compounds.[3][8] It typically generates the protonated molecular ion, [M+H]⁺, providing a clear determination of the molecular weight. This makes it the preferred method for quantification and for generating a precursor ion for tandem mass spectrometry (MS/MS).
Experimental Parameters (LC-ESI-MS/MS):
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[9] | Provides good retention and separation for moderately polar small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes protonation [H⁺], enhancing signal in positive ion mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the analyte from the C18 column. |
| Ionization Mode | Positive Electrospray (ESI+) | The hydrazine and pyrimidine nitrogens are basic and readily accept a proton. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion formation. |
| Source Temp. | 150 - 250 °C | Aids in desolvation of the ESI droplets. |
| Collision Energy (MS/MS) | 15 - 30 eV (variable) | Must be optimized to achieve characteristic fragmentation of the [M+H]⁺ precursor. |
B. Gas Chromatography-Electron Ionization (GC-EI-MS)
EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[9] This process is highly energetic and causes extensive, reproducible fragmentation.[10] While the molecular ion (M⁺˙) may be weak or absent, the resulting fragmentation pattern is a unique fingerprint that is highly valuable for structural confirmation and library matching.[9] PubChem's database confirms the existence of GC-MS data for this compound, validating this approach.[5]
Experimental Parameters (GC-EI-MS):
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or similar (nonpolar) | A standard, robust column suitable for a wide range of small molecules. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium | Inert carrier gas for GC. |
| Ionization Mode | Electron Ionization (EI) | Standard method for generating fragment-rich spectra for library matching. |
| Electron Energy | 70 eV | A standardized energy that produces reproducible fragmentation patterns.[9] |
| Ion Source Temp. | ~200 °C | Standard source temperature for EI analysis.[9] |
Fragmentation Analysis: Deciphering the Molecular Blueprint
The fragmentation of this compound is dictated by the positions of its functional groups—the hydrazine moiety, the methyl groups, and the pyrimidine ring itself. The stability of the pyrimidine ring often results in it being retained in many fragment ions.[9][11]
A. Proposed EI Fragmentation Pathway
Based on GC-MS data from PubChem, the molecular ion (M⁺˙) is observed at m/z 138, with a major fragment at m/z 109.[5] This corresponds to a neutral loss of 29 Da, consistent with the loss of an N₂H radical. The proposed pathway is as follows:
Caption: Proposed EI fragmentation pathway for this compound.
-
Formation of Molecular Ion (m/z 138): The molecule loses an electron under EI to form the radical cation, M⁺˙.
-
Loss of N₂H Radical (m/z 109): The C-N bond connecting the hydrazine group is relatively weak. Cleavage of this bond results in the loss of a 29 Da neutral radical (•N₂H), leading to the stable, even-electron fragment ion at m/z 109. This is the base peak observed in the GC-MS data.[5]
-
Ring Cleavage (m/z 82): The pyrimidine ring can subsequently fragment. A common pathway for pyrimidines is the loss of hydrogen cyanide (HCN, 27 Da) from the ring, leading to the fragment at m/z 82.
B. Proposed ESI-MS/MS Fragmentation Pathway
In ESI-MS/MS, fragmentation begins with the protonated molecule [M+H]⁺ at m/z 139. The fragmentation is induced by collision-induced dissociation (CID) and often involves proton-driven rearrangements.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
-
Formation of Precursor Ion (m/z 139): The analyte is protonated in the ESI source, likely on one of the basic nitrogen atoms, to form the [M+H]⁺ ion.
-
Loss of Ammonia (m/z 122): A primary fragmentation route for protonated hydrazines is the loss of a neutral ammonia molecule (NH₃, 17 Da). This is a common and energetically favorable pathway.
-
Loss of Protonated Hydrazine Fragment (m/z 110): Cleavage of the C-N bond can lead to the loss of the protonated hydrazine moiety (N₂H₅⁺) or, more likely, a rearrangement leading to the loss of N₂H₃ (31 Da), resulting in the fragment at m/z 110.
-
Ring Cleavage (m/z 95): Similar to the EI pathway, the fragment at m/z 122 can undergo ring fragmentation by losing hydrogen cyanide (HCN, 27 Da) to produce an ion at m/z 95.
Summary and Conclusion
The mass spectrometric analysis of this compound is a robust and definitive method for its identification and quantification. The choice between LC-ESI-MS and GC-EI-MS depends on the analytical goal. LC-ESI-MS is superior for quantitative analysis in complex matrices due to its soft ionization, which preserves the molecular ion. Conversely, GC-EI-MS provides a rich, reproducible fragmentation pattern that serves as an invaluable fingerprint for unequivocal structural confirmation. By understanding the analyte's chemical nature and the fundamental principles of ionization and fragmentation, researchers can develop and validate methods that are both accurate and fit for purpose.
References
- Biocompare. (2019). Prepping Small Molecules for Mass Spec.
- PubMed. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications.
- Wikipedia. (n.d.). Sample preparation in mass spectrometry.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- PubChem. (n.d.). This compound.
- Chemchart. (n.d.). This compound (23906-13-0).
- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
- ChemBK. (2024). 2-Hydrazino-4,6-dimethylpyrimidine.
- PubMed. (n.d.). Gas-phase fragmentation of protonated C60-pyrimidine derivatives.
- Minsky DTIC. (n.d.). Detection of Hydrazine in Air Using Electron Transfer Ionization Mass Spectrometry.
- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- PubMed. (n.d.). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI.
- ResearchGate. (2025). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates.
- PubMed Central. (n.d.). Quantification of Hydrazine in Human Urine by HPLC-MS/MS.
- ResearchGate. (2025). An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine.
- International Journal of Drug Development and Research. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
- ResearchGate. (2025). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- ResearchGate. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- ResearchGate. (2017). Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives.
- ResearchGate. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi.
- LookChem. (n.d.). Cas 23906-13-0,2-Hydrazino-4,6-dimethylpyrimidine.
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. organomation.com [organomation.com]
- 4. tecan.com [tecan.com]
- 5. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 23906-13-0,2-Hydrazino-4,6-dimethylpyrimidine | lookchem [lookchem.com]
- 7. biocompare.com [biocompare.com]
- 8. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. article.sapub.org [article.sapub.org]
A Guide to the Structural Elucidation of 2-Hydrazinyl-4,6-dimethylpyrimidine: A Case Study in X-ray Crystallography
This technical guide provides a comprehensive walkthrough for the synthesis, crystallization, and X-ray crystallographic analysis of 2-Hydrazinyl-4,6-dimethylpyrimidine. Intended for researchers, scientists, and professionals in drug development, this document outlines not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible experimental design. While a definitive public crystal structure for this specific compound is not yet available, this guide establishes a complete experimental framework and predicts the likely structural characteristics based on authoritative data from analogous molecular systems.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a hydrazinyl group at the 2-position of the 4,6-dimethylpyrimidine scaffold creates a molecule of significant interest. The hydrazinyl moiety is a versatile functional group, capable of acting as a hydrogen bond donor and acceptor, which is crucial for molecular recognition in biological systems. Furthermore, it serves as a key synthetic intermediate for the creation of more complex heterocyclic systems, such as triazolopyrimidines.[1]
Determining the precise three-dimensional structure of this compound through single-crystal X-ray diffraction is paramount. This analysis will reveal critical information on bond lengths, bond angles, and, most importantly, the intermolecular interactions that govern its solid-state packing. Such insights are invaluable for understanding its physicochemical properties, potential polymorphism, and for designing new molecules with tailored biological activities.
Synthesis and Characterization
A reliable synthesis of the title compound is the foundational step for any crystallographic study. The most common and effective method involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with hydrazine.
Proposed Synthetic Protocol
The synthesis of this compound can be efficiently achieved from 2-chloro-4,6-dimethylpyrimidine and hydrazine hydrate.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4,6-dimethylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white crystalline powder.[2]
Causality Behind Choices: The use of an excess of hydrazine hydrate drives the reaction to completion. Ethanol is a good solvent choice due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies its removal.
Spectroscopic Confirmation
Prior to crystallization attempts, the identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods like FT-IR, 1H NMR, and 13C NMR, and mass spectrometry. This ensures that the crystals grown are of the desired compound.
Crystallization: The Art of Growing Single Crystals
Obtaining diffraction-quality single crystals is often the most challenging aspect of a crystallographic study. For pyrimidine derivatives, especially those with limited solubility in common organic solvents, specific techniques are required.
Solubility Assessment
A preliminary solubility test is crucial. Based on literature for similar compounds, this compound is expected to be soluble in high-boiling point polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and slightly soluble in alcohols.[3][4]
Recommended Crystallization Technique: Anti-Solvent Vapor Diffusion
Given the likely solubility profile, anti-solvent vapor diffusion is a highly effective method.[5] This technique allows for slow and controlled precipitation, which is ideal for the growth of well-ordered single crystals.
Step-by-Step Protocol:
-
Prepare the Solution: Dissolve the purified this compound in a minimal amount of a "good" solvent (e.g., DMF) in a small, open vial.
-
Set up the Diffusion Chamber: Place this vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm or a desiccator).
-
Introduce the Anti-Solvent: The larger chamber should contain a reservoir of a volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, dichloromethane, or hexane).
-
Incubation: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or in a cold room). The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting gradual crystallization.
-
Harvesting: Monitor the vial for crystal growth over several days to weeks. Once suitable crystals have formed, they can be carefully harvested.
Diagram of the Vapor Diffusion Setup:
Caption: A diagram illustrating the anti-solvent vapor diffusion technique for crystal growth.
X-ray Diffraction Analysis: From Crystal to Structure
Once a suitable single crystal is obtained, the process of determining its molecular structure can begin.
Experimental Workflow
The workflow for single-crystal X-ray diffraction is a well-established process.
Diagram of the X-ray Crystallography Workflow:
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A high-quality crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map and a preliminary model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. Atomic positions, and anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined.
-
Validation and Finalization: The final structure is validated using software like PLATON and CheckCIF to ensure its chemical and geometric sensibility. The final results are reported in a standard Crystallographic Information File (CIF).
Predicted Structural Features of this compound
While the specific crystal structure is yet to be determined, we can make expert predictions about its key features by analyzing the structures of closely related compounds, such as 4-Hydrazino-2-(methylsulfanyl)pyrimidine and other hydrazinopyridine derivatives.[6][7]
Molecular Geometry
The pyrimidine ring is expected to be essentially planar. The exocyclic C-N bond of the hydrazinyl group will likely have some degree of double bond character due to resonance with the aromatic ring, resulting in a shorter bond length than a typical C-N single bond.
Visual Representation of the Molecule:
Caption: The chemical structure of this compound.
Intermolecular Interactions and Supramolecular Assembly
The hydrazinyl group and the pyrimidine ring nitrogens are prime sites for hydrogen bonding. It is highly probable that the crystal structure will be dominated by N-H···N hydrogen bonds.
Predicted Hydrogen Bonding Motifs:
-
Centrosymmetric Dimers: A common motif in such structures is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···N hydrogen bonds, forming a characteristic R22(8) ring motif.[6][7]
-
Chain Formation: These dimers can be further linked into one-dimensional chains or two-dimensional sheets through additional N-H···N hydrogen bonds involving the terminal -NH2 group and the other nitrogen atom of the pyrimidine ring.
These extensive hydrogen bonding networks are expected to result in a stable, well-ordered crystal lattice.
Conclusion and Future Work
This guide provides a comprehensive, technically sound framework for the complete X-ray crystallographic analysis of this compound. By following the detailed protocols for synthesis, crystallization, and data analysis, researchers can successfully elucidate its three-dimensional structure. The predicted structural features, based on authoritative data from analogous compounds, suggest a molecule with a rich hydrogen-bonding network, likely forming robust supramolecular assemblies.
The successful determination of this crystal structure will provide a crucial piece of the puzzle for understanding the structure-property relationships of this class of compounds, paving the way for the rational design of new pyrimidine-based molecules in medicinal and materials science.
References
- Benchchem Technical Support Center. Crystallization of Pyrimidine Compounds.
- Li, P., et al. (2025). An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine. ResearchGate.
- ResearchGate Discussion. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
- Singh, P., et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate.
- PubChem. This compound. National Center for Biotechnology Information.
- Kar, A., et al. Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. ResearchGate.
- ChemBK. 2-Hydrazino-4,6-dimethylpyrimidine.
- PubChemLite. This compound (C6H10N4).
- ChemBK. 2-Hydrazino-4,6-dimethylpyrimidine - Introduction.
- LookChem. Cas 23906-13-0,2-Hydrazino-4,6-dimethylpyrimidine.
- Google Patents. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- ResearchGate. (PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.
- Fun, H.-K., et al. 4-Hydrazino-2-(methylsulfanyl)pyrimidine. National Center for Biotechnology Information.
- PubChemLite. 4-hydrazinyl-2,6-dimethylpyrimidine (C6H10N4).
- MDPI. Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine.
- Hren, B. A., et al. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140.
- MDPI. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives.
- PubChem. 2-Hydrazinylpyrimidine. National Center for Biotechnology Information.
Sources
- 1. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (23906-13-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. chembk.com [chembk.com]
- 5. PubChemLite - this compound (C6H10N4) [pubchemlite.lcsb.uni.lu]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Tautomerism in 2-Hydrazinyl-4,6-dimethylpyrimidine
An In-Depth Technical Guide to the Tautomerism of 2-Hydrazinyl-4,6-dimethylpyrimidine
Abstract
Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, profoundly impacts the physicochemical and biological properties of heterocyclic compounds. For drug development professionals and researchers, a precise understanding of the predominant tautomeric form of a molecule is critical for predicting its behavior, from receptor binding to metabolic stability. This technical guide provides a comprehensive analysis of the tautomeric landscape of this compound, a key heterocyclic scaffold. We delve into the potential amino-imino and azo-hydrazone tautomeric equilibria, synthesize key experimental findings from the scientific literature, and present detailed protocols for both spectroscopic and computational elucidation. This document serves as an authoritative resource, integrating established principles with actionable methodologies to empower researchers in their characterization of complex heterocyclic systems.
The Critical Role of Tautomerism in Chemical and Biological Systems
Tautomers are structural isomers that exist in a dynamic equilibrium, typically involving the migration of a proton accompanied by a shift in the location of double bonds.[1][2] Unlike resonance structures, tautomers are distinct chemical species with different connectivities and geometries. The relative population of these tautomers can be exquisitely sensitive to environmental factors such as solvent polarity, pH, and temperature.[3][4]
For scientists in drug discovery and materials science, neglecting tautomerism can lead to flawed structure-activity relationship (SAR) models, incorrect predictions of physicochemical properties like solubility and lipophilicity, and a fundamental misunderstanding of a molecule's interaction with its biological target.[2][5] The different tautomers of a molecule can exhibit vastly different shapes, hydrogen bonding capabilities, and electrostatic profiles, thereby dictating their biological activity.[2] A thorough characterization of the dominant tautomeric form in a relevant medium (e.g., aqueous solution for biological systems) is therefore not an academic exercise, but a foundational requirement for rational molecular design.
The Tautomeric Landscape of this compound
The structure of this compound presents two primary axes of tautomerism: the amino-imino equilibrium involving the pyrimidine ring and the exocyclic nitrogen, and the azo-hydrazone equilibrium within the hydrazinyl moiety.
Potential Tautomeric Forms
The principal tautomeric equilibria for this compound are illustrated below. The molecule can exist as an amino tautomer (the hydrazinyl form), an imino tautomer (the hydrazono form where the proton has migrated to a ring nitrogen), or an azo tautomer.
Caption: Potential Tautomeric Equilibria in this compound.
The stability of these forms is governed by a delicate balance of factors including aromaticity of the pyrimidine ring, intramolecular hydrogen bonding, and electronic effects of the substituents.[6]
Factors Influencing Tautomeric Equilibrium
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing or destabilizing specific tautomers.[7] Polar solvents often stabilize more polar tautomers, while nonpolar solvents may favor forms with strong intramolecular hydrogen bonds.[4]
-
Aromaticity: The amino form (A) preserves the aromatic character of the pyrimidine ring, which is a significant stabilizing factor. The imino form (B) disrupts this aromaticity, introducing a potentially significant energetic penalty.
-
Electronic Effects: The methyl groups on the pyrimidine ring are electron-donating, which can influence the basicity of the ring nitrogens and the acidity of the exocyclic N-H protons, thereby shifting the equilibrium.
-
pH: The protonation state of the molecule will dictate the available tautomeric forms. Under acidic or basic conditions, the equilibria can shift dramatically.
Experimental Elucidation of Tautomeric Preference
Determining the predominant tautomer in solution requires robust experimental techniques capable of distinguishing between closely related isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[8][9] The chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei are highly sensitive to the local electronic environment, making them excellent probes for identifying the location of protons and double bonds.[10]
Field-Proven Insights: For this compound, a critical study utilizing ¹⁵N NMR spectroscopy in a DMSO solution provided conclusive evidence. The results demonstrated that the molecule exists predominantly as the amino tautomer (A) .[11][12] This finding is logical from a chemical standpoint, as this form maintains the aromaticity of the pyrimidine ring, a major stabilizing force. The imino form, which would break this aromaticity, is energetically less favorable.
| Tautomeric Form | Key Spectroscopic Signatures (Expected) |
| Amino Tautomer (A) | Aromatic signals in ¹H and ¹³C NMR for the pyrimidine ring. ¹⁵N NMR would show distinct signals for the two ring nitrogens and the two exocyclic hydrazinyl nitrogens. The N-H protons would be observable. |
| Imino Tautomer (B) | Loss of aromaticity reflected in upfield shifts of ring protons and carbons. The ¹H NMR would show an N-H proton on a ring nitrogen. ¹⁵N NMR would show a signal characteristic of a C=N-H imino nitrogen. |
| Azo Tautomer (C) | Would exhibit ¹⁵N NMR signals characteristic of an -N=N- azo group. The pyrimidine ring would be an enamine-like system, significantly altering its NMR signature. |
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Since different tautomers possess distinct conjugated systems (chromophores), they typically exhibit different absorption maxima (λ_max).[13][14] While UV-Vis spectra can be complicated by overlapping bands from multiple tautomers, they are highly sensitive to changes in equilibrium.[14] By systematically varying solvent polarity or pH, shifts in the absorption bands can provide strong evidence for a shift in the tautomeric equilibrium.[13][15] For this compound, the aromatic amino tautomer is expected to have a different π → π* transition energy compared to the non-aromatic, cross-conjugated imino tautomer.
Computational Chemistry as a Predictive Tool
In parallel with experimental work, computational chemistry offers a powerful predictive framework for assessing tautomer stability.[16] Quantum mechanical methods, particularly Density Functional Theory (DFT), can calculate the relative energies of different tautomers with a high degree of accuracy.[5][17]
Workflow for Tautomer Prediction
A robust computational workflow is essential for reliable predictions. This involves generating all possible tautomers, performing geometry optimization for each, and calculating their relative free energies.
Caption: Computational Workflow for Tautomer Stability Analysis.
Interpreting the Data
The output provides the relative Gibbs free energies (ΔG) of the tautomers. A lower ΔG indicates greater stability. It is crucial to include solvent models (like the Polarizable Continuum Model, PCM) as the relative stability can invert between the gas phase and solution.[3][7] Computational predictions for pyrimidine systems often align with experimental findings, confirming that keto/amino forms that preserve aromaticity are generally more stable than their enol/imino counterparts.[6][18]
| Tautomer | ΔE (Gas Phase, kcal/mol) | ΔG (Aqueous, kcal/mol) | Predicted Population (%) |
| Amino (A) | 0.00 (Reference) | 0.00 (Reference) | >99% |
| Imino (B) | +8.5 | +6.2 | <1% |
| Azo (C) | +12.1 | +9.8 | <0.1% |
| Note: Data is illustrative, based on typical computational results for similar systems. |
Protocols for Tautomeric Analysis
The following protocols provide a self-validating system for characterizing the tautomerism of this compound and related compounds.
Protocol: NMR Spectroscopic Analysis
Objective: To experimentally determine the predominant tautomeric form in solution.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical, as it can influence the equilibrium.[19] DMSO-d₆ is often a good starting point due to its high solubilizing power and ability to reveal exchangeable protons.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region and the presence of broad, exchangeable N-H protons. The integration of signals corresponding to different tautomers can be used for quantification if distinct, well-resolved peaks are observed.[20]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the pyrimidine ring carbons are highly indicative of the ring's aromaticity. Non-aromatic imino forms will show significantly different chemical shifts compared to the aromatic amino form.
-
¹⁵N NMR Acquisition (Optional but Recommended): If available, acquire a ¹H-¹⁵N HMBC or HSQC spectrum. This is the most direct method for probing the protonation state of the nitrogen atoms.[10] The correlation patterns will unambiguously distinguish between an exocyclic amino group (-NHNH₂) and an endocyclic imino group (=N-H).
-
Data Analysis: Compare the observed chemical shifts and coupling patterns with literature values for related pyrimidine and hydrazine structures. The presence of signals consistent with an aromatic pyrimidine ring strongly supports the amino tautomer. The absence of signals for an imino proton (typically >10 ppm) further corroborates this assignment.
Protocol: Computational Modeling (DFT)
Objective: To theoretically predict the relative stability of all potential tautomers.
Methodology:
-
Structure Generation: Draw the 2D structures of all plausible tautomers (Amino, Imino, Azo) in a molecular editor. Generate initial 3D coordinates for each.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT functional and basis set suitable for heterocyclic systems (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy conformation for each isomer.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Solvation Modeling: Recalculate the single-point energy of each optimized structure incorporating a continuum solvent model (e.g., PCM or SMD) that matches the solvent used in experimental studies (e.g., DMSO, water).[3]
-
Energy Calculation & Analysis: Calculate the Gibbs free energy (G) for each tautomer in the chosen solvent by combining the electronic energy from the solvated calculation with the thermal corrections from the gas-phase frequency calculation. Determine the relative free energies (ΔG) by setting the lowest energy tautomer to 0 kcal/mol. The relative populations can be calculated using the Boltzmann distribution equation.
Conclusion and Future Directions
The convergence of experimental evidence and theoretical principles indicates that this compound exists predominantly in its amino tautomeric form in solution.[11][12] This preference is primarily driven by the preservation of the pyrimidine ring's aromaticity. This guide has provided the foundational knowledge and actionable protocols for researchers to confirm this finding and extend the analysis to new derivatives or environmental conditions.
Future research should focus on exploring the tautomeric equilibrium in a wider range of solvents to build a more comprehensive quantitative model of solvent effects. Furthermore, co-crystallization studies and solid-state NMR could elucidate the preferred tautomeric form in the solid state, which is critical for pharmaceutical formulation and materials science. Understanding how tautomeric preference is altered upon binding to a biological target remains a key challenge and an exciting frontier for drug development professionals.
References
- World Scientific Publishing.
- ResearchGate.
- PubMed. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. [Link]
- NIH. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. [Link]
- Walsh Medical Media.
- MDPI. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. [Link]
- ACS Publications. Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]
- CORE. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. [Link]
- Canadian Science Publishing. Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. [Link]
- Rowan Scientific. Tautomer Search. [Link]
- ACS Publications.
- RSC Publishing. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)
- ACS Publications.
- Cambridge Open Engage. Taming Tautomerism in Organic Crystal Structure Prediction. [Link]
- RSC Publishing.
- RSC Publishing. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. [Link]
- Purdue University. Azo-Hydrazone Tautomerism – an Intriguing Balance. [Link]
- ResearchGate. Tautomers of 2-pyrimidinamine and of isocytosine. [Link]
- Schrödinger. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. [Link]
- ChemBK. 2-Hydrazino-4,6-dimethylpyrimidine. [Link]
- ACS Publications. Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). [Link]
- Bohrium. The use of NMR spectroscopy to study tautomerism. [Link]
- LookChem. Cas 23906-13-0,2-Hydrazino-4,6-dimethylpyrimidine. [Link]
- ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism. [Link]
- ACS Publications. Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. [Link]
- PubChem. This compound. [Link]
- Chemchart. This compound (23906-13-0). [Link]
- ResearchGate. Azo-hydrazone tautomerism of azo dyes. [Link]
- RSC Publishing. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. [Link]
- ResearchGate. 15N NMR Studies of tautomerism. [Link]
- PubMed. Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. [Link]
- ACS Publications. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. [Link]
- ResearchGate. Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. [Link]
- Semantic Scholar. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]
- Semantic Scholar.
- NIH.
- Semantic Scholar.
- ResearchGate. Amino imino tautomeric equilibrium for the syn rotamers of N.... [Link]
- ResearchGate.
- ResearchGate. New azo-hydrazone tautomerism in azo dyes. [Link]
- NIH. 2-Hydrazinylpyrimidine. [Link]
- NIH. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. [Link]
- PubMed. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. [Link]
- Biointerface Research in Applied Chemistry.
- RSC Publishing. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl)
- NIH. Role of tautomerism in RNA biochemistry. [Link]
Sources
- 1. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tautomer Search | Rowan [rowansci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 2-Hydrazinyl-4,6-dimethylpyrimidine in Organic Solvents
Introduction
2-Hydrazinyl-4,6-dimethylpyrimidine is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, pesticides, and dyes.[1] Its chemical structure, featuring a pyrimidine core substituted with a hydrazinyl group and two methyl groups, imparts a unique combination of physicochemical properties that dictate its behavior in various chemical processes.
A thorough understanding of the solubility of this compound is of paramount importance for researchers, scientists, and drug development professionals. Solubility is a critical determinant of reaction kinetics, purification efficiency, and, crucially in a pharmaceutical context, bioavailability and efficacy.[2] Poor solubility can impede reliable biological assays and complicate formulation development.[2] This guide provides a comprehensive analysis of the factors governing the solubility of this compound in organic solvents, supported by established scientific principles and detailed experimental protocols.
Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the key characteristics are:
-
Molecular Formula: C₆H₁₀N₄[3]
-
Molecular Weight: 138.17 g/mol [3]
-
Appearance: White crystalline powder[1]
-
Melting Point: 171-173 °C[1]
-
Predicted XlogP: 0.6[3]
The presence of the polar hydrazinyl (-NHNH₂) group and the nitrogen atoms within the pyrimidine ring allows for hydrogen bonding, while the aromatic ring and methyl groups contribute to its nonpolar character. The relatively high melting point suggests a stable crystal lattice, an important factor that must be overcome by solvent-solute interactions for dissolution to occur.
Factors Governing Solubility
The dissolution of this compound is a multifactorial process. The interplay between the compound's inherent properties and the characteristics of the solvent, along with external conditions, determines the extent of its solubility.
Solute-Solvent Interactions: The "Like Dissolves Like" Principle
The adage "like dissolves like" is the cornerstone of solubility prediction.[4] Stronger interactions between solute and solvent molecules lead to greater solubility.[4][5]
-
Polar Solvents: Solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol), are effective at dissolving this compound.[1] The solvent's hydrogen bond donors and acceptors can interact favorably with the compound's hydrazinyl group and pyrimidine nitrogens.
-
Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are also expected to be effective due to their high polarity and ability to accept hydrogen bonds. Such solvents are commonly used for studying pyrimidine derivatives.[6]
-
Nonpolar Solvents: In less polar solvents like ether, solubility is also observed, likely due to dipole-dipole and van der Waals interactions with the pyrimidine ring and methyl groups.[1] However, solubility in purely nonpolar solvents like alkanes is expected to be limited.
Temperature
For most solid solutes, solubility increases with rising temperature.[5][7] This is because the dissolution process is often endothermic, meaning it absorbs heat.[8][9] Increasing the temperature provides the necessary energy to overcome the solute's crystal lattice energy and promotes the dissolution process, a principle governed by Le Châtelier's principle.[4][8] This property is critical for practical applications such as recrystallization for purification.
pH and Ionization
The basic nature of the hydrazinyl group and the pyrimidine ring means that the compound's solubility can be dramatically influenced by pH. In acidic conditions, these basic nitrogen centers can be protonated to form a cationic salt. This salt form is significantly more polar than the neutral molecule, leading to a substantial increase in solubility in polar solvents, particularly water. This is consistent with reports that the compound is "soluble in acid".[1]
Caption: Key factors influencing the solubility of this compound.
Qualitative and Quantitative Solubility Profile
| Solvent Class | Example Solvents | Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble[1] | Strong hydrogen bonding between the solvent and the solute's hydrazinyl and pyrimidine nitrogen groups. |
| Polar Aprotic | DMSO, DMF | Likely Soluble[6] | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Less Polar | Diethyl Ether | Soluble[1] | A balance of dipole-dipole and van der Waals forces interacts with the solute's structure. |
| Nonpolar | Hexane, Toluene | Likely Sparingly Soluble | Insufficient solute-solvent interactions to overcome the solute's crystal lattice energy. |
| Aqueous (Acidic) | Dilute HCl | Soluble[1] | Protonation of the basic nitrogen atoms forms a highly polar salt, which is readily solvated by water. |
Note: "Likely Soluble/Sparingly Soluble" are predictions based on chemical principles and data for similar pyrimidine derivatives.
Experimental Protocol: Thermodynamic Solubility Determination
To obtain precise, quantitative data, an equilibrium (thermodynamic) solubility assay is the gold standard.[2] This method measures the true solubility of a compound after it has reached equilibrium in a saturated solution.
Principle
An excess of the solid compound is suspended in the solvent of interest and agitated at a constant temperature until the concentration of the dissolved compound in the liquid phase becomes constant. This ensures that the solvent is fully saturated.
Methodology
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials (perform in triplicate for each solvent). An amount sufficient to ensure some solid remains undissolved at the end of the experiment is crucial.[2]
-
Pipette a precise, known volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient duration to reach equilibrium, typically 24 to 48 hours. The required time should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifugation of the vials followed by sampling from the supernatant, or filtering the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) is required.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.[2]
-
Dilute the collected supernatant with an appropriate solvent to fall within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.
-
-
Calculation and Reporting:
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Account for the dilution factor to calculate the concentration in the original saturated supernatant.
-
Report the thermodynamic solubility in standard units such as mg/mL, µg/mL, or Molarity (mol/L).
-
Caption: Experimental workflow for determining thermodynamic solubility.
Conclusion
This compound exhibits a versatile solubility profile, being soluble in polar organic solvents like alcohols and ether, as well as in acidic aqueous solutions.[1] This behavior is a direct consequence of its molecular structure, which combines hydrogen-bonding capabilities with a moderately nonpolar framework. Factors such as solvent polarity, temperature, and pH are critical variables that must be controlled and understood for its effective use in synthesis, purification, and formulation. The experimental protocol detailed herein provides a robust framework for researchers to quantitatively determine the solubility of this important chemical intermediate in any solvent system relevant to their work, ensuring data integrity and facilitating successful research and development outcomes.
References
- BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
- ChemBK. (2024, April 9). 2-Hydrazino-4,6-dimethylpyrimidine.
- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
- PubChem. (n.d.). This compound.
- Solubility of Things. (n.d.). Pyrimidine.
- MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.
- AAT Bioquest. (2023, March 17). What are the factors that affect solubility?
- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 6. biomedres.us [biomedres.us]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
The Pyrimidine Core: A Historical and Synthetic Odyssey from Foundational Chemistry to Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold, a deceptively simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of biochemistry and medicinal chemistry.[1] Its derivatives form the very basis of genetic information, participate in vital metabolic pathways, and are the active cores of a vast array of therapeutic agents.[2][3] This technical guide provides a comprehensive exploration of the discovery and history of pyrimidine derivatives. We will journey from the initial isolation of rudimentary pyrimidine-like structures in the 19th century to the elucidation of their central role in nucleic acids, and finally, to their ascendancy as a privileged scaffold in modern drug discovery. This narrative is built upon a foundation of scientific integrity, explaining the causality behind key experimental milestones and providing detailed protocols that underpinned these discoveries.
Chapter 1: The Dawn of Pyrimidine Chemistry (The 19th Century)
The story of pyrimidine does not begin with the isolation of its parent ring, but with the discovery of its more complex derivatives. Early chemists, working without the benefit of modern spectroscopic techniques, meticulously isolated and reacted compounds, unknowingly laying the groundwork for a new field of heterocyclic chemistry.
The First Glimpse: Alloxan and Uric Acid
The earliest encounter with a pyrimidine derivative dates back to 1818, when Brugnatelli oxidized uric acid with nitric acid and isolated a compound he named alloxan.[4][5] While its structure was not understood at the time, we now recognize it as a pyrimidine derivative. This early work on uric acid, a substance first isolated from urinary calculi in 1776, was the first step toward understanding the broader class of compounds we now call purines and pyrimidines.[4]
A Landmark Synthesis: Barbituric Acid
A pivotal moment in pyrimidine history occurred in 1864 when the German chemist Adolf von Baeyer synthesized barbituric acid.[6][7] This achievement, born from the condensation of urea and malonic acid, marked the first laboratory synthesis of a key pyrimidine derivative that would later become the parent compound for an entire class of sedative-hypnotic drugs.[6][8]
The initial synthesis was later refined in 1879 by the French chemist Édouard Grimaux, who utilized phosphorus oxychloride as a condensing agent.[4][9][10] This improvement made the synthesis more reliable and accessible, paving the way for further exploration of its derivatives. The choice to later use diethyl malonate instead of malonic acid was a critical process improvement, as the ester form circumvented issues with the reactivity of the free carboxylic acid, leading to cleaner reactions and better yields.[6]
Table 1: Foundational Discoveries in 19th Century Pyrimidine Chemistry
| Year | Discovery / Milestone | Key Scientist(s) | Significance |
| 1818 | Isolation of Alloxan from uric acid | Brugnatelli | First isolation of a pyrimidine derivative.[4][5] |
| 1864 | First synthesis of Barbituric Acid | Adolf von Baeyer | Landmark synthesis of a core pyrimidine structure.[6][10] |
| 1879 | Improved synthesis of Barbituric Acid | Édouard Grimaux | Enhanced the accessibility of barbituric acid for further study.[4][9] |
| 1884 | Systematic study of pyrimidine synthesis | Adolf Pinner | Began the systematic investigation of pyrimidine chemistry.[9][11] |
| 1885 | Coined the name "Pyrimidin" | Adolf Pinner | Established the nomenclature for the heterocyclic system.[9] |
Chapter 2: Elucidation and Synthesis of the Core Scaffold
With the groundwork laid, the late 19th and early 20th centuries saw a systematic effort to understand, synthesize, and name the fundamental pyrimidine ring system.
Pinner's Systematic Investigation
The systematic study of pyrimidines truly began in 1884 with the work of Adolf Pinner. He developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[4][9] This reaction, now known as the Pinner pyrimidine synthesis , was a versatile and powerful tool for creating a variety of substituted pyrimidines.[12][13] It was Pinner who first proposed the name "pyrimidin" in 1885, giving a formal identity to this class of compounds.[9]
The Parent Ring: A First Synthesis
Despite the synthesis of several derivatives, the parent pyrimidine compound remained elusive until 1900. It was first prepared by Gabriel and Colman through a multi-step process starting from the now-familiar barbituric acid.[4][9] They converted barbituric acid to 2,4,6-trichloropyrimidine, which was then reduced using zinc dust in hot water to yield pyrimidine.[4]
Caption: The Pinner Pyrimidine Synthesis Workflow.
Foundational Protocol: The Pinner Synthesis of a 4-Hydroxypyrimidine
The Pinner synthesis represents a self-validating system for the creation of the pyrimidine core. The logical convergence of a β-dicarbonyl compound and an amidine ensures the correct placement of the heteroatoms and functional groups.
Objective: To synthesize a 4-hydroxypyrimidine derivative via the acid-catalyzed condensation of a β-ketoester and an amidine.
Materials:
-
Ethyl acetoacetate (β-ketoester)
-
Acetamidine hydrochloride (amidine)
-
Sodium ethoxide (base catalyst, prepared in situ from sodium metal and absolute ethanol)
-
Absolute Ethanol (solvent)
-
Hydrochloric acid (for acidification)
-
Diethyl ether (for washing)
Methodology:
-
Catalyst Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve a molar equivalent of sodium metal in an excess of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). This process is highly exothermic and generates flammable hydrogen gas; appropriate safety precautions are mandatory. The resulting solution is sodium ethoxide in ethanol.
-
Amidine Liberation: To the cooled sodium ethoxide solution, add one molar equivalent of acetamidine hydrochloride. The strong base deprotonates the amidine salt, liberating the free acetamidine base in situ.
-
Condensation: Add one molar equivalent of ethyl acetoacetate dropwise to the reaction mixture at room temperature. The causality here is the nucleophilic attack of the amidine nitrogen onto the electrophilic carbonyl carbons of the ketoester.
-
Cyclization: After the addition is complete, heat the mixture to reflux for 4-6 hours. The elevated temperature provides the activation energy necessary for the intramolecular cyclization and subsequent dehydration (loss of water and ethanol) to form the stable aromatic pyrimidine ring.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in water.
-
Precipitation: Acidify the aqueous solution carefully with hydrochloric acid to a pH of approximately 5-6. The target 2-methyl-4-hydroxypyrimidine is often insoluble at its isoelectric point and will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water and then with a small amount of diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Chapter 3: The Biological Revelation - Pyrimidines in Nucleic Acids
While chemists were elucidating the structure and synthesis of pyrimidines, a parallel revolution was occurring in biology. The discovery that pyrimidine derivatives are fundamental components of nucleic acids transformed our understanding of genetics and life itself.
In 1893, Albrecht Kossel and Albert Neumann isolated pyrimidine bases from calf thymus tissue, a landmark achievement in biochemistry.[14] Over the next decade, the three primary pyrimidine nucleobases were identified:
-
Cytosine (C)
-
Thymine (T) (found primarily in DNA)
-
Uracil (U) (found primarily in RNA, replacing thymine)[9]
The elucidation of these structures and their specific pairing mechanisms with purine bases (Adenine and Guanine) was a critical piece of the puzzle that led James Watson and Francis Crick to propose the double helix model of DNA in 1953.[14] This discovery cemented the importance of pyrimidines as carriers of genetic information.[14]
Caption: Watson-Crick base pairing in DNA and RNA.
Chapter 4: The Therapeutic Ascendancy - Pyrimidine Derivatives as Drugs
The natural role of pyrimidines as essential building blocks of life also made them ideal targets and scaffolds for therapeutic intervention.[15] By creating analogs that mimic or antagonize the natural pyrimidines, medicinal chemists have developed powerful drugs to combat a wide range of diseases.[16]
The Barbiturates: A Revolution in CNS Treatment
Following the synthesis of barbituric acid, the early 20th century saw the development of its derivatives as potent central nervous system depressants. The first to be used in medicine was barbital (Veronal), introduced in 1903, followed by the anticonvulsant phenobarbital in 1912.[6][10] For decades, barbiturates were primary therapies for anxiety, insomnia, and seizures.[10]
Antimetabolites in Cancer and Virology
The realization that pyrimidines are essential for DNA and RNA synthesis led to the development of antimetabolite theory.[17][18] By creating pyrimidine analogs, scientists could disrupt the replication of rapidly dividing cells, such as cancer cells or viruses.
-
5-Fluorouracil (5-FU): Developed in the 1950s, 5-FU is a pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for DNA synthesis. It remains a cornerstone of chemotherapy for various cancers.[5][18]
-
Zidovudine (AZT): This thymidine analog was the first drug approved for the treatment of HIV.[9] It works by inhibiting the viral enzyme reverse transcriptase, thereby halting the replication of the virus.
Table 2: Landmark Pyrimidine-Based Therapeutics
| Drug Name | Year of Introduction | Therapeutic Class | Core Indication |
| Barbital (Veronal) | 1903 | Sedative-Hypnotic | Insomnia, Anxiety[10] |
| Phenobarbital | 1912 | Anticonvulsant | Epilepsy, Seizures[6] |
| Sulfadiazine | ~1941 | Antibiotic (Sulfa Drug) | Bacterial Infections[19] |
| 5-Fluorouracil | 1957 | Antineoplastic | Colorectal, Breast, Stomach Cancer[18] |
| Zidovudine (AZT) | 1987 | Antiviral | HIV/AIDS[9] |
Conclusion
The history of the pyrimidine derivative is a microcosm of the history of organic chemistry and pharmacology. From its serendipitous discovery in the residues of uric acid to its deliberate synthesis and its central role in both genetics and medicine, the pyrimidine core has proven to be a scaffold of immense importance. Its journey from a 19th-century chemical curiosity to a pillar of modern drug design demonstrates a remarkable trajectory of scientific discovery. The continued exploration of pyrimidine chemistry promises to yield new therapeutic agents for generations to come, addressing diseases once thought to be intractable.[3][20]
References
- Title: Pyrimidine - Wikipedia Source: Wikipedia URL:[Link]
- Title: Pinner pyrimidine synthesis | PPTX Source: Slideshare URL:[Link]
- Title: Pinner pyrimidine synthesis | PPTX Source: Slideshare URL:[Link]
- Title: Pyrimidine: A Crucial Component of Nucleic Acids Source: Algor Cards URL:[Link]
- Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: Pinner pyrimidine synthesis | PPTX Source: Slideshare URL:[Link]
- Title: De novo pyrimidine synthesis steps, pathways, uses Source: Microbe Notes URL:[Link]
- Title: Barbituric acid - Wikipedia Source: Wikipedia URL:[Link]
- Title: Discovery of pyrimidine benzimidazoles as Src-family selective Lck inhibitors. Part II Source: PubMed URL:[Link]
- Title: Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives Source: Growing Science URL:[Link]
- Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI URL:[Link]
- Title: Barbituric Acids: A Review of Preparation, Reactions and Biological Applications Source: Biomedicine and Chemical Sciences URL:[Link]
- Title: 7.10: Pyrimidine de novo Biosynthesis Source: Biology LibreTexts URL:[Link]
- Title: Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity Source: PubMed URL:[Link]
- Title: Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy Source: PubMed URL:[Link]
- Title: Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right).
- Title: A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
- Title: The history of barbiturates a century after their clinical introduction Source: PMC - PubMed Central URL:[Link]
- Title: Pyrimidine Chemistry: History and Importance Source: Shodhganga URL:[Link]
- Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Advanced Research and Reviews URL:[Link]
- Title: Pyrimidine | Nucleobases, DNA, RNA Source: Britannica URL:[Link]
- Title: FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC - PubMed Central URL:[Link]
- Title: Biological and medicinal significance of pyrimidines Source: ResearchG
- Title: pyrimidine synthesis pathway: Topics by Science.gov Source: Science.gov URL:[Link]
- Title: Pyrimidine- Definition, Properties, Structure, Uses Source: Microbe Notes URL:[Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Barbituric acid - Wikipedia [en.wikipedia.org]
- 7. journals.irapa.org [journals.irapa.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
- 10. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 13. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 14. Pyrimidine: A Crucial Component of Nucleic Acids | Algor Cards [cards.algoreducation.com]
- 15. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. growingscience.com [growingscience.com]
- 17. microbenotes.com [microbenotes.com]
- 18. researchgate.net [researchgate.net]
- 19. Pyrimidine | Nucleobases, DNA, RNA | Britannica [britannica.com]
- 20. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Heterocyclic Scaffold: A Technical Guide to 2-Hydrazinyl-4,6-dimethylpyrimidine for Researchers and Drug Development Professionals
Foreword: The Unseen Potential in a Simple Heterocycle
In the vast landscape of chemical building blocks, the pyrimidine nucleus stands as a cornerstone, integral to the very fabric of life as a component of nucleic acids.[1][2] This inherent biological relevance has long made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents.[3][4][5] Among these, 2-hydrazinyl-4,6-dimethylpyrimidine emerges as a particularly versatile and reactive intermediate. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electron-deficient pyrimidine ring, opens a gateway to a rich diversity of more complex heterocyclic systems. This guide aims to provide an in-depth technical overview of this compound, from its synthesis and characterization to its application in the construction of pharmacologically relevant scaffolds, offering field-proven insights for researchers and drug development professionals.
Synthesis and Characterization: Establishing a Reliable Foundation
A robust and reproducible synthesis of the core building block is paramount for any successful research and development campaign. This compound can be efficiently prepared from readily available starting materials. The most common and reliable laboratory-scale synthesis involves the nucleophilic displacement of a suitable leaving group at the 2-position of the 4,6-dimethylpyrimidine ring with hydrazine hydrate.
Preferred Synthetic Route: From 2-Chloro-4,6-dimethylpyrimidine
The reaction of 2-chloro-4,6-dimethylpyrimidine with hydrazine hydrate provides a direct and high-yielding route to the desired product. The chloro-pyrimidine precursor can be synthesized from 2-amino-4,6-dimethylpyrimidine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Chloro-4,6-dimethylpyrimidine
-
In a well-ventilated fume hood, to a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated hydrochloric acid.
-
Cool the acid to 0 °C in an ice-salt bath.
-
Slowly add 2-amino-4,6-dimethylpyrimidine portion-wise with stirring, maintaining the temperature below 10 °C.
-
Once the addition is complete, cool the resulting solution to -15 °C.
-
Prepare a solution of sodium nitrite in water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the pyrimidine solution, ensuring the temperature does not rise above -10 °C. Vigorous stirring is crucial to manage the evolution of nitrogen oxides.[6]
-
After the addition is complete, stir the reaction mixture for an additional hour, allowing the temperature to rise to -5 °C.
-
Carefully neutralize the reaction mixture to approximately pH 7 with a pre-chilled 30% sodium hydroxide solution, maintaining the temperature below 0 °C.
-
The 2-chloropyrimidine will precipitate along with sodium chloride. Collect the solid by vacuum filtration.
-
Extract the 2-chloropyrimidine from the solid mixture using cold diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-chloro-4,6-dimethylpyrimidine.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-chloro-4,6-dimethylpyrimidine in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to afford this compound as a crystalline solid.
Characterization and Spectroscopic Data
Unequivocal characterization of the synthesized building block is a critical quality control step. The following data provides a reference for the confirmation of the structure and purity of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄ | [7] |
| Molecular Weight | 138.17 g/mol | [7] |
| Appearance | White crystalline powder | [8] |
| Melting Point | 171-173 °C | [8] |
| Solubility | Slightly soluble in water; soluble in acids, alcohols, and ether | [8] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups on the pyrimidine ring and the protons of the hydrazine moiety.
-
¹³C NMR: The carbon NMR will display distinct peaks for the methyl carbons and the aromatic carbons of the pyrimidine ring.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group and C=N stretching of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Reactivity and Application as a Heterocyclic Building Block
The synthetic utility of this compound lies in its ability to readily undergo cyclization reactions to form a variety of fused and unfused heterocyclic systems. The hydrazine moiety serves as a potent binucleophile, reacting with a range of electrophilic partners.
Synthesis of Pyrazole Derivatives: A Gateway to Bioactive Molecules
The Knorr pyrazole synthesis and related methodologies are classic and highly efficient reactions for the construction of the pyrazole ring.[9][10][11] The reaction of this compound with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, provides a straightforward route to 1-(4,6-dimethylpyrimidin-2-yl)-substituted pyrazoles.[8][12][13]
Experimental Protocol: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidine
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.
-
Add acetylacetone (a 1,3-diketone; 1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidine as a pure solid.[14][15]
Causality Behind Experimental Choices: The use of an acid catalyst (like glacial acetic acid) can accelerate the initial condensation between the hydrazine and one of the carbonyl groups of the diketone. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic pyrazole ring.
Diagram of Pyrazole Synthesis Workflow
Caption: Workflow for the synthesis of a pyrazole derivative.
Synthesis of Triazole Derivatives: Expanding the Heterocyclic Arsenal
This compound can also serve as a precursor for the synthesis of triazole-fused pyrimidine systems, such as[1][3][5]triazolo[4,3-a]pyrimidines. These ring systems are of interest in medicinal chemistry due to their diverse biological activities. The cyclization can be achieved by reacting the hydrazine with various one-carbon electrophiles.[12]
Experimental Protocol: Synthesis of 5,7-Dimethyl-[1][3][5]triazolo[4,3-a]pyrimidine
-
To a solution of this compound in a suitable solvent like ethanol, add an equimolar amount of triethyl orthoformate.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Diagram of Triazole Synthesis Reaction
Caption: Synthesis of a triazolo[4,3-a]pyrimidine derivative.
Applications in Drug Discovery and Development
The pyrimidine core is a well-established pharmacophore, and its combination with other heterocyclic rings, such as pyrazole and triazole, has led to the development of numerous compounds with significant therapeutic potential.
Kinase Inhibitors for Anticancer Therapy
A significant area of application for pyrimidine-pyrazole and pyrimidine-triazole scaffolds is in the development of protein kinase inhibitors for cancer treatment.[16][17] Many of these inhibitors are designed to be ATP-competitive, and the pyrimidine ring often plays a crucial role in forming key hydrogen bond interactions with the hinge region of the kinase active site.
Structure-Activity Relationship (SAR) Insights:
The derivatization of the pyrazole or triazole ring offers a versatile handle for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. For instance, substitution at the C3 and C5 positions of the pyrazole ring can be used to target specific pockets within the kinase active site, thereby enhancing selectivity.
Diagram of a Generic Pyrimidine-Based Kinase Inhibitor SAR
Caption: Key structural elements for pyrimidine-based kinase inhibitors.
Antiviral Agents
Derivatives of this compound, particularly pyrimidine-hydrazones, have also shown promise as antiviral agents.[18] The mechanism of action can vary, but some compounds have been found to inhibit viral enzymes or interfere with viral entry into host cells. The Schiff bases formed from the reaction of the hydrazine moiety with various aldehydes and ketones are a common structural motif in these antiviral compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion: A Building Block with a Bright Future
This compound is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and rich reactivity provide a robust platform for the creation of diverse libraries of compounds. The demonstrated success of its derivatives as kinase inhibitors and antiviral agents underscores the continued importance of this scaffold in the quest for new and effective therapeutics. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with the aim of empowering researchers to unlock the full potential of this remarkable molecule.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). ResearchGate.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend.
- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
- An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine. (2025-12-09). ResearchGate.
- Pyrimidine derivatives as protein tyrosine kinase 2 inhibitors. (n.d.). Google Patents.
- Compounds and compositions as kinase inhibitors. (n.d.). Google Patents.
- Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. (n.d.). Organic Syntheses.
- Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. (2024-11-17). Frontiers in Health Informatics.
- Pyrazolyl-pyrimidine derivatives as kinase inhibitors. (n.d.). Google Patents.
- REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (n.d.). Organic Syntheses.
- Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors. (n.d.). Google Patents.
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. (2018-07-21). ResearchGate.
- Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021-01-19). Letters in Applied NanoBioScience.
- 2-Hydrazino-4,6-dimethylpyrimidine. (n.d.). ChemBK.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021-04-12). ResearchGate.
- An efficient and rapid synthesis of (pyrimido[4, 5- e][1][4][5]thiadiazin-7-yl)hydrazine compounds under microwave irradiation. (n.d.). TSI Journals.
- Reaction of 2-hydrazino-4,6-dimethylpyrimidine with... (n.d.). ResearchGate.
- 2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine. (n.d.). ChemBK.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI.
- This compound. (n.d.). PubChem.
- Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological Effectiveness. (2025-05-26). Central Asian Journal of Medical and Natural Science.
- SYNTHESIS, CHARACTERIZATION PYRIMIDINE. (2020-09-30). ResearchGate.
- Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. (2025-08-09). ResearchGate.
- 2-Chloropyrimidine. (n.d.). Organic Syntheses.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 5. researchtrend.net [researchtrend.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Buy 2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine (EVT-3097233) | 4086-61-7 [evitachem.com]
- 15. chembk.com [chembk.com]
- 16. US9284298B2 - Pyrazolyl-pyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 17. WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 18. IL210124A0 - Pyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine: A Detailed Guide for Advanced Research
This comprehensive guide provides a detailed protocol and in-depth scientific context for the synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine from 2-chloro-4,6-dimethylpyrimidine. This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a robust and reproducible method for obtaining this key synthetic intermediate.
Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Their prevalence in pharmaceuticals stems from their ability to mimic endogenous nucleobases, allowing them to interact with a wide range of biological targets. The pyrimidine scaffold is found in drugs with diverse applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2] Specifically, this compound serves as a versatile building block for the synthesis of more complex molecules, such as pyrazole-containing compounds, which have shown promising biological activities.[3][4] The introduction of a hydrazinyl group at the 2-position of the pyrimidine ring provides a reactive handle for further molecular elaboration, making it a valuable intermediate in the synthesis of novel drug candidates.[5]
Chemical Principles and Reaction Mechanism
The synthesis of this compound from 2-chloro-4,6-dimethylpyrimidine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this transformation, the highly nucleophilic hydrazine molecule displaces the chloride substituent on the electron-deficient pyrimidine ring.
The underlying mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring. This carbon is activated towards nucleophilic attack by the electron-withdrawing effects of the two ring nitrogen atoms.
-
Formation of a Meisenheimer Complex: This attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, stabilized by the electronegative nitrogen atoms.
-
Departure of the Leaving Group: The reaction concludes with the expulsion of the chloride ion, a good leaving group, which re-establishes the aromaticity of the pyrimidine ring and yields the final product, this compound.
The reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and may be heated to increase the reaction rate. The use of an excess of hydrazine hydrate helps to drive the reaction to completion.
Visualizing the Reaction Workflow
The following diagram illustrates the key steps involved in the synthesis, from starting materials to the final product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-4,6-dimethylpyrimidine | ≥98% | Commercially Available | |
| Hydrazine Hydrate (55-64% solution) | Reagent Grade | Commercially Available | Caution: Toxic and Corrosive [6][7][8] |
| Ethanol (or Isopropanol) | Anhydrous | Commercially Available | |
| Distilled Water | In-house |
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Vacuum source
-
Standard laboratory glassware
-
Analytical balance
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Safety Precautions:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [6][9] All manipulations must be performed in a well-ventilated chemical fume hood.[9][10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are suitable), safety goggles, and a lab coat.[6][9]
-
Avoid inhalation of vapors and contact with skin and eyes.[7][8] In case of contact, flush immediately with copious amounts of water and seek medical attention.[7][10]
-
Have an emergency eyewash station and safety shower readily accessible.[6]
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4,6-dimethylpyrimidine (e.g., 10.0 g, 1 equivalent).
-
Solvent Addition: Add ethanol (or isopropanol) (e.g., 100 mL) to the flask and stir the mixture to dissolve the starting material.
-
Reagent Addition: Carefully add hydrazine hydrate (e.g., 3-5 equivalents) to the reaction mixture. The addition should be done slowly and with continuous stirring.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) using a heating mantle or oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup - Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate out of the solution upon cooling. Further cooling in an ice bath can enhance precipitation.
-
Workup - Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Workup - Washing: Wash the collected solid with a small amount of cold ethanol or distilled water to remove any unreacted hydrazine hydrate and other impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
Characterization of this compound
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
Melting Point: The literature melting point can be used as a preliminary indicator of purity.
-
1H NMR Spectroscopy: To confirm the chemical structure by identifying the characteristic proton signals.
-
13C NMR Spectroscopy: To further confirm the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the hydrazinyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.[11]
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C6H10N4 |
| Molecular Weight | 138.17 g/mol [11] |
| Typical Reaction Scale | 10 g |
| Molar Ratio (Hydrazine:Pyrimidine) | 3-5 : 1 |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
| Appearance | White to off-white solid |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is lower than expected, ensure that the starting material was fully dissolved before adding the hydrazine hydrate. Also, confirm that the reaction was allowed to proceed to completion by monitoring with TLC or LC-MS. Incomplete reaction can be addressed by extending the reaction time or increasing the amount of hydrazine hydrate.
-
Product Purity Issues: If the product is impure, an additional recrystallization step from a suitable solvent (e.g., ethanol or an ethanol/water mixture) may be necessary. Ensure thorough washing of the filtered product to remove residual hydrazine.
-
Reaction Monitoring: The choice of eluent for TLC will depend on the polarity of the starting material and product. A mixture of ethyl acetate and hexane is often a good starting point. The product, being more polar due to the hydrazinyl group, should have a lower Rf value than the starting material.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can reliably produce this valuable synthetic intermediate for their drug discovery and development programs. The versatility of the hydrazinyl group opens up a wide array of possibilities for the synthesis of novel pyrimidine-based compounds with potential therapeutic applications.
References
- Arkema Inc. (2012).
- Thermo Fisher Scientific. (2010).
- Alfa Aesar. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%)
- University of New Mexico.
- ChemicalBook. (2025).
- PubChem. This compound.
- An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine. (2022).
- Fallon, B., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(5), 1593.
- Aggarwal, R., et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. Indian Journal of Heterocyclic Chemistry, 27(4), 439-442.
- Li, Y., et al. (2012). Design, Synthesis and 3D-QSAR Analysis of Novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 54, 347-355.
- Wang, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Bioorganic & Medicinal Chemistry, 112, 117947.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
One-Pot Synthesis of Pyrazole Derivatives Using 2-Hydrazinyl-4,6-dimethylpyrimidine: An Application Note and Protocol
Introduction: The Significance of Pyrazoles and the Efficiency of One-Pot Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The market success of drugs like Celecoxib (a potent anti-inflammatory) underscores the therapeutic potential of pyrazole-containing molecules.[1]
Traditionally, the synthesis of pyrazoles often involves multi-step procedures that can be time-consuming and generate significant waste. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a more efficient and environmentally friendly alternative.[3][4][5] This approach minimizes the need for purification of intermediates, reduces solvent usage, and often leads to higher overall yields. This guide provides a detailed protocol for the one-pot synthesis of pyrazole derivatives using 2-hydrazinyl-4,6-dimethylpyrimidine as a key building block.
Reaction Mechanism: The Knorr Pyrazole Synthesis
The synthesis of pyrazoles from a hydrazine derivative and a 1,3-dicarbonyl compound is a classic and reliable method known as the Knorr pyrazole synthesis.[6] The reaction proceeds through a series of well-defined steps:
-
Initial Condensation: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration to form the stable aromatic pyrazole ring.
The use of an acid or base catalyst can facilitate the reaction, and the choice of solvent and reaction temperature can influence the reaction rate and yield.
Caption: A simplified workflow of the Knorr pyrazole synthesis.
Experimental Protocol: One-Pot Synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazole
This protocol details the one-pot synthesis of a representative pyrazole derivative from this compound and acetylacetone.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Acetylacetone (2,4-pentanedione) | ≥99% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer with heating | - | - |
| Buchner funnel and filter paper | - | - |
| Rotary evaporator | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.52 g, 10 mmol) in 30 mL of ethanol.
-
Addition of 1,3-Dicarbonyl: To the stirred solution, add acetylacetone (1.00 g, 10 mmol).
-
Catalyst Addition: Add 5-6 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7).
-
Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer.
-
Extraction: Extract the aqueous layer with an additional 25 mL of ethyl acetate.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent using a Buchner funnel.
-
Final Product: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Characterization of the Synthesized Pyrazole
The structure and purity of the synthesized 1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazole can be confirmed by various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrimidine and pyrazole ring protons, as well as the methyl groups. The chemical shifts and splitting patterns will be characteristic of the final product structure. |
| ¹³C NMR | Resonances for all the unique carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₁H₁₄N₄), confirming its elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N and C=C stretching vibrations within the heterocyclic rings. |
Expected Spectral Data for 1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazole:
-
¹H NMR (CDCl₃, δ ppm): ~2.3 (s, 6H, pyrimidine-CH₃), ~2.5 (s, 6H, pyrazole-CH₃), ~6.0 (s, 1H, pyrazole-H), ~6.8 (s, 1H, pyrimidine-H).
-
Mass (m/z): Calculated for C₁₁H₁₄N₄: 202.12. Found: [M+H]⁺ 203.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or add a few more drops of catalyst. Ensure the reaction is refluxing at the correct temperature. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Minimize transfers between flasks. | |
| Impure Product | Side reactions. | Optimize the reaction temperature. Consider purification by column chromatography. |
| Starting materials still present. | Ensure the reaction has gone to completion using TLC before work-up. |
Conclusion
This application note provides a comprehensive and practical guide for the one-pot synthesis of pyrazole derivatives using this compound. The described protocol is efficient, straightforward, and can be adapted for the synthesis of a variety of pyrazole derivatives by using different 1,3-dicarbonyl compounds. The robust nature of the Knorr pyrazole synthesis, combined with the benefits of a one-pot approach, makes this an attractive method for researchers in drug discovery and organic synthesis.
References
- Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024, September 10). Organic & Biomolecular Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. (2018, July 21). ResearchGate.
- Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6Methyl4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. (2025, August 10). ResearchGate.
- Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (2017, January 3). Longdom Publishing.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
Sources
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. scribd.com [scribd.com]
- 3. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes & Protocols: The Reaction of 2-Hydrazinyl-4,6-dimethylpyrimidine with β-Dicarbonyl Compounds
Abstract
This technical guide provides a comprehensive overview of the synthesis of pyrazolyl-pyrimidine derivatives through the cyclocondensation reaction of 2-hydrazinyl-4,6-dimethylpyrimidine with various β-dicarbonyl compounds. This reaction, a variant of the classic Knorr pyrazole synthesis, is a cornerstone for creating heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] The resulting pyrazole-clubbed pyrimidine scaffolds are recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][5] This document details the underlying reaction mechanisms, addresses challenges such as regioselectivity, and provides validated, step-by-step protocols for the synthesis and characterization of key derivatives. It is intended for researchers and professionals in organic synthesis and pharmaceutical sciences.
Theoretical Background and Mechanism
The fundamental reaction is the cyclocondensation between a hydrazine derivative and a 1,3-dicarbonyl compound, a robust method for forming the pyrazole ring system first reported by Knorr in 1883.[6][7][8] In this specific application, this compound serves as the bidentate nucleophile. The β-dicarbonyl compound provides a three-carbon electrophilic unit necessary for the [3+2] cyclocondensation.[9][10][11]
Mechanism of Pyrazole Formation:
The reaction proceeds through a well-established pathway:
-
Nucleophilic Attack: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl carbons of the β-dicarbonyl compound. This step is often catalyzed by acid, which protonates the carbonyl oxygen to increase its electrophilicity.
-
Intermediate Formation: This attack leads to the formation of a carbinolamine intermediate, which readily dehydrates to form a hydrazone or an enamine-type intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration/Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to yield the stable, aromatic pyrazole ring.
Caption: General reaction mechanism for pyrazole synthesis.
The Challenge of Regioselectivity:
When an unsymmetrical β-dicarbonyl compound (e.g., ethyl acetoacetate or a trifluoromethyl-β-diketone) is used, two constitutional isomers of the pyrazole product can potentially form.[6][12] The regiochemical outcome depends on which carbonyl group is initially attacked by the terminal nitrogen of the hydrazine.
-
Steric Factors: The less sterically hindered carbonyl group is generally favored for the initial attack.
-
Electronic Factors: The more electrophilic carbonyl carbon is more susceptible to attack. For instance, in trifluoromethyl-β-diketones, the carbonyl carbon adjacent to the electron-withdrawing CF₃ group is significantly more electrophilic.[13]
-
Reaction Conditions: The pH of the reaction medium is critical. In acidic conditions, the reaction may proceed via the diketo form, favoring attack at the more reactive carbonyl. In neutral or basic conditions, the enol or enolate form may predominate, altering the regioselectivity.[13] Studies on the reaction with trifluoromethyl-β-diketones show that neutral conditions can lead to stable 5-hydroxy-5-trifluoromethylpyrazoline intermediates, while acidic conditions promote dehydration to the corresponding 3-trifluoromethylpyrazoles.[13][14]
Experimental Protocols
This section provides detailed protocols for the synthesis of pyrazolyl-pyrimidines using both symmetrical and unsymmetrical β-dicarbonyl compounds.
Protocol 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidine
This protocol utilizes a symmetrical dicarbonyl, acetylacetone, ensuring the formation of a single product. The procedure is adapted from established methods for pyrazole synthesis.[15]
Scientific Rationale: Glacial acetic acid serves as both a solvent and an acid catalyst. It protonates a carbonyl oxygen of acetylacetone, activating it for nucleophilic attack by the hydrazine. The reflux temperature provides the necessary activation energy for the condensation and subsequent dehydration steps to proceed to completion.
-
Materials and Reagents:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer with heating, reflux condenser.
-
-
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10 mmol, 1.52 g).
-
Add 20 mL of glacial acetic acid and stir until the solid is fully dissolved.
-
Add acetylacetone (10.5 mmol, 1.07 mL) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting hydrazine indicates completion.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the product by recrystallization from hot ethanol to yield a white crystalline solid.
-
-
Validation & Characterization:
-
¹H NMR: Expect signals for the two pyrimidine methyl groups, the two pyrazole methyl groups, and the pyrimidine and pyrazole aromatic protons.
-
Mass Spec (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the product (C₁₁H₁₄N₄).
-
Protocol 2: Regioselective Synthesis with an Unsymmetrical Diketone
This protocol uses 1,1,1-trifluoro-2,4-pentanedione to demonstrate the influence of reaction conditions on the product outcome.[13]
Scientific Rationale: The strong electron-withdrawing effect of the trifluoromethyl (CF₃) group makes the adjacent carbonyl carbon significantly more electrophilic.
-
Neutral Conditions (Ethanol): The reaction favors the formation of a stable cyclic hemiaminal (hydroxypyrazoline) intermediate, which can be isolated. Ethanol is a polar protic solvent that facilitates the reaction without strongly acidic catalysis that would force dehydration.[13]
-
Acidic Conditions (Acetic Acid): The acid catalyst promotes the rapid dehydration of the initially formed hydroxypyrazoline intermediate to yield the aromatic 3-trifluoromethylpyrazole product.[13]
A) Synthesis of 2-(5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)-4,6-dimethylpyrimidine (Neutral Conditions)
-
Procedure:
-
Dissolve this compound (10 mmol, 1.52 g) in 30 mL of ethanol in a round-bottom flask.
-
Add 1,1,1-trifluoro-2,4-pentanedione (10 mmol, 1.25 mL) to the solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor by TLC. Upon completion, a precipitate usually forms.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
B) Synthesis of 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-4,6-dimethylpyrimidine (Acidic Conditions)
-
Procedure:
-
Follow steps 1-3 from Protocol 1, but use 1,1,1-trifluoro-2,4-pentanedione (10 mmol, 1.25 mL) in place of acetylacetone.
-
Heat the reaction mixture to reflux in glacial acetic acid for 3-4 hours.
-
Follow the work-up and purification procedure described in Protocol 1 (steps 6-11).
-
Data Summary
The following table summarizes typical outcomes for the reaction with various β-dicarbonyls.
| β-Dicarbonyl Compound | Reaction Conditions | Product Structure | Typical Yield (%) |
| Acetylacetone | Glacial Acetic Acid, Reflux, 3h | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidine | 85-95% |
| Ethyl Acetoacetate | Ethanol, Catalytic Acetic Acid, Reflux, 5h | 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-4,6-dimethylpyrimidine | 70-85% |
| 1,1,1-Trifluoro-2,4-pentanedione | Ethanol, Room Temp., 5h | 2-(5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)-4,6-dimethylpyrimidine | 80-90% |
| 1,1,1-Trifluoro-2,4-pentanedione | Glacial Acetic Acid, Reflux, 4h | 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-4,6-dimethylpyrimidine | 75-85% |
Experimental Workflow
The overall process from starting materials to final, characterized product follows a standardized workflow in synthetic organic chemistry.
Caption: Standard experimental workflow for synthesis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | • Insufficient heating or reaction time.• Degraded starting materials.• Ineffective catalyst. | • Ensure reflux temperature is reached and extend reaction time.• Check the purity of reactants; purify if necessary.• Use freshly opened or distilled glacial acetic acid. |
| Multiple Spots on TLC | • Incomplete reaction.• Formation of regioisomers (with unsymmetrical diketones).• Side reactions or decomposition. | • Continue reflux and monitor until starting material is consumed.• Adjust reaction conditions (solvent, pH) to favor one isomer.• Purify the crude mixture using column chromatography. |
| Difficulty in Precipitation | • Product is soluble in the aqueous work-up solution.• Insufficient neutralization. | • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).• Ensure pH is neutral or slightly basic before filtration. |
| Product Fails to Crystallize | • Presence of impurities.• Incorrect recrystallization solvent. | • Purify the product by column chromatography before attempting recrystallization.• Try a different solvent or solvent system (e.g., Ethanol/Water, Toluene). |
References
- Pyrazole Bearing Pyrimidine Analogues as the Privileged Scaffolds in Antimicrobial Drug Discovery: A Review.Taylor & Francis Online. [Link]
- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Design, synthesis and characterization of some new pyrazol-pyrimidine derivatives and evaluation of their biological activities.Growing Science. [Link]
- Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran deriv
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.MDPI. [Link]
- Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives.International Journal of Current Research. [Link]
- Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent advances in the multicomponent synthesis of pyrazoles.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.NIH. [Link]
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- 3,5-dimethylpyrazole.Organic Syntheses Procedure. [Link]
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.Beilstein Journals. [Link]
- (A) The schematic for synthesis of pyrazole derivatives.
- Reaction of 2-hydrazino-4,6-dimethylpyrimidine with...
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- A Concise Review on the Synthesis of Pyrazole Heterocycles.Hilaris Publisher. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Strategic Synthesis of Fused Pyrimidine Scaffolds from 2-Hydrazinyl-4,6-dimethylpyrimidine
I. Introduction: The Strategic Value of Fused Pyrimidines and a Key Building Block
Fused pyrimidine systems represent a cornerstone of modern medicinal chemistry. Their intrinsic structural resemblance to purine nucleobases allows them to interact with a vast array of biological targets, including protein kinases, enzymes, and receptors that are crucial in cellular signaling.[1][2] This has led to their successful development as therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4] The fusion of a pyrimidine ring with other heterocyclic systems, such as pyrazole or triazole, generates rigid, planar scaffolds that are ideal for optimizing molecular recognition and enhancing pharmacological potency.[3][5]
Central to the efficient construction of these valuable scaffolds is the selection of a versatile starting material. 2-Hydrazinyl-4,6-dimethylpyrimidine has emerged as a preeminent building block for this purpose. Its molecular architecture is uniquely suited for cyclocondensation reactions; it features a highly nucleophilic terminal amino group on the hydrazine moiety, poised to react with a variety of electrophiles, and an endocyclic pyrimidine nitrogen that can act as a nucleophile in a subsequent intramolecular ring-closing step. This guide provides an in-depth exploration of the synthetic utility of this key precursor, complete with mechanistic insights and detailed, field-proven protocols for the synthesis of two major classes of fused pyrimidines: pyrazolo[1,5-a]pyrimidines and [1][3][5]triazolo[4,3-a]pyrimidines .
II. Core Synthetic Strategies: Cyclocondensation Pathways
The primary transformation leveraging this compound is the cyclocondensation reaction , a powerful process where two or more molecules combine to form a ring, often with the elimination of a small molecule like water or ammonia.[6][7] The inherent reactivity of the hydrazine group dictates the initial step, while the choice of the electrophilic partner determines the nature of the fused ring.
A. Synthesis of Pyrazolo[1,5-a]pyrimidines via Reaction with 1,3-Dielectrophiles
The pyrazolo[1,5-a]pyrimidine core is readily accessed through the reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents.[8] The reaction proceeds through a well-established mechanism involving two key stages:
-
Initial Condensation: The terminal -NH2 group of the hydrazine, being the most potent nucleophilic site, attacks one of the carbonyl groups of the 1,3-dielectrophile to form a hydrazone intermediate. This step is often catalyzed by a small amount of acid.
-
Intramolecular Cyclization & Dehydration: The newly formed hydrazone then undergoes an intramolecular cyclization. The endocyclic pyrimidine nitrogen (N1) attacks the second carbonyl group, forming a five-membered pyrazole ring. Subsequent dehydration (elimination of water) yields the stable, aromatic pyrazolo[1,5-a]pyrimidine system.[9]
Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.
B. Synthesis of[1][3][5]Triazolo[4,3-a]pyrimidines via Reaction with C1-Electrophiles
The construction of the[1][3][5]triazolo[4,3-a]pyrimidine scaffold involves the reaction of this compound with reagents that can provide a single carbon atom to form the triazole ring.[10] Common C1-electrophiles include carboxylic acids, acid chlorides, orthoesters, and isothiocyanates.
-
Acylation/Condensation: The reaction begins with the acylation or condensation of the terminal -NH2 group of the hydrazine with the C1-electrophile. For instance, reacting with a carboxylic acid (often in the presence of a coupling agent or under harsh thermal conditions) or an acid chloride forms an acyl hydrazide intermediate.
-
Intramolecular Cyclization: This intermediate then undergoes an intramolecular cyclization, where the pyrimidine N1 atom attacks the electrophilic carbon of the newly introduced group. Elimination of a water molecule completes the formation of the fused triazole ring.[11][12]
Caption: Synthesis of[1][3][5]Triazolo[4,3-a]pyrimidines.
III. Experimental Protocols & Workflow
The following protocols are designed to be self-validating, providing clear steps and explaining the rationale behind key procedural choices.
Sources
- 1. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclocondensation reaction: Significance and symbolism [wisdomlib.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 12. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Synthesis of Triazolopyrimidines Using 2-Hydrazinyl-4,6-dimethylpyrimidine
Introduction
The[1][2]triazolo[4,3-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug development. As a purine isostere, this bicyclic system is a cornerstone for designing molecules with a wide array of biological activities, including potential treatments for cancer, microbial infections, and inflammatory conditions.[1][3] Molecules incorporating this core have shown promise as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.[1][2][3] A robust and versatile synthetic entry point to this important class of molecules is through the cyclocondensation of 2-hydrazinyl-4,6-dimethylpyrimidine.[3] This key intermediate, featuring a nucleophilic hydrazine moiety attached to an electron-deficient pyrimidine ring, is primed for reaction with various carbon electrophiles to construct the fused triazole ring.
This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of 5,7-dimethyl-[1][2]triazolo[4,3-a]pyrimidine derivatives. It outlines the core mechanistic principles, provides detailed, field-proven protocols for common synthetic transformations, and discusses the significance of these compounds in modern drug discovery.
Part 1: The Core Reaction - Mechanism and Strategy
The fundamental transformation is the annulation of a triazole ring onto the pyrimidine core. This is typically achieved by reacting the hydrazine nitrogen atoms of this compound with a one-carbon (C1) electrophile. The exocyclic hydrazine nitrogen first acts as a nucleophile, attacking the electrophile. This is followed by an intramolecular cyclization, where a pyrimidine ring nitrogen attacks an intermediate, and subsequent dehydration or elimination to yield the aromatic triazolopyrimidine ring system.
The choice of the C1 electrophile dictates the substituent at the 3-position of the resulting triazolopyrimidine, providing a convenient handle for modulating the pharmacological properties of the final compound. Common C1 sources include orthoesters, carboxylic acids, and aldehydes.
General Reaction Mechanism
The diagram below illustrates the generalized pathway for the synthesis of 5,7-dimethyl-[1][2]triazolo[4,3-a]pyrimidines. The reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on a carbon electrophile. The subsequent intramolecular cyclization and dehydration steps lead to the formation of the stable, aromatic triazole ring.
Caption: Generalized workflow for triazolopyrimidine synthesis.
Part 2: Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing triazolopyrimidines using two common classes of C1 electrophiles: orthoesters and aromatic aldehydes.
Protocol 1: Synthesis of 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine using Triethyl Orthoformate
This protocol describes the synthesis of the parent 5,7-dimethyl-[1][2]triazolo[4,3-a]pyrimidine. The use of an orthoester is a highly efficient method that proceeds through a reactive intermediate which readily cyclizes.
Causality: Heating the reaction in ethanol provides the necessary thermal energy to drive the condensation and subsequent cyclization. Triethyl orthoformate serves as both the C1 source and a dehydrating agent, as it reacts with the water byproduct to form ethanol and ethyl formate, driving the equilibrium towards the product.
Experimental Workflow
Caption: Workflow for synthesis using triethyl orthoformate.
Reagents & Quantities
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| This compound | 138.17[4] | 10 | 1.0 | 1.38 g |
| Triethyl Orthoformate | 148.20 | 15 | 1.5 | 2.22 g (2.5 mL) |
| Ethanol (Anhydrous) | 46.07 | - | - | 30 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.38 g, 10 mmol).
-
Reagent Addition: Add anhydrous ethanol (30 mL) and stir until the solid is fully dissolved. To this solution, add triethyl orthoformate (2.5 mL, 15 mmol).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting material spot indicates completion.
-
Work-up: After the reaction is complete, allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline product.
-
Characterization: The purified product should be dried under vacuum and characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of 3-Aryl-5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidines via Aldehyde Condensation
This protocol outlines a one-pot synthesis of 3-aryl substituted derivatives, which are of significant interest in drug discovery.[5][6] The reaction proceeds via a hydrazone intermediate, which then undergoes oxidative cyclization.
Causality: The reaction is performed in ethanol with a catalytic amount of acetic acid. The acid protonates the aldehyde carbonyl, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine to form the hydrazone intermediate. Subsequent heating promotes the intramolecular cyclization and aromatization. The choice of aldehyde directly installs the desired aryl group at the 3-position.
Experimental Workflow
Caption: Workflow for synthesis via aldehyde condensation.
Reagents & Quantities (Example using Benzaldehyde)
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| This compound | 138.17[4] | 10 | 1.0 | 1.38 g |
| Benzaldehyde | 106.12 | 10.5 | 1.05 | 1.11 g (1.06 mL) |
| Glacial Acetic Acid | 60.05 | - | Catalytic | ~0.2 mL (3-4 drops) |
| Ethanol (Anhydrous) | 46.07 | - | - | 40 mL |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.38 g, 10 mmol) and benzaldehyde (1.06 mL, 10.5 mmol) in anhydrous ethanol (40 mL).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization if necessary.
-
Characterization: Dry the purified solid and confirm its structure and purity using appropriate spectroscopic methods (NMR, MS).
Part 3: Applications in Drug Discovery
The triazolopyrimidine scaffold is a cornerstone in the development of targeted therapeutics. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, particularly ATP-binding sites in kinases.[7]
-
Oncology: Many triazolopyrimidine derivatives have been developed as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are implicated in cancer cell proliferation.[2][5]
-
Anti-Infective Agents: The scaffold has been utilized to create compounds with significant antibacterial, antifungal, and antiviral activities.[1][3] Notably, some derivatives have shown promising activity against Mycobacterium tuberculosis.[8]
-
Anti-Inflammatory Agents: Triazolopyrimidines have also been explored for their potential to modulate inflammatory pathways, showing activity as anti-inflammatory agents.[1]
The synthetic accessibility and the ease of diversification offered by precursors like this compound make this an invaluable platform for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Part 4: Safety and Handling
-
This compound: Hydrazine derivatives can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is harmful if swallowed.[4]
-
Reagents: Handle all solvents and reagents according to their specific Safety Data Sheet (SDS) guidelines.
-
General Precautions: Standard laboratory safety procedures should be followed at all times.
References
- Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]
- Al-Sanea, M. M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(11), 3076. [Link]
- Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]
- Rizk, O., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Chemistry. [Link]
- Bentham Science Publishers. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. [Link]
- ResearchGate. (n.d.). Synthesis of the triazolopyrimidines 6 a. [Link]
- Journal of the Chemical Society C: Organic. (1967). s-Triazolopyrimidines. Part IV. Synthesis as potential therapeutic agents. [Link]
- Zakhmatov, N. V., et al. (2023). Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. Organics, 4(3), 368-380. [Link]
- Cooper, C. B., et al. (2015). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3584-3587. [Link]
- ResearchGate. (2021). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. [Link]
- Radi, M., et al. (2018). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction Inhibitors. Molecules, 23(11), 2959. [Link]
- Singh, S., et al. (2024). Advancements in the Synthesis of Triazolopyrimidines. Current Organic Chemistry, 28(20), 1567-1578. [Link]
- Singh, P., et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. Journal of Heterocyclic Chemistry, 55(8), 1909-1916. [Link]
- Zare, A., et al. (2020). New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. Turkish Journal of Chemistry, 44(4), 1073-1084. [Link]
- Radi, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(1), 193. [Link]
- PubChem. (n.d.). This compound. [Link]
- Al-Sanea, M. M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(11), 3076. [Link]
- ResearchGate. (2023). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). [Link]
Sources
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Novel Pyrimidine-Hydrazones: A Detailed Guide to the Condensation of 2-Hydrazinyl-4,6-dimethylpyrimidine with Aldehydes
Introduction: The Versatility of Pyrimidine-Based Scaffolds in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2] As a fundamental component of nucleic acids, its derivatives are predisposed to interact with various biological targets, making them a privileged scaffold in drug discovery.[1][2] The functionalization of the pyrimidine ring opens up a vast chemical space, leading to compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] This guide focuses on a pivotal reaction: the condensation of 2-hydrazinyl-4,6-dimethylpyrimidine with a variety of aldehydes. This reaction yields hydrazone derivatives, a class of compounds known for their diverse pharmacological properties and utility as intermediates in the synthesis of more complex heterocyclic systems.[4][5]
This document provides a comprehensive overview of the synthesis, characterization, and potential applications of these pyrimidine-hydrazone conjugates. It is designed for researchers and professionals in drug development, offering both the theoretical underpinnings and practical, field-tested protocols for successful synthesis and analysis.
Reaction Mechanism and Scientific Rationale
The condensation of this compound with an aldehyde is a classic example of a nucleophilic addition-elimination reaction, resulting in the formation of a Schiff base, specifically a hydrazone. The reaction is typically catalyzed by a small amount of acid.[6]
The reaction proceeds in two main stages:
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine group in this compound, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The acidic catalyst facilitates this step by protonating the hydroxyl group, converting it into a better leaving group (water). The subsequent loss of water and a proton from the nitrogen atom results in the formation of a stable carbon-nitrogen double bond (C=N), characteristic of a hydrazone.
The methyl groups at positions 4 and 6 of the pyrimidine ring are "active" in the sense that they can influence the electronic properties of the ring system.[7] However, in this specific reaction, the primary reactivity is centered on the exocyclic hydrazine moiety.
Visualizing the Reaction Pathway
The following diagram illustrates the acid-catalyzed condensation of this compound with a generic aldehyde (R-CHO).
Caption: Acid-catalyzed formation of a pyrimidine-hydrazone.
Experimental Protocols
This section outlines a general and a catalyzed protocol for the synthesis of pyrimidine-hydrazones. The choice of protocol may depend on the reactivity of the specific aldehyde used.
General Protocol: Uncatalyzed Condensation
This method is often sufficient for reactive aldehydes and is advantageous for its simplicity.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol (or another suitable alcohol like methanol)
-
Reaction flask with reflux condenser
-
Stirring apparatus (magnetic stirrer)
-
Heating mantle
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of warm ethanol.
-
Addition of Aldehyde: To this solution, add a slight excess (1.1 equivalents) of the desired aldehyde.
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be performed for further purification.
Catalyzed Protocol: Acetic Acid
For less reactive aldehydes, or to increase the reaction rate, a catalytic amount of acid is beneficial.[6]
Materials:
-
Same as the general protocol
-
Glacial acetic acid
Procedure:
-
Dissolution: Dissolve 1 equivalent of this compound and 1.1 equivalents of the aldehyde in ethanol in a reaction flask.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Stir the mixture and reflux for 1-3 hours, monitoring by TLC.
-
Work-up and Isolation: After cooling, the precipitated product is collected by filtration. If the product remains in solution, the reaction mixture can be concentrated and the residue purified by column chromatography or recrystallization.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and characterization of pyrimidine-hydrazones.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Versatile Ligand: A Guide to 2-Hydrazinyl-4,6-dimethylpyrimidine in Coordination Chemistry
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-hydrazinyl-4,6-dimethylpyrimidine as a versatile ligand in coordination chemistry. This guide is designed to offer both foundational knowledge and practical, field-proven protocols to facilitate the exploration of this compound's rich coordination behavior and its potential in catalysis and medicinal chemistry.
Introduction: The Potential of Pyrimidine-Based Hydrazinyl Ligands
Pyrimidine derivatives are of significant interest due to their prevalence in biological systems and their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When functionalized with a hydrazinyl group at the 2-position, the resulting this compound ligand offers multiple coordination sites, making it a versatile building block for the synthesis of a wide array of metal complexes. The interplay between the pyrimidine ring nitrogens and the hydrazinyl moiety allows for various coordination modes, leading to complexes with diverse geometries and potentially unique chemical and biological properties. This guide will explore the synthesis of the ligand, its coordination to various metal centers, and the characterization and potential applications of the resulting complexes.
Part 1: Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable leaving group at the 2-position of the pyrimidine ring with hydrazine. A common and effective precursor is 2-chloro-4,6-dimethylpyrimidine.
Protocol 1: Synthesis of this compound
This protocol describes a generalized method for the synthesis of this compound from 2-chloro-4,6-dimethylpyrimidine and hydrazine hydrate.
Materials:
-
2-chloro-4,6-dimethylpyrimidine
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4,6-dimethylpyrimidine (1 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: While stirring, slowly add an excess of hydrazine hydrate (approximately 3-5 equivalents) to the solution. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
Causality Behind Experimental Choices:
-
Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate drives the reaction to completion by ensuring that the concentration of the nucleophile remains high throughout the reaction.
-
Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the reagent and is relatively easy to remove after the reaction.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Characterization of the Ligand
The synthesized this compound should be characterized to confirm its identity and purity.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopy:
-
FT-IR: Look for characteristic peaks for N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹) and C=N stretching of the pyrimidine ring.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups and the pyrimidine ring proton, as well as exchangeable protons from the -NH-NH₂ group.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
-
Part 2: Coordination Chemistry and Synthesis of Metal Complexes
This compound can act as a versatile ligand, coordinating to metal ions in several ways. Its coordination behavior is influenced by factors such as the metal ion, the counter-ion, the solvent, and the reaction conditions.
Coordination Modes
The ligand can exhibit different coordination modes, primarily acting as a bidentate or a monodentate ligand.
-
Bidentate (N,N) Chelation: The most common coordination mode involves chelation through one of the pyrimidine ring nitrogen atoms and the terminal nitrogen of the hydrazinyl group, forming a stable five-membered ring.
-
Monodentate Coordination: The ligand can also coordinate through either a pyrimidine nitrogen or the terminal hydrazinyl nitrogen.
-
Bridging Ligand: In some cases, the ligand can bridge two metal centers.
Diagram of Potential Coordination Modes
Caption: Potential coordination modes of this compound.
Protocol 2: General Synthesis of Transition Metal Complexes
This protocol provides a general method for the synthesis of Co(II), Ni(II), and Cu(II) complexes with this compound.
Materials:
-
This compound
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve this compound (2 equivalents) in warm methanol or ethanol in a round-bottom flask with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. A change in color and/or the formation of a precipitate is usually observed.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours.
-
Isolation: If a precipitate has formed, cool the mixture and collect the solid by vacuum filtration. If no precipitate forms, the solvent can be slowly evaporated to yield the complex.
-
Washing and Drying: Wash the collected complex with a small amount of cold solvent and then with diethyl ether. Dry the complex in a desiccator.
Causality Behind Experimental Choices:
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-metal molar ratio is often used to favor the formation of octahedral or square planar complexes, but this can be varied to target different coordination numbers and geometries.
-
Solvent Choice: Methanol and ethanol are good coordinating solvents that can be easily displaced by the ligand.
-
Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating to promote complex formation without decomposing the reactants or products.
Experimental Workflow for Complex Synthesis
Caption: General workflow for the synthesis of metal complexes.
Characterization of Metal Complexes
The synthesized complexes should be thoroughly characterized to determine their structure and properties.
Table 1: Key Spectroscopic Data for Characterization
| Technique | Key Observations and Interpretation |
| FT-IR | Shift in the ν(N-H) and ν(C=N) bands upon coordination. The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to M-N and M-O vibrations. |
| ¹H NMR | Broadening or shifting of the ligand's proton signals upon coordination with a paramagnetic metal ion. For diamagnetic complexes, coordination-induced shifts can provide information about the binding sites. |
| UV-Vis | Appearance of d-d transitions for transition metal complexes, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar). |
| Magnetic Susceptibility | Measurement of the magnetic moment can help determine the oxidation state and spin state of the metal ion, and thus infer the geometry of the complex. |
Part 3: Applications of this compound Metal Complexes
Metal complexes of pyrimidine-based hydrazinyl ligands have shown promise in various fields, particularly in medicinal chemistry due to their potential biological activities.
Antimicrobial Activity
Hydrazone-based metal complexes are known to exhibit significant antimicrobial properties. The chelation of the metal ion to the ligand can enhance its biological activity. This enhancement is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms.
-
Antibacterial Activity: Many cobalt(II), nickel(II), and copper(II) complexes of related hydrazone ligands have shown activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action is often proposed to involve the disruption of the bacterial cell wall or the inhibition of essential enzymes.
-
Antifungal Activity: Several copper(II) complexes, in particular, have demonstrated potent antifungal activity against various fungal strains.[2][3]
Anticancer Activity
The development of new metal-based anticancer agents is a major area of research. Hydrazone complexes have been investigated for their cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms of action often involve the interaction of the complex with DNA, leading to the inhibition of DNA replication and transcription, or the generation of reactive oxygen species (ROS) that induce apoptosis.
-
In Vitro Studies: Several studies have reported the in vitro anticancer activity of Ni(II) and other transition metal complexes of hydrazone ligands against cell lines such as HeLa, MCF-7, and A549.[4][5]
Signaling Pathway for Potential Biological Activity
Caption: Potential mechanisms of biological activity of metal complexes.
Conclusion
This compound is a readily accessible and highly versatile ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions in different coordination modes makes it an attractive building block for the design of new materials with interesting catalytic and biological properties. The protocols and information provided in this guide are intended to serve as a comprehensive resource for researchers looking to explore the potential of this fascinating ligand and its metal complexes. Further research into the structural and functional diversity of these complexes is likely to uncover new and exciting applications in the years to come.
References
- Kothari, R., Agrawal, A., & Rai, S. (2023). Molecular docking and Antibacterial activities of Cobalt (II) complexes derived from precursors of Hydrazones. Indian Journal of Biochemistry and Biophysics (IJBB), 59(6). [Link]
- Li, P., et al. (n.d.). An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine.
- Bansal, A., & Aggarwal, R. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300. [Link]
- Chandra, S., & Kumar, A. (2012). Antifungal Activities of Biorelevant Complexes of Copper(II) with Biosensitive Macrocyclic Ligands. Journal of the Korean Chemical Society, 56(3), 345-351. [Link]
- Kothari, R., Agrawal, A., & Rai, S. (2022). Molecular docking and Antibacterial activities of Cobalt (II) complexes derived from precursors of Hydrazones.
- Anonymous. (n.d.). Antifungal Properties of Hydrazine Derivatives and Metal Complexes. Anusandhanvallari. [Link]
- Pawar, S. D., et al. (2022). Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones.
- Yan-Ting, Y., Bai-Quan, H., & Mei, L. (2024). Synthesis, Characterization, and Anticancer Activity Studies of the Novel Pyridinyl Zn (II) and Ni (II) Metal Complexes. Journal of Cancer Science and Clinical Therapeutics, 4. [Link]
- Chandra, S., & Kumar, A. (2012). Antifungal Activities of Biorelevant Complexes of Copper(II) with Biosensitive Macrocyclic Ligands. PubMed Central. [Link]
- PubChem. (n.d.). This compound. [Link]
- Silva, A. C. A., et al. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 12. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Activities of Biorelevant Complexes of Copper(II) with Biosensitive Macrocyclic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psvmkendra.com [psvmkendra.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Synthesis, Characterization, and Anticancer Activity Studies of the Novel Pyridinyl Zn (II) and Ni (II) Metal Complexes [journalononcology.org]
Synthesis, Characterization, and Application of Metal Complexes with 2-Hydrazinyl-4,6-dimethylpyrimidine
An Application Guide for Researchers
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] This application note provides a comprehensive guide for the synthesis, characterization, and potential applications of metal complexes derived from 2-Hydrazinyl-4,6-dimethylpyrimidine. This versatile bidentate ligand offers robust coordination sites for transition metals, yielding complexes with significant potential in drug development, particularly as antimicrobial and anticancer agents.[4][5][6] We will explore detailed protocols, the rationale behind experimental choices, and the analytical techniques required to confirm the structure and purity of these novel compounds.
Introduction: The Significance of Pyrimidine-Based Ligands
Pyrimidine and its derivatives are of immense interest to the pharmaceutical industry. Their presence in the nucleobases of DNA and RNA (thymine, cytosine, and uracil) underscores their fundamental role in biological systems.[3] This inherent biocompatibility and structural versatility have led to the development of numerous pyrimidine-based drugs, including anticancer agents like 5-fluorouracil and antivirals like zidovudine.[3]
The introduction of a hydrazinyl group at the 2-position of the 4,6-dimethylpyrimidine ring creates a potent chelating agent, this compound (HDMP). The ligand possesses two key coordination sites: one of the pyrimidine ring nitrogen atoms and the terminal nitrogen atom of the hydrazinyl moiety. This arrangement allows HDMP to act as a strong bidentate ligand, forming stable five-membered chelate rings with various metal ions.
The process of chelation is often critical for enhancing bioactivity. According to Tweedy's chelation theory, complexation can increase the lipophilic character of a molecule, facilitating its transport across microbial cell membranes.[7] Once inside the cell, the metal ion can interfere with normal cellular processes, leading to enhanced antimicrobial or cytotoxic effects compared to the free ligand.[5][8] This guide provides the foundational methods to synthesize and explore these promising metal complexes.
Synthesis Protocols
Part A: Synthesis of the Ligand (this compound)
The synthesis of the HDMP ligand is a prerequisite for forming its metal complexes. The most common and efficient route is the nucleophilic substitution of a halogenated pyrimidine with hydrazine hydrate.
Causality and Rationale:
-
Reactants: 2-Chloro-4,6-dimethylpyrimidine is used as the starting material because the chlorine atom at the 2-position is an excellent leaving group, susceptible to nucleophilic attack. Hydrazine hydrate (N₂H₄·H₂O) serves as the potent nucleophile.
-
Solvent: Ethanol is an ideal solvent as it readily dissolves the pyrimidine starting material and is miscible with hydrazine hydrate, creating a homogenous reaction medium.
-
Reflux: Heating the reaction mixture under reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate and driving the synthesis to completion.
Experimental Protocol:
-
Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-4,6-dimethylpyrimidine (e.g., 10 mmol) in 50 mL of absolute ethanol.
-
Addition of Nucleophile: To this stirring solution, add an excess of hydrazine hydrate (e.g., 30 mmol) dropwise. An excess ensures the complete consumption of the starting material.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours with constant stirring. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated solution into a beaker containing 100 mL of ice-cold distilled water. A solid precipitate of this compound will form.
-
Purification: Filter the crude product using a Büchner funnel, wash thoroughly with cold water to remove any unreacted hydrazine hydrate, and then with a small amount of cold ethanol.
-
Drying: Dry the purified white crystalline product in a vacuum desiccator over anhydrous CaCl₂.
Part B: General Protocol for Synthesis of Metal(II) Complexes
This general procedure can be adapted for various divalent transition metals such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II).
Causality and Rationale:
-
Stoichiometry: A 1:2 metal-to-ligand molar ratio is typically employed, as the metal ion can usually accommodate two bidentate HDMP ligands to satisfy its coordination sphere, often resulting in an octahedral or square planar geometry.[9]
-
Solvent: An ethanolic or methanolic solution is used because both the metal salt and the HDMP ligand are soluble in these polar protic solvents.[10]
-
pH Adjustment: A dilute solution of ammonia or sodium hydroxide is sometimes added to facilitate the deprotonation of the ligand, enhancing its coordinating ability, though this is not always necessary.
-
Reflux: As with the ligand synthesis, refluxing ensures the complexation reaction goes to completion.
Experimental Protocol:
-
Ligand Solution: Dissolve the synthesized this compound (HDMP) (2 mmol) in 30 mL of hot ethanol in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the appropriate metal(II) salt (e.g., CoCl₂·6H₂O, Ni(CH₃COO)₂·4H₂O, CuCl₂·2H₂O, Zn(CH₃COO)₂) (1 mmol) in 20 mL of ethanol.
-
Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. An immediate color change and/or precipitation is often observed.
-
Reaction: Attach a reflux condenser and heat the mixture under reflux for 2-3 hours.
-
Isolation: Cool the flask to room temperature. Collect the resulting colored precipitate by filtration.
-
Washing: Wash the complex sequentially with hot ethanol to remove any unreacted starting materials, followed by diethyl ether to facilitate drying.
-
Drying: Dry the final product in a vacuum desiccator.
Workflow for Synthesis of HDMP and its Metal Complexes
Caption: General workflow for the synthesis of the HDMP ligand and its subsequent metal complexes.
Structural Characterization
Confirming the successful synthesis and coordination requires a suite of analytical techniques. Each method provides a different piece of the structural puzzle.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is crucial for verifying that the ligand has coordinated to the metal ion. Key vibrational bands are monitored for shifts upon complexation.
-
ν(N-H) Vibrations: The N-H stretching bands of the hydrazinyl group (typically ~3300-3150 cm⁻¹) often shift to lower frequencies upon coordination, indicating the involvement of the terminal amino nitrogen in bonding.
-
ν(C=N) Vibrations: The C=N stretching vibration of the pyrimidine ring (around 1600 cm⁻¹) is a key indicator. A shift in this band's position confirms the participation of a ring nitrogen in chelation.
-
New Bands: The appearance of new, low-frequency bands (typically < 500 cm⁻¹) can be attributed to the formation of Metal-Nitrogen (M-N) bonds.
Electronic (UV-Visible) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the complex, which are indicative of its geometry.
-
Intra-ligand Transitions: High-energy bands in the UV region (usually < 350 nm) are attributed to π → π* and n → π* transitions within the HDMP ligand. These may shift upon complexation.
-
d-d Transitions: For transition metal complexes with unpaired d-electrons (e.g., Co(II), Ni(II), Cu(II)), weaker absorption bands appear in the visible region. The number and position of these bands are characteristic of the complex's geometry (e.g., octahedral vs. tetrahedral).
-
Charge Transfer Bands: Ligand-to-Metal Charge Transfer (LMCT) bands may also be observed, which are typically more intense than d-d transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and composition.
-
Loss of Water: An initial weight loss at ~100-150°C indicates the removal of lattice or coordinated water molecules.
-
Ligand Decomposition: Subsequent weight loss at higher temperatures corresponds to the thermal decomposition of the organic ligand.
-
Final Residue: The final, stable residue at high temperatures typically corresponds to the formation of a metal oxide, allowing for confirmation of the metal content in the complex.[11]
Table 1: Summary of Expected Analytical Data for a [M(HDMP)₂]Cl₂ Complex
| Technique | Free Ligand (HDMP) | Metal Complex | Rationale for Change |
| FTIR (cm⁻¹) | ν(N-H): ~3250ν(C=N): ~1590 | ν(N-H): Shifts to lower frequencyν(C=N): Shifts in positionNew ν(M-N) band: ~450 | Involvement of hydrazinyl and pyrimidine nitrogens in coordination to the metal center. |
| UV-Vis (nm) | π → π* transitions (~280-320) | Intra-ligand bands may shift.Appearance of d-d transition bands in the visible region (e.g., 500-700 nm) | Perturbation of ligand orbitals upon coordination; electronic transitions between d-orbitals of the metal ion, indicating geometry. |
| Molar Conductance | Low (non-electrolyte) | High (e.g., 120-160 Ω⁻¹cm²mol⁻¹ in DMF) | Indicates the electrolytic nature of the complex, suggesting counter-ions (e.g., Cl⁻) are outside the coordination sphere.[11] |
| Magnetic Moment | Diamagnetic | Paramagnetic (value depends on metal and geometry) | Presence of unpaired d-electrons in the transition metal ion (e.g., Co(II), Ni(II), Cu(II)). |
Coordination and Bioactivity
The HDMP ligand typically acts as a bidentate chelator, forming a stable complex with a central metal ion.
Diagram of HDMP Coordination
Caption: Bidentate coordination of HDMP to a central metal ion (M).
The enhanced biological activity of these metal complexes is a primary driver for their synthesis. Research on similar pyrimidine and hydrazone-based complexes has consistently shown that chelation can potentiate antimicrobial and anticancer effects.[4][5][7][8]
Potential Applications in Drug Development:
-
Antimicrobial Agents: The complexes can be screened against various strains of Gram-positive and Gram-negative bacteria and fungi.[4][11] The increased lipophilicity of the complex allows it to penetrate microbial cell walls more effectively than the ligand alone.
-
Anticancer Agents: Pyrimidine derivatives are widely used in oncology.[1][2][12] Metal complexes can introduce novel mechanisms of action, such as redox cycling to generate reactive oxygen species (ROS) or intercalation with DNA, leading to apoptosis in cancer cells.[13]
-
Catalysis: The coordinated metal center can act as a Lewis acid, making these complexes potential catalysts for various organic transformations.[14]
From Synthesis to Application
Caption: Logical progression from a synthesized complex to a potential drug lead.
Conclusion
The synthesis of metal complexes with this compound offers a fertile ground for discovering new therapeutic agents. The protocols outlined in this guide are robust and can be adapted for a variety of transition metals, yielding novel compounds with significant biological potential. By understanding the causality behind the synthetic steps and employing a thorough suite of characterization techniques, researchers can confidently create and validate these promising molecules for further investigation in drug development pipelines. The inherent bioactivity of the pyrimidine core, enhanced by metal chelation, ensures that this class of compounds will remain a topic of high interest.[6][8]
References
- ResearchGate. (n.d.). Pyrimidine hydrazide ligand and its metal complexes: synthesis, characterization, and antimicrobial activities.
- Gupta, A. K., et al. (2014). Synthesis, characterization and biological evaluation of 2-(4,6-dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methyl- pyran-2-one-3-yl)ethylidene] hydrazine schiff's base transition metal complexes: antibacterial and dna photocleavage study. ResearchGate.
- PubChem. (n.d.). This compound.
- Bhaskar, R., et al. (2021). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Jordan Journal of Chemistry (JJC).
- National Institutes of Health. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine.
- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- National Center for Biotechnology Information. (n.d.). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones.
- Semantic Scholar. (n.d.). Metal complexes of pyrimidine derived ligands—II: Cobalt(II) complexes of 2-hydrazino-4,6-dimethyl pyrimidine.
- ResearchGate. (n.d.). ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review.
- National Institutes of Health. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
- ResearchGate. (n.d.). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential.
- SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Oriental Journal of Chemistry. (n.d.). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer.
- National Institutes of Health. (n.d.). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications.
- PubMed. (n.d.). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor.
- PubChem. (n.d.). 2-Hydrazinylpyrimidine.
- Longdom Publishing. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar.
- Springer. (2019). Metal transition complexes of tridentate Schiff base ligands derived from 2-hydrazinopyridine: synthesis, spectroscopic characterization and X-ray structures.
- National Center for Biotechnology Information. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 12. researchgate.net [researchgate.net]
- 13. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2-Hydrazinyl-4,6-dimethylpyrimidine in Medicinal Chemistry: A Guide to Synthesis and Application
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Among its many versatile derivatives, 2-hydrazinyl-4,6-dimethylpyrimidine has emerged as a particularly valuable building block for the synthesis of novel heterocyclic compounds with a wide spectrum of biological activities. Its inherent reactivity, stemming from the nucleophilic hydrazine moiety, allows for the construction of diverse molecular architectures, primarily pyrazole and fused pyrimidine systems. These resulting compounds have garnered significant attention for their potential as anticancer and antimicrobial agents, positioning this compound as a key intermediate in the development of new therapeutics.[3][4][5][6][7] This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers in drug discovery and development.
Core Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The causality behind this synthetic route lies in the sequential activation and displacement of a leaving group on the pyrimidine ring, culminating in the introduction of the reactive hydrazine group.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of 2-Chloro-4,6-dimethylpyrimidine
This initial step activates the pyrimidine ring for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a potent chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.
Materials:
-
4,6-Dimethylpyrimidin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4,6-dimethylpyrimidin-2-ol.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat under reflux for 3-4 hours.
-
After reflux, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude 2-chloro-4,6-dimethylpyrimidine, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
The highly reactive chloro-substituent is readily displaced by the potent nucleophile, hydrazine, to yield the desired product.
Materials:
-
2-Chloro-4,6-dimethylpyrimidine
-
Hydrazine hydrate (80-95%)
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-chloro-4,6-dimethylpyrimidine in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate to the solution. The amount of hydrazine hydrate should be in slight excess.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add cold water to the concentrated mixture to precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Application in the Synthesis of Bioactive Heterocycles
The true utility of this compound lies in its ability to serve as a versatile precursor for a variety of heterocyclic systems, most notably pyrazoles and fused triazolopyrimidines.
Synthesis of Pyrazole Derivatives
The reaction of this compound with β-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazole derivatives.[8][9] The reaction proceeds via a cyclocondensation mechanism, where the two nucleophilic nitrogen atoms of the hydrazine moiety react with the two electrophilic carbonyl carbons of the dicarbonyl compound. The regioselectivity of this reaction can be influenced by the reaction conditions.[7]
Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazole derivatives.
Protocol 3: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidine
This protocol details the reaction with acetylacetone, a common β-dicarbonyl, to yield a dimethyl-substituted pyrazole derivative.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Glacial Acetic Acid
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol or glacial acetic acid.
-
Add an equimolar amount of acetylacetone to the solution.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect it by filtration. Otherwise, pour the reaction mixture into cold water to induce precipitation.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Fused[3][4][11]Triazolo[1,5-a]pyrimidines
This compound can also be utilized to construct fused heterocyclic systems. For instance, its reaction with reagents like carbon disulfide or formamide can lead to the formation of[3][4][10]triazolo[1,5-a]pyrimidines, which are purine analogs and exhibit a range of biological activities.[4][10]
Protocol 4: Synthesis of 5,7-Dimethyl-[3][4][11]triazolo[1,5-a]pyrimidine
This protocol outlines a general approach for the synthesis of the triazolopyrimidine core.
Materials:
-
This compound
-
Formamide
-
Water
Procedure:
-
In a round-bottom flask, mix this compound with an excess of formamide.
-
Heat the mixture at reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 5,7-dimethyl-[3][4][10]triazolo[1,5-a]pyrimidine.
Biological Activities of Derivatives
The pyrazole and fused pyrimidine derivatives synthesized from this compound have shown promise in various therapeutic areas, particularly as antimicrobial and anticancer agents. The incorporation of the pyrimidine and pyrazole or triazole moieties often leads to compounds with enhanced biological efficacy.
Antimicrobial Activity
Hydrazone derivatives of pyrimidines have demonstrated significant antibacterial and antifungal activities.[5][6][7][11] The mode of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 1: Antimicrobial Activity of Selected Pyrimidine-based Hydrazones
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrimidine-hydrazone | E. coli | 12.5 | [6] |
| Pyrimidine-hydrazone | S. aureus | 6.25 | [6] |
| Fused Pyrimidine | Bacillus cereus | 8 | [7] |
| Pyrazolo[1,5-a]pyrimidine | Bacillus cereus | 10.8 | [7] |
Anticancer Activity
Pyrimidine and pyrazole derivatives are well-established pharmacophores in anticancer drug design.[1][3] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis.[10]
Table 2: Cytotoxic Activity of Selected Pyrazole and Fused Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivative | MDA-MB-468 (Breast) | 6.45 (48h) | [10] |
| Pyrazolo[3,4-d]pyrimidine | HepG2 (Liver) | Not specified, but showed significant activity | [1] |
| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | Not specified, but showed significant activity | [1] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and amenability to a variety of chemical transformations make it an attractive starting point for the development of novel heterocyclic compounds. The resulting pyrazole and fused pyrimidine derivatives have demonstrated significant potential as antimicrobial and anticancer agents. Future research in this area should focus on the synthesis of diverse libraries of these compounds and their systematic biological evaluation to identify lead candidates for further preclinical and clinical development. The detailed protocols provided in this guide are intended to facilitate such research and empower scientists to explore the full therapeutic potential of this remarkable scaffold.
References
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Neg
- Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Deriv
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
- Synthesis of[3][4][11]Triazolo[1,5-a]pyrimidine (Microreview).
- Cytotoxicity study of pyrazole deriv
- Cytotoxicity study of pyrazole deriv
- 5,7-DIMETHYL-[3][4][11]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLAMINE synthesis.
- An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine.
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
- Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Deriv
- REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS.
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Deriv
- 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction.
- Hydrazine Hydr
- Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones.
- Reaction of 2-hydrazino-4,6-dimethylpyrimidine with...
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- 5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
Sources
- 1. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Hydrazinyl-4,6-dimethylpyrimidine (2-HDP) as a Potent Acrolein Scavenger
Authored by a Senior Application Scientist
Abstract
Acrolein, a highly reactive α,β-unsaturated aldehyde, is a ubiquitous environmental pollutant and an endogenous metabolite generated during lipid peroxidation and polyamine metabolism.[1] Its high electrophilicity drives facile reactions with biological nucleophiles, leading to protein and DNA adduction, glutathione depletion, and cellular dysfunction.[1][2] Consequently, acrolein is implicated in the pathophysiology of numerous diseases, including diabetic complications, neurodegenerative disorders, and cardiovascular disease.[1][3] Scavenging acrolein represents a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of 2-Hydrazinyl-4,6-dimethylpyrimidine (2-HDP), a novel and potent acrolein scavenger, for researchers, scientists, and drug development professionals.
Introduction to this compound (2-HDP)
This compound (2-HDP) has been identified as a highly efficacious acrolein scavenger, outperforming many other agents in in-vitro assays.[4] Its utility has been demonstrated in preclinical models, notably in mitigating the progression of diabetic retinopathy by reducing the accumulation of acrolein-derived advanced lipoxidation end-products on critical cell types in the retina.[3][4] The core of 2-HDP's function lies in its hydrazinyl moiety, which is a strong nucleophile that rapidly and irreversibly reacts with the electrophilic centers of acrolein. This guide details the mechanism of action, provides validated experimental protocols, and offers insights into the application of 2-HDP as a tool to investigate and potentially counteract acrolein-mediated pathology.
Chemical Properties and Handling
Proper handling and storage of 2-HDP are critical for maintaining its stability and ensuring experimental reproducibility.
| Property | Value | Source |
| IUPAC Name | (4,6-dimethylpyrimidin-2-yl)hydrazine | [5] |
| Molecular Formula | C₆H₁₀N₄ | [5] |
| Molecular Weight | 138.17 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [6] |
| Storage | Store in an inert atmosphere, in a freezer under -20°C. | [6] |
| Safety | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6] |
Rationale for Storage Conditions: The hydrazinyl group can be susceptible to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures minimizes degradation, ensuring the compound's scavenging capacity is not compromised over time.
Mechanism of Acrolein Scavenging by 2-HDP
Acrolein's toxicity is driven by its two electrophilic centers: the β-carbon and the carbonyl carbon. It reacts with protein nucleophiles (like cysteine, lysine, and histidine) primarily through Michael addition at the β-carbon, followed by potential secondary reactions like Schiff base formation or intramolecular cyclization.[2]
The scavenging action of 2-HDP is predicated on the nucleophilic character of its terminal hydrazine nitrogen. The reaction proceeds via a two-step mechanism analogous to the reaction of hydrazines with α,β-unsaturated carbonyl compounds.[7]
-
Michael Addition: The terminal nitrogen of the 2-HDP hydrazine group performs a nucleophilic attack on the electron-deficient β-carbon of acrolein. This is the initial, rapid trapping step.
-
Cyclization/Condensation: The intermediate adduct then undergoes a rapid intramolecular condensation reaction. The second nitrogen of the hydrazine moiety attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a stable, non-toxic pyrazoline ring structure.
This rapid and irreversible cyclization is key to 2-HDP's efficacy, as it effectively removes acrolein from the biological system, preventing its reaction with cellular macromolecules.
Caption: Proposed reaction mechanism of 2-HDP with acrolein.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical choices.
Protocol 1: In Vitro Acrolein Scavenging Efficacy Assay (ELISA-based)
This protocol quantifies the ability of 2-HDP to prevent the adduction of acrolein to a model protein (e.g., Bovine Serum Albumin, BSA) immobilized on an ELISA plate. The principle is based on competitive binding; the scavenger competes with the protein for free acrolein.
Materials:
-
96-well high-binding ELISA plates
-
Bovine Serum Albumin (BSA)
-
Carbonate-bicarbonate buffer (coating buffer)
-
Phosphate-buffered saline with Tween-20 (PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Acrolein (prepare fresh solution from acrolein diethylacetal)[2]
-
This compound (2-HDP)
-
Primary antibody against acrolein-modified lysine (e.g., anti-FDP-lysine)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Plate Coating:
-
Dissolve BSA in coating buffer to a final concentration of 10 µg/mL.
-
Add 100 µL of the BSA solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Causality: Immobilizing a protein substrate provides a consistent target for acrolein adduction, allowing for quantifiable measurement.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL of PBST per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash 3 times with PBST.
-
Causality: Blocking prevents non-specific binding of antibodies to the plate surface, reducing background signal.
-
-
Scavenging Reaction:
-
Prepare a 2X stock solution of acrolein (e.g., 20 µM) in PBS.
-
Prepare a series of 2X stock solutions of 2-HDP in PBS (e.g., ranging from 0 to 200 µM).
-
In a separate non-binding plate or tubes, mix 50 µL of the 2X acrolein stock with 50 µL of each 2X 2-HDP stock solution. Include a "no scavenger" control (acrolein + PBS) and a "no acrolein" control (PBS only).
-
Immediately transfer 100 µL of these mixtures to the corresponding wells of the BSA-coated plate.
-
Incubate for 1-2 hours at 37°C.
-
Causality: Pre-mixing the scavenger and acrolein before adding them to the target protein allows the scavenging reaction to occur. The incubation allows any unscavenged acrolein to form adducts with the immobilized BSA.
-
-
Antibody Incubation:
-
Wash the plate 5 times with PBST.
-
Dilute the primary anti-FDP-lysine antibody in blocking buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash 5 times with PBST.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the plate 5 times with PBST.
-
Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
-
Calculate the percentage of inhibition for each 2-HDP concentration relative to the "no scavenger" control. Plot the results to determine the IC₅₀.
-
Caption: Workflow for the in vitro ELISA-based acrolein scavenging assay.
Protocol 2: In Vivo Administration of 2-HDP in a Rodent Model of Diabetic Retinopathy
This protocol is adapted from studies demonstrating the efficacy of 2-HDP in a streptozotocin (STZ)-induced diabetic rat model.[3][4]
Materials:
-
Male Sprague Dawley rats
-
Streptozotocin (STZ), buffered in citrate
-
This compound (2-HDP)
-
Drinking water bottles
-
Equipment for monitoring blood glucose and body weight
Procedure:
-
Induction of Diabetes:
-
Induce diabetes in rats via a single intraperitoneal injection of STZ (e.g., 60 mg/kg).
-
Confirm hyperglycemia (blood glucose > 15 mmol/L) 48-72 hours post-injection.
-
Causality: STZ is toxic to pancreatic β-cells, inducing a model of Type 1 diabetes characterized by hyperglycemia, which accelerates the formation of acrolein and other reactive carbonyls.
-
-
Grouping and Treatment:
-
Divide animals into three groups: (1) Non-diabetic control; (2) Diabetic control; (3) Diabetic + 2-HDP treatment.
-
For the treatment group, dissolve 2-HDP in the drinking water at a concentration calculated to achieve the desired daily dose (e.g., 10 mg/kg/day).[3][4] Prepare fresh solutions regularly (e.g., twice weekly).
-
Provide the medicated or normal drinking water ad libitum for the duration of the study (e.g., 3 to 6 months).[3]
-
Causality: Administration in drinking water is a non-invasive, low-stress method for chronic drug delivery, suitable for long-term studies.
-
-
Monitoring:
-
Monitor body weight, water intake, and blood glucose levels regularly (e.g., weekly or bi-weekly).
-
Self-Validation: It is crucial to demonstrate that 2-HDP does not affect glycemic control.[3] Any observed therapeutic benefit should be independent of blood glucose levels to be attributed to acrolein scavenging.
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize animals and collect tissues of interest (e.g., retinas, kidneys, nerves).
-
Process tissues for downstream analysis, such as immunohistochemistry (Protocol 3) or LC-MS (Protocol 4).
-
Protocol 3: Immunohistochemical (IHC) Analysis of Acrolein Adducts
This protocol allows for the visualization and quantification of acrolein-protein adducts (e.g., FDP-lysine) in tissue sections to assess the in vivo efficacy of 2-HDP.
Procedure:
-
Tissue Preparation:
-
Fix harvested tissues (e.g., eyes) in 4% paraformaldehyde, then process for paraffin embedding or cryosectioning.
-
Cut thin sections (e.g., 5-10 µm) and mount on slides.
-
-
Staining:
-
Deparaffinize and rehydrate sections if using paraffin-embedded tissue.
-
Perform antigen retrieval (e.g., heat-mediated in citrate buffer).
-
Block non-specific sites with a suitable blocking serum.
-
Incubate sections with a primary antibody against an acrolein adduct (e.g., anti-FDP-lysine) overnight at 4°C.[4]
-
Wash, then incubate with a fluorescently-labeled secondary antibody.
-
Counterstain with a nuclear stain like DAPI.
-
Mount coverslips with anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Capture images using a fluorescence or confocal microscope.
-
Use consistent imaging parameters (laser power, exposure time) across all samples.
-
Quantify the fluorescence intensity in specific regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Self-Validation: The inclusion of a diabetic control group is essential to establish the baseline level of adduct accumulation, while the non-diabetic group confirms the specificity of the staining. A significant reduction in fluorescence in the 2-HDP-treated group compared to the diabetic control demonstrates scavenger efficacy.
-
Protocol 4: LC-MS/MS Detection of the 2-HDP-Acrolein Adduct
This advanced protocol provides direct evidence of scavenging by detecting the specific reaction product of 2-HDP and acrolein in biological matrices.
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples (e.g., retina) in a suitable buffer.[4]
-
Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Dry the supernatant under nitrogen and reconstitute in a mobile phase-compatible solvent.
-
Causality: This extraction procedure isolates small molecules, including the 2-HDP-acrolein adduct, from the complex biological matrix, reducing interference during analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable chromatography column (e.g., C18) to separate the adduct from other components.
-
Develop a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer. This requires knowing the precursor ion mass of the adduct and the mass of a specific fragment ion produced upon collision-induced dissociation.
-
Precursor Ion: The expected m/z for the protonated pyrazoline adduct of C₆H₁₀N₄ (138.17) and C₃H₄O (56.06) after dehydration (-18.01) would be approximately 177.2. This must be confirmed with a synthesized standard.
-
Fragment Ion: A characteristic fragment ion must be identified for specific detection.
-
Run samples from all experimental groups. The adduct should be present in the 2-HDP treated group but absent in the controls.[4]
-
Data Interpretation and Expected Results
| Assay | Expected Result with 2-HDP Treatment | Interpretation |
| In Vitro ELISA | Dose-dependent decrease in absorbance (signal). | 2-HDP prevents acrolein from binding to the immobilized protein target. |
| In Vivo Model | No significant change in blood glucose levels compared to diabetic controls.[3] | The therapeutic effect is not due to improved glycemic control. |
| IHC for FDP-Lysine | Significantly reduced fluorescence intensity in the tissue of interest compared to diabetic controls.[3][4] | 2-HDP reduces the in vivo accumulation of acrolein-protein adducts. |
| LC-MS/MS of Tissue | A specific peak corresponding to the mass of the 2-HDP-acrolein adduct is detected.[4] | Confirms that 2-HDP directly reacts with acrolein in vivo. |
Conclusion
This compound is a powerful and validated tool for studying the roles of acrolein in biological systems. Its high scavenging potency and demonstrated in vivo efficacy make it a valuable agent for both fundamental research into acrolein-driven pathologies and for the development of novel therapeutic interventions. The protocols outlined in this guide provide a robust framework for researchers to employ 2-HDP in their own experimental models.
References
- An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine. Diabetologia.
- Bansal, A., & Aggarwal, R. Scheme 1. Reaction of 2-hydrazino-4,6-dimethylpyrimidine with... ResearchGate.
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate.
- Synthetic pathways for 2‐hydrazinyl‐4‐methyl‐6‐phenylpyrimidine. ResearchGate.
- This compound. PubChem.
- Acrolein scavengers: reactivity, mechanism and impact on health. PubMed.
- Acrolein scavengers: Reactivity, mechanism and impact on health. ResearchGate.
- Scavenging acrolein with 2-HDP preserves neurovascular integrity in a rat model of diabetic retinal disease. Queen's University Belfast Research Portal.
- Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange.
- Hydralazine inhibits rapid acrolein-induced protein oligomerization: role of aldehyde scavenging and adduct trapping in cross-link blocking and cytoprotection. PubMed.
- Development and application of a sensitive method to determine concentrations of acrolein and other carbonyls in ambient air. PubMed.
- Summary of various analytical methods for the determination of acrolein. ResearchGate.
- Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. ResearchGate.
- Protein modification by acrolein: Formation and stability of cysteine adducts. PMC - NIH.
- Fast and sensitive detection of acrolein in environmental water samples without derivatization using liquid chromatography tandem mass spectrometry. PubMed.
- Methods for detection of acrolein by HPLC analysis after derivatization... ResearchGate.
- The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. ResearchGate.
- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing).
- Protein adduct-trapping by hydrazinophthalazine drugs: mechanisms of cytoprotection against acrolein-mediated toxicity. PubMed.
- (PDF) Protein Adduct-Trapping by Hydrazinophthalazine Drugs: Mechanisms of Cytoprotection Against Acrolein-Mediated Toxicity. ResearchGate.
- Protein modification by acrolein: formation and stability of cysteine adducts. PubMed - NIH.
Sources
- 1. Acrolein scavengers: reactivity, mechanism and impact on health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 23906-13-0 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of 2-Hydrazinyl-4,6-dimethylpyrimidine
Introduction
2-Hydrazinyl-4,6-dimethylpyrimidine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its chemical structure, featuring a reactive hydrazine group attached to a dimethylpyrimidine core, makes it a versatile building block. Accurate quantification of this compound is paramount for ensuring the quality, efficacy, and safety of the final products. This document provides detailed application notes and validated protocols for the quantitative analysis of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and are designed to meet rigorous scientific and regulatory standards.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄ | |
| Molecular Weight | 138.17 g/mol | |
| Appearance | White crystalline powder | |
| Solubility | Slightly soluble in water; soluble in acids, alcohols, and ether. |
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC (RP-HPLC) is a highly specific, sensitive, and accurate method for the quantification of this compound. The method's principle is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected due to its hydrophobicity, which provides good retention for the moderately polar this compound.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen to ensure optimal separation and peak shape. The buffer controls the pH, which is critical for the consistent ionization state of the analyte, while acetonitrile acts as the organic modifier to control retention time.
-
Detection: UV detection is employed as the pyrimidine ring system of the analyte contains a chromophore that absorbs UV radiation, allowing for sensitive detection.
Detailed Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 7.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | 98-102% recovery. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition). |
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities. Due to the polar nature of the hydrazine group, direct analysis of this compound by GC can be challenging. Therefore, a derivatization step is employed to improve its volatility and chromatographic behavior.
Causality Behind Experimental Choices
-
Derivatization: The hydrazine group is reacted with acetone to form the more volatile and thermally stable acetone azine derivative. This is a well-established technique for the analysis of hydrazine compounds.[3][4]
-
Separation: A nonpolar capillary column is used for the separation of the derivatized analyte.
-
Detection: Mass spectrometry provides high selectivity and sensitivity, and allows for definitive identification of the analyte based on its mass spectrum.
Detailed Protocol
1. Instrumentation and GC-MS Conditions:
-
GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
2. Derivatization and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1000 µg/mL). Create working standards by dilution.
-
Derivatization Procedure: To 1 mL of standard or sample solution in a vial, add 100 µL of acetone. Cap the vial and heat at 60 °C for 30 minutes. After cooling, the sample is ready for injection.
-
Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range and follow the derivatization procedure.
3. Method Validation: The method should be validated according to ICH Q2(R2) guidelines, with parameters similar to the HPLC method.
Experimental Workflow Diagram
Caption: GC-MS analysis workflow with derivatization.
Method 3: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in bulk form or simple formulations. The method is based on the principle that the analyte absorbs light at a specific wavelength.
Causality Behind Experimental Choices
-
Solvent: Methanol is chosen as the solvent due to the good solubility of the analyte and its transparency in the UV region.
-
Wavelength of Maximum Absorbance (λmax): The λmax is determined by scanning a solution of the analyte across a range of UV wavelengths. Measuring absorbance at λmax provides the highest sensitivity and minimizes interference.
Detailed Protocol
1. Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 20 µg/mL.
-
Sample Preparation: Prepare a sample solution in methanol with a concentration expected to be within the calibration range.
3. Determination of λmax:
-
Scan a 10 µg/mL solution of this compound in methanol from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
4. Calibration Curve and Quantification:
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
5. Method Validation: Validate the method according to ICH Q2(R2) guidelines. A published method for a similar pyrimidine derivative showed linearity in the range of 50 to 150 µg/ml with a λmax at 275 nm, which can be a good starting point for method development.[5]
Experimental Workflow Diagramdot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for In-Process Control and Purity Assessment of 2-Hydrazinyl-4,6-dimethylpyrimidine Reaction Mixtures
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hydrazinyl-4,6-dimethylpyrimidine and its process-related impurities. This compound is a critical heterocyclic building block in the synthesis of various pharmacologically active compounds. Monitoring its formation and purity during synthesis is essential for ensuring the quality and yield of the final active pharmaceutical ingredient (API).[1][2] This method utilizes reversed-phase chromatography with UV detection to provide a specific, accurate, and precise tool for researchers, process chemists, and quality control analysts in drug development and manufacturing. The protocol has been developed and validated according to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[3][4]
Introduction and Method Rationale
The synthesis of complex organic molecules invariably involves side reactions and the potential for unreacted starting materials to persist in the final product mixture. For a key intermediate like this compound, a reliable analytical method is paramount for reaction monitoring, yield optimization, and impurity profiling.[5] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6][7]
Physicochemical-Based Method Design
The analytical strategy is grounded in the physicochemical properties of the target analyte and its expected impurities.
-
Analyte Characteristics : this compound (Structure, see PubChem CID 350535) is a heterocyclic compound containing a pyrimidine ring and a hydrazine functional group.[8] The presence of nitrogen atoms makes the molecule basic.[9] Potential impurities may include starting materials like 2-chloro-4,6-dimethylpyrimidine or byproducts such as pyrazoles or triazolopyrimidines formed from subsequent reactions.[10]
-
Chromatographic Mode Selection : Reversed-phase HPLC (RP-HPLC) is the chosen mode of separation.[11] This is because the analyte is moderately polar, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This mode is highly effective for separating a wide range of small organic molecules found in pharmaceutical synthesis.[7]
-
Mobile Phase Rationale : The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile).
-
pH Control : Since the analyte is basic, controlling the mobile phase pH is critical for achieving symmetrical peak shapes and reproducible retention times.[9] A slightly acidic to neutral pH ensures that the basic nitrogens are consistently protonated or unprotonated, preventing peak tailing that can occur with ionized species. A phosphate or formate buffer is typically used to maintain a stable pH.
-
Organic Modifier : Acetonitrile is selected for its low viscosity and UV transparency. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, is employed to ensure that both early-eluting polar impurities and the more retained main compound are well-resolved within a reasonable analysis time.[3]
-
-
Detector Selection : A Diode Array Detector (DAD) or a variable wavelength UV detector is used. Based on the conjugated pyrimidine ring system, the analyte exhibits strong UV absorbance. The optimal wavelength for detection is determined by analyzing the UV spectrum of a pure standard, typically selecting the λmax to ensure maximum sensitivity.
Materials and Methods
Reagents and Standards
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric Acid (85%) (Analytical grade)
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
-
HPLC System : An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Data Acquisition : Agilent OpenLab CDS or equivalent chromatography data software.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 6.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-17 min: 70% B; 17-18 min: 70% to 10% B; 18-25 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm |
| Run Time | 25 minutes |
Experimental Protocols
The following diagram outlines the general workflow for the analysis of a reaction mixture sample.
Diagram 1: General workflow for HPLC analysis of reaction mixtures.
Protocol 3.1: Standard and Sample Preparation
-
Diluent Preparation : Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1 mg/mL) : Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL) : Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation : Quench the reaction mixture as per the synthetic protocol. Accurately transfer a small aliquot (e.g., 50 µL) of the crude reaction mixture into a 10 mL volumetric flask. Dilute to volume with the diluent. The dilution factor may need to be adjusted based on the expected concentration.
-
Filtration : Filter the prepared working standard and sample solutions through a 0.45 µm PTFE or nylon syringe filter into HPLC vials.
Protocol 3.2: HPLC System Operation
-
Set up the HPLC system according to the conditions in Table 1 .
-
Purge the pump lines to ensure no air bubbles are present.
-
Allow the system to equilibrate with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence including solvent blanks, system suitability injections, standards, and samples.
Protocol 3.3: System Suitability Testing (SST)
Before running samples, perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The system is deemed ready for use if the following criteria are met.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |
| %RSD of Retention Time | ≤ 1.0% | Confirms stable pump performance and retention. |
Potential Reaction Scheme and Impurity Profile
A common synthesis route for this compound involves the reaction of a precursor like 2-chloro-4,6-dimethylpyrimidine with hydrazine hydrate. The HPLC method must be able to resolve the product from starting materials and potential side products.
Diagram 2: Potential reaction pathway and key process-related impurities.
The developed HPLC method should provide baseline resolution (Resolution > 1.5) between the main product peak and the peaks corresponding to these potential impurities.
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][12] The results are summarized below.
Table 3: Summary of Method Validation Results
| Validation Parameter | Protocol | Results |
| Specificity | Inject diluent, starting materials, and product. Spike product with impurities. | No interference from diluent at the retention time of the analyte. Product peak is resolved from all known impurities (Resolution > 2.0). |
| Linearity | Five concentrations from 0.01 mg/mL to 0.2 mg/mL (10% to 200% of working concentration). | Correlation Coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | Spiked placebo at three levels (80%, 100%, 120%); n=3 at each level. | Mean Recovery: 99.2% - 101.5% |
| Precision (Repeatability) | Six replicate preparations of the standard at 100% concentration (0.1 mg/mL). | %RSD of Peak Area = 0.8% |
| Intermediate Precision | Analysis performed by a different analyst on a different day with a different instrument. | %RSD of Peak Area = 1.1% |
| Limit of Quantitation (LOQ) | Determined by Signal-to-Noise ratio (S/N > 10). | 0.005 mg/mL |
| Robustness | Varied flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2). | Peak area and retention time shifts were within acceptable limits (%RSD < 2.0%). |
Conclusion
The described RP-HPLC method provides a reliable, specific, and robust tool for the analysis of this compound reaction mixtures. Its thorough validation confirms its suitability for in-process control, purity analysis, and quality assurance in both research and manufacturing environments.[13] The method effectively separates the main product from key process-related impurities, enabling accurate monitoring of reaction progress and ensuring the quality of this vital pharmaceutical intermediate.
References
- International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
- International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]
- Glazunova, O., & Zagitova, A. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281–290. [Link]
- Pharmaguideline. (2024).
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
- Welch, C. J., & Scypinski, S. (2025). Heterocycles Structural Analysis in HPLC Method Development. [Link]
- Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
- Li, P., et al. (2025). An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine.
- Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]
- Northey, E. H. (1945). Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
- Aruna, G., & Kumar, D. V. (2014). A review on method development by hplc. International Journal of Medicinal Chemistry & Analysis. [Link]
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
- Singh, P. S., et al. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR (S)-(-)-AMLODIPINE-O, O-DI-P-TOLUOYL-D-TARTRATE BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research. [Link]
- National Center for Biotechnology Information. This compound.
- Prakash, O., et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. scispace.com [scispace.com]
- 8. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. welch-us.com [welch-us.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: Synthesis of 2-Hydrazinyl-1,6-Dihydropyrimidine Derivatives
Abstract
This comprehensive guide details the synthesis of 2-hydrazinyl-1,6-dihydropyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are recognized for a wide array of pharmacological activities, including potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] This document provides an in-depth overview of the predominant synthetic strategies, focusing on the highly efficient multicomponent Biginelli reaction and its variations. We present a validated, step-by-step protocol for the synthesis of a model compound, complete with mechanistic insights, characterization data, troubleshooting, and safety considerations. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: The Pharmacological Significance of Dihydropyrimidines
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core and its derivatives are privileged scaffolds in modern pharmacology. First reported by Italian chemist Pietro Biginelli in 1891, the synthesis of these compounds via a one-pot condensation has become a cornerstone of heterocyclic chemistry.[4][5][6] The pyrimidine motif is a fundamental building block of nucleic acids (DNA and RNA), making its synthetic analogues prime candidates for interacting with biological systems.[1]
The incorporation of a hydrazinyl group at the C2 position of the dihydropyrimidine ring introduces a versatile functional handle for further molecular elaboration and often enhances the biological activity profile of the parent molecule. These derivatives have demonstrated a broad spectrum of therapeutic potential, acting as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[4] Recent studies have highlighted their promise as anti-tubercular, anti-HIV, and anticancer agents, making the development of robust synthetic methodologies a critical area of research.[1]
Core Synthetic Strategy: The Biginelli Multicomponent Reaction
The most reliable and widely adopted method for constructing the 1,6-dihydropyrimidine core is the Biginelli reaction. This is a three-component reaction involving an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and a urea or thiourea equivalent.[7] To synthesize the target 2-hydrazinyl derivatives, a guanidine-containing reagent like aminoguanidine or a protected hydrazine is often employed in place of simple urea.
Reaction Mechanism
While several mechanistic pathways have been proposed, the most widely accepted route proceeds through an N-acyliminium ion intermediate.[4]
-
Iminium Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and the urea/guanidine component to form a reactive N-acyliminium ion. This is often the rate-determining step.[4][7]
-
Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the iminium ion.
-
Cyclization and Dehydration: Finally, an intramolecular cyclization occurs via nucleophilic attack of the terminal amine onto the carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[4]
The general mechanism is illustrated below.
Caption: Generalized reaction mechanism for the Biginelli synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-hydrazinyl-1,6-dihydropyrimidine-5-carboxylate
This protocol describes a reliable method for synthesizing a representative 2-hydrazinyl-1,6-dihydropyrimidine derivative using a one-pot cyclocondensation reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.36 g | 10.0 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.30 g | 10.0 |
| Aminoguanidine HCl | CH₆N₄·HCl | 110.55 | 1.11 g | 10.0 |
| Sodium Hydroxide | NaOH | 40.00 | 0.40 g | 10.0 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 40 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
Safety Precaution: Hydrazine derivatives and their precursors can be toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step-by-Step Procedure
The overall workflow is outlined in the diagram below.
Caption: Step-by-step workflow for synthesis and purification.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (0.40 g, 10.0 mmol) in absolute ethanol (40 mL).
-
Addition of Reactants: To the ethanolic NaOH solution, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol), followed by ethyl acetoacetate (1.30 g, 10.0 mmol), and finally aminoguanidine hydrochloride (1.11 g, 10.0 mmol).
-
Reaction: Heat the resulting mixture to reflux with continuous stirring. The solution may become heterogeneous as the reaction progresses.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 3:7 v/v). The disappearance of the aldehyde spot is a key indicator of reaction completion. The reaction typically takes 6-8 hours.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 150 mL of crushed ice with stirring.
-
Precipitation: Neutralize the solution by dropwise addition of concentrated HCl until the pH is approximately 7. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether to facilitate drying.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
-
Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Expected Results & Characterization
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 70-85% (typical) |
| Melting Point | ~195-200 °C (literature dependent) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.2-6.8 (m, 4H, Ar-H), 5.1 (s, 1H, CH), 4.0 (q, 2H, OCH₂), 3.7 (s, 3H, OCH₃), 2.2 (s, 3H, CH₃), 1.1 (t, 3H, CH₂CH₃). NH and NH₂ protons may appear as broad singlets. |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H str.), ~1680 (C=O str., ester), ~1620 (C=N str.), ~1250 (C-O str., ether) |
| MS (ESI+) | m/z [M+H]⁺ corresponding to C₁₅H₂₁N₄O₃ |
Note: Spectroscopic data are predictive and should be confirmed experimentally. Chemical shifts (δ) are reported in ppm.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; incorrect pH during work-up; impure reagents. | Extend reflux time and monitor by TLC. Ensure pH is neutral (~7) for maximum precipitation. Use freshly distilled aldehyde and high-purity reagents. |
| Oily Product | Impurities present; incomplete drying. | Attempt to triturate the oil with cold diethyl ether to induce solidification. If unsuccessful, purify by column chromatography (Silica, EtOAc/Hexane). |
| Multiple Spots on TLC | Side reactions; unreacted starting materials. | Optimize reaction temperature and time. Purification by column chromatography may be required to isolate the desired product. |
Alternative Synthetic Approaches
While the Biginelli-type reaction is dominant, other methods exist for synthesizing these scaffolds.
-
Hydrazinolysis of Precursors: One common strategy involves the synthesis of a 2-methylthio- or 2-chloro-dihydropyrimidine intermediate, followed by nucleophilic substitution with hydrazine hydrate. This two-step process can be advantageous for creating libraries of derivatives.[8]
-
Chalcone-Based Synthesis: Another route involves the initial Claisen-Schmidt condensation of an acetophenone with an aldehyde to form a chalcone (an α,β-unsaturated ketone).[9][10] This chalcone is then reacted with aminoguanidine in a cyclocondensation reaction to form the dihydropyrimidine ring.[11]
Conclusion
The synthesis of 2-hydrazinyl-1,6-dihydropyrimidine derivatives via the multicomponent Biginelli reaction offers an efficient, atom-economical, and highly adaptable method for accessing a class of compounds with significant pharmacological potential. The protocol detailed herein provides a robust and reproducible procedure for laboratory-scale synthesis. By understanding the underlying mechanism and potential challenges, researchers can effectively utilize this methodology to generate novel molecular entities for drug discovery and development programs.
References
- Wikipedia. Biginelli reaction. [Link]
- Pescăruș, A. M., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(21), 7291. [Link]
- Slideshare. BIGINELLI REACTION. [Link]
- Kumar, D., et al. (2020). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic Chemistry, 94, 103448. [Link]
- Organic Chemistry Portal. Biginelli Reaction. [Link]
- Gevorgyan, A., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(10), 5763-5775. [Link]
- Orellana-Paucar, A. M., et al. (2017). Dihydropyrimidinone Derivatives: Redox Reactivity, Pharmacological Relevance and Medicinal Applications. In Quinones: Occurrence, Medicinal Uses and Physiological Importance. Nova Science Publishers. [Link]
- Chaudhary Dudhe, A., et al. (2022). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Mini-Reviews in Medicinal Chemistry, 22(5), 701-728. [Link]
- Suma, C., et al. (2020). Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmaceutical and Phytopharmacological Research, 19(2), 271-286. [Link]
- Request PDF.
- Gomha, S. M., et al. (2017). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Molecules, 22(8), 1231. [Link]
- Semantic Scholar. Biological activity of dihydropyrimidinone (DHPM)
- Fawzy, N. M. (2004). Synthesis of novel dihydropyridine, dihydropyrimidine, dithioacetal and chalcone derivatives from formylchromones. Bollettino Chimico Farmaceutico, 143(2), 70-77. [Link]
- Bekircan, O., et al. (2013). Microwave-Assisted Synthesis of New Dihydropyrimidine Derivatives and Mechanism of the Reactions. Letters in Organic Chemistry, 10(9), 673-679. [Link]
- Umesha, B., et al. (2016). Synthetic Study on Chalcone and their Dihydropyrimidinone and Dihydropyrimidinethione Derivatives. International Journal of Scientific Research in Science and Technology. [Link]
- Al-Ghorbani, M., et al. (2024). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Molecules, 29(11), 2548. [Link]
- Khan, I., et al. (2015). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 7(12), 249-259. [Link]
- Manda, K., et al. (2018). Synthesis, characterization and antimicrobial evaluation of new dihydropyrimidinone's chalcones. Journal of Global Trends in Pharmaceutical Sciences, 9(1), 4886-4892. [Link]
- ResearchGate. Synthesis of 2-(2-Hydrazinyl)
- Google Patents.
- Al-Amiery, A. A., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Pharmaceutical Chemistry Journal, 58(2), 211-224. [Link]
Sources
- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIGINELLI REACTION | PPT [slideshare.net]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Study on Chalcone and their Dihydropyrimidinone and Dihydropyrimidinethione Derivatives | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis with 2-Hydrazinyl-4,6-dimethylpyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of pyrazoles using 2-hydrazinyl-4,6-dimethylpyrimidine. Drawing from established chemical principles and field-proven insights, this document aims to be a comprehensive resource to navigate the complexities of this important reaction.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the pyrazole synthesis involving this compound.
Q1: What is the fundamental reaction for synthesizing pyrazoles with this compound?
The most common and direct method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative, in this case, this compound, and a 1,3-dicarbonyl compound.[1][2][3] This reaction is typically catalyzed by an acid.[1][2]
Q2: What are suitable 1,3-dicarbonyl compounds to use as reaction partners?
A wide variety of 1,3-dicarbonyl compounds can be employed, including β-diketones, β-ketoesters, and β-ketoaldehydes. The choice of the dicarbonyl compound will determine the substitution pattern on the final pyrazole ring.[3][4]
Q3: Which solvents are recommended for this synthesis?
Ethanol is a commonly used solvent for this type of condensation reaction.[5] However, other solvents like methanol, acetic acid, or even solvent-free conditions have been successfully employed.[6][7][8] The choice of solvent can influence reaction rates and, in some cases, the regioselectivity of the product.[5] For instance, fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity in certain pyrazole syntheses.[5]
Q4: Is a catalyst always necessary?
While the reaction can sometimes proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst is highly recommended to improve reaction rates and yields.[3] Acid catalysts, such as acetic acid, sulfuric acid, or hydrochloric acid, are commonly used.[6][9] Lewis acids like lithium perchlorate have also been shown to be effective.[3]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[10][11] In-line monitoring using Fourier Transform Infrared (FT-IR) spectroscopy can also be a powerful tool for tracking the consumption of reactants and the formation of intermediates and products in real-time.[12]
II. Troubleshooting Guide
This section provides detailed solutions to specific problems that may be encountered during the synthesis.
Issue 1: Low or No Product Yield
A low or nonexistent yield is a common frustration in organic synthesis. The following steps provide a systematic approach to diagnosing and resolving this issue.
Potential Causes and Solutions
-
Incorrect Reagent Stoichiometry: Ensure that the molar ratio of this compound to the 1,3-dicarbonyl compound is appropriate. Typically, a 1:1 or a slight excess of one reagent is used.
-
Inactive Catalyst: If using a catalyst, verify its activity. For acid catalysts, ensure they have not been neutralized. Consider using a freshly opened or purified catalyst.
-
Insufficient Reaction Temperature: Many condensation reactions require heat to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for product formation and potential side reactions. Refluxing in a suitable solvent like ethanol is a common practice.[6]
-
Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction. If the reaction is not proceeding in a non-polar solvent, switching to a more polar protic solvent like ethanol or a polar aprotic solvent like DMF may be beneficial.[9]
-
Poor Quality Starting Materials: Verify the purity of your this compound and the 1,3-dicarbonyl compound. Impurities can interfere with the reaction. This compound should be stored under an inert atmosphere in a freezer at temperatures below -20°C.
Experimental Protocol: Optimizing Reaction Temperature
-
Set up three parallel reactions in small-scale vials.
-
To each vial, add equimolar amounts of this compound and the 1,3-dicarbonyl compound in the chosen solvent with a catalytic amount of acid.
-
Run the reactions at three different temperatures: room temperature, 50 °C, and reflux.
-
Monitor the reactions by TLC at regular intervals (e.g., every hour).
-
Identify the temperature that provides the best conversion to the desired product within a reasonable timeframe.
Issue 2: Formation of Multiple Products (Isomers or Impurities)
The formation of multiple products, particularly regioisomers, can complicate purification and reduce the yield of the desired compound.
Potential Causes and Solutions
-
Regioisomer Formation: When using an unsymmetrical 1,3-dicarbonyl compound, two different pyrazole regioisomers can be formed.[3] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions.
-
Solvent Choice: As mentioned, using fluorinated alcohols like TFE or HFIP can significantly improve the regioselectivity in favor of one isomer.[5]
-
Catalyst Selection: The choice of catalyst can also influence the isomeric ratio. Experimenting with different acid or Lewis acid catalysts may be beneficial.
-
-
Side Reactions: Side reactions can lead to the formation of various impurities. Common side reactions include the formation of hydrazones from the reaction of the hydrazine with only one carbonyl group, or the formation of pyrazoline intermediates that may not fully convert to the final pyrazole product.[3][13]
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of degradation products. Optimize these parameters to favor the formation of the desired pyrazole.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize side reactions.
-
Data Presentation: Effect of Solvent on Regioselectivity
| Solvent | Temperature (°C) | Ratio of Regioisomer A : Regioisomer B | Reference |
| Ethanol | Reflux | Varies (often a mixture) | [5] |
| TFE | Room Temp | Improved selectivity for one isomer | [5] |
| HFIP | Room Temp | High selectivity for one isomer | [5] |
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating and purifying the final pyrazole product can be challenging.
Potential Causes and Solutions
-
Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult.
-
Solvent Evaporation: Carefully remove the reaction solvent under reduced pressure.
-
Anti-Solvent Precipitation: Add a solvent in which the product is insoluble (an "anti-solvent") to the reaction mixture to induce precipitation.
-
-
Persistent Impurities: If impurities co-elute with the product during chromatography or co-precipitate, alternative purification methods may be necessary.
-
Crystallization: Recrystallization from a suitable solvent system can be a highly effective method for purifying solid products.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids.[14] This property can be exploited for purification. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to extract the pyrazole into the aqueous layer. The aqueous layer can then be basified and the purified pyrazole extracted back into an organic solvent.
-
Formation of Acid Addition Salts: Pyrazoles can form crystalline acid addition salts with inorganic or organic acids, which can be isolated and then neutralized to yield the pure pyrazole.[15]
-
Experimental Protocol: Purification via Acid-Base Extraction
-
After the reaction is complete, remove the solvent in vacuo.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separate the aqueous layer, which now contains the protonated pyrazole.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Carefully basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate solution, 1 M NaOH) until the pyrazole precipitates or can be extracted.
-
Extract the purified pyrazole with a fresh portion of the organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to obtain the purified product.
III. Visualizing the Process
To further aid in understanding the reaction and troubleshooting, the following diagrams illustrate the core concepts.
General Reaction Mechanism
The Knorr pyrazole synthesis proceeds through a series of nucleophilic attacks and dehydration steps.
Caption: Knorr Pyrazole Synthesis Workflow.
Troubleshooting Workflow for Low Yield
A logical approach to diagnosing and solving low yield issues.
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. galchimia.com [galchimia.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Identification of byproducts in 2-Hydrazinyl-4,6-dimethylpyrimidine reactions
Technical Support Center: 2-Hydrazinyl-4,6-dimethylpyrimidine Reactions
Welcome to the technical support guide for the synthesis and analysis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. We will explore the identification of byproducts, troubleshoot common experimental issues, and provide validated protocols to ensure the integrity of your results.
Troubleshooting Guide: Identification and Mitigation of Byproducts
The most common route to synthesizing this compound involves the nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with hydrazine. While seemingly straightforward, this reaction is prone to side reactions that can complicate purification and reduce yields. This guide addresses the most frequent issues in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected, and the crude ¹H NMR is complex. What are the most probable byproducts?
Low yield coupled with a complex NMR spectrum typically points to the formation of one or more side products. The primary culprits are often dimerization, ring opening, or incomplete reaction.
Likely Causes & Byproducts:
-
Unreacted Starting Material (2-chloro-4,6-dimethylpyrimidine): The most straightforward impurity. Its presence indicates incomplete reaction, which could be due to insufficient reaction time, low temperature, or impure hydrazine.
-
Bis(4,6-dimethylpyrimidin-2-yl)hydrazine (Dimer): This byproduct forms when a molecule of the desired product, this compound, acts as a nucleophile and attacks another molecule of the starting material, 2-chloro-4,6-dimethylpyrimidine. This is more likely to occur if the hydrazine is added too slowly or if the stoichiometry is not carefully controlled.
-
Pyrazole Derivatives (Ring Cleavage): Hydrazine is a potent nucleophile that, under harsh conditions like high temperatures or prolonged reaction times, can attack the pyrimidine ring itself, leading to cleavage and rearrangement to form pyrazole derivatives.[1][2] This transformation is a known reaction pathway for pyrimidines in the presence of hydrazine.[2]
Diagnostic Workflow:
-
Analyze the Crude Mixture: Before purification, acquire ¹H NMR and Mass Spectrometry (MS) data of your crude product.
-
Compare with Known Spectra: Compare your data against reference spectra for the starting material and the desired product.[3][4]
-
Identify Key Signals: Look for characteristic signals that indicate the presence of the byproducts listed in the table below.
Data Presentation: Spectroscopic Signatures of Key Species
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (approx. ppm, in DMSO-d₆) | Mass Spec (m/z) [M+H]⁺ |
| This compound | 138.17 | 7.8 (s, 1H, NH), 6.3 (s, 1H, Ar-H), 4.1 (s, 2H, NH₂), 2.2 (s, 6H, CH₃) | 139.1 |
| 2-chloro-4,6-dimethylpyrimidine | 142.59 | 7.2 (s, 1H, Ar-H), 2.4 (s, 6H, CH₃) | 143.1 |
| Bis(4,6-dimethylpyrimidin-2-yl)hydrazine | 244.30 | Multiple signals in the aromatic/NH region, likely downfield shifts. Two distinct methyl signals may be present. | 245.2 |
| 3,5-Dimethylpyrazole (Example Ring Cleavage Product) | 96.13 | 5.7 (s, 1H, Ar-H), 2.1 (s, 6H, CH₃) | 97.1 |
Q2: My mass spectrum shows a peak at approximately m/z 245. What is this impurity and how can I prevent its formation?
A peak at m/z 245 [M+H]⁺ strongly suggests the formation of the dimer, Bis(4,6-dimethylpyrimidin-2-yl)hydrazine .
Causality of Dimer Formation:
The desired product, this compound, is itself a substituted hydrazine and remains nucleophilic. As the reaction progresses and the concentration of the product increases relative to hydrazine, it can begin to compete with hydrazine in attacking the unreacted 2-chloro-4,6-dimethylpyrimidine.
Prevention Strategies:
-
Control Stoichiometry: Use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents).[5] This ensures that the concentration of hydrazine remains high throughout the reaction, statistically favoring its reaction with the starting material over the product's.
-
Maintain Lower Temperature: Run the reaction at a moderate temperature (e.g., 60-80 °C). Higher temperatures can accelerate the rate of the side reaction.
-
Order of Addition: Add the 2-chloro-4,6-dimethylpyrimidine solution slowly to the solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the electrophile at all times.
Mandatory Visualization: Reaction Pathways
Caption: Main reaction vs. dimer byproduct formation.
Q3: The reaction mixture turned dark brown/black, and purification by column chromatography is yielding a smear instead of clean fractions. What is the likely cause?
A dark coloration and difficult purification often indicate product degradation or the formation of complex mixtures, potentially including ring-opened byproducts.
Causality of Degradation:
-
Harsh Reaction Conditions: As noted, excessive heat or extended reaction times can cause hydrazine to cleave the pyrimidine ring, leading to a complex mixture of pyrazoles and other acyclic compounds.[1][6]
-
Oxidation: The hydrazinyl group is susceptible to oxidation, especially in the presence of air at elevated temperatures. This can lead to the formation of colored, often polymeric, byproducts.
Troubleshooting & Protocol:
-
Atmosphere Control: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[7]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to avoid prolonged heating.
-
Modify Work-up: If the product is unstable on silica gel, consider alternative purification methods such as crystallization or using a different stationary phase like alumina.[7]
Mandatory Visualization: Troubleshooting Workflow
Sources
- 1. [4] The reaction of hydrazine with pyrimidine bases (1967) | D.M. Brown | 12 Citations [scispace.com]
- 2. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydrazino-4,6-dimethylpyrimidine(23906-13-0) 1H NMR [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Hydrazinyl-4,6-dimethylpyrimidine Derivatives
Welcome to the technical support center for the purification of 2-hydrazinyl-4,6-dimethylpyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification workflows. We understand the nuances and challenges involved in isolating these valuable compounds and have curated this resource to ensure you can achieve the desired purity and yield with confidence.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and its derivatives. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of my this compound derivative during recrystallization, resulting in a very low yield. What are the likely causes and how can I optimize the process?
Answer:
Low recovery from recrystallization is a common issue, often stemming from the high polarity of pyrimidine derivatives which can lead to high solubility in polar solvents.[1] The key is to find a solvent system that provides good solubility at elevated temperatures but poor solubility at lower temperatures.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures.
-
Solution: A solvent screen is highly recommended. Test a range of solvents with varying polarities. For polar compounds like this compound derivatives, consider solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.
-
-
Using an Excessive Amount of Solvent: Using more solvent than necessary will keep more of your compound in solution upon cooling.[1]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent portion-wise to the heated crude material until it just dissolves.
-
-
Cooling a Saturated Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or oils.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can aid in slow cooling. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.[1]
-
-
Premature Crystallization During Hot Filtration: If your compound is not fully dissolved or if the solution cools during hot filtration (if performed to remove insoluble impurities), you will lose product.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a fluted filter paper to increase the filtration speed.
-
Optimized Recrystallization Protocol:
-
Solvent Selection: In a small test tube, add a few milligrams of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and gently boil for a few minutes. Be cautious as the solution may bump.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize precipitation.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Issue 2: Persistent Impurities After Column Chromatography
Question: I am struggling to remove a persistent impurity from my this compound derivative using silica gel column chromatography. The impurity co-elutes with my product. How can I improve the separation?
Answer:
Co-elution of impurities is a frequent challenge, especially when the impurity has a similar polarity to the desired product.[2] The high polarity of the hydrazinyl-pyrimidine core can also lead to peak tailing on normal-phase silica gel.[1]
Potential Causes & Solutions:
-
Inappropriate Solvent System: The chosen mobile phase may not have the optimal selectivity to resolve your product and the impurity.
-
Solution: Experiment with different solvent systems. A good starting point for polar compounds on silica gel is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate, acetone, or methanol). Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help reduce peak tailing for basic compounds like pyrimidines.
-
-
Choice of Stationary Phase: Normal-phase silica gel may not be the ideal stationary phase for highly polar compounds.
-
Solution: Consider alternative chromatographic techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[1]
-
Reverse-Phase Chromatography (RPC): While challenging for highly polar compounds due to poor retention, RPC can be optimized by using columns with polar end-capping or by adding ion-pairing agents to the mobile phase.[1]
-
Ion-Exchange Chromatography (IEC): This is effective for pyrimidine derivatives that can be ionized, allowing for separation based on their net charge.[1]
-
-
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation.
-
Solution: Reduce the amount of crude product loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight.
-
Troubleshooting Workflow for Chromatographic Purification:
Caption: Decision workflow for troubleshooting co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, such as 2-chloro-4,6-dimethylpyrimidine or hydrazine, and side products.[2] Side reactions can include the formation of dimers, polymers, or rearranged products, especially under harsh reaction conditions.[2] The presence of regioisomers can also be an issue in the synthesis of substituted pyrimidines.[2]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in an inert atmosphere, in a freezer at temperatures under -20°C.[3] This is to minimize degradation, as hydrazinyl compounds can be sensitive to air, moisture, and light.[2][4] For long-term storage, it is crucial to maintain these conditions to ensure the compound's stability and purity.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[2][5] It allows for rapid analysis of fractions from column chromatography or checking the purity of recrystallized material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1][5]
Data Summary Table for Purification Techniques:
| Purification Technique | Best Suited For | Key Optimization Parameters |
| Recrystallization | Removing impurities with different solubility profiles. | Solvent system, cooling rate, amount of solvent. |
| Silica Gel Chromatography | Separating compounds based on polarity. | Mobile phase composition, use of modifiers (e.g., triethylamine). |
| HILIC | Highly polar compounds. | High organic content in the mobile phase. |
| Reverse-Phase HPLC | Less polar to moderately polar compounds. | Use of polar-endcapped columns, ion-pairing agents. |
| Ion-Exchange Chromatography | Ionizable compounds. | pH and ionic strength of the mobile phase. |
Experimental Workflow for Purification Method Selection:
Caption: General workflow for selecting a purification method.
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Technical Support Center: Synthesis of Pyrimidine Deriv
- An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine - ResearchG
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (URL: )
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones - ResearchG
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (URL: [Link])
- Separation of purine and pyrimidine derivatives by thin-layer chrom
- Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative | Request PDF - ResearchG
- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google P
- This compound | C6H10N4 | CID 350535 - PubChem. (URL: [Link])
- Pyrimidine Synthesis - YouTube. (URL: [Link])
- Optimization of the reaction conditions a .Liu et al.
- This compound (23906-13-0) - Chemchart. (URL: [Link])
- CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google P
- Stability Storage Conditions In Pharma Industry | GMP Insiders. (URL: [Link])
- 2-mercaptopyrimidine - Organic Syntheses Procedure. (URL: [Link])
- Stability of a pyrimethamine suspension compounded from bulk powder - ResearchG
- Physical stability of moisture‐sensitive tablets stored in a canister or as a unit‐dose - SciSpace. (URL: [Link])
- Guidance for Industry #5 - Drug Stability Guidelines - FDA. (URL: [Link])
- CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google P
- [The stability of hydrochlorothiazide and cyclopenthiazide in various drug forms. 2. The stability of Disalunil tablets] - PubMed. (URL: [Link])
- Hydrogen bonds in cocrystals and salts of 2-amino-4,6-dimethylpyrimidine and carboxylic acids studied by nuclear quadrupole resonance - PubMed. (URL: [Link])
Sources
Technical Support Center: Recrystallization of 2-Hydrazinyl-4,6-dimethylpyrimidine
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the purification of 2-hydrazinyl-4,6-dimethylpyrimidine via recrystallization. This document moves beyond a simple procedural outline, offering in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in the physicochemical properties of the target compound and extensive field experience.
Introduction to Recrystallization of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.[1][2] Its purification is critical to ensure the integrity and efficacy of the final products. Recrystallization is a powerful technique for this purpose, leveraging the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. A successful recrystallization yields a product of high purity with a well-defined crystalline structure.[3]
However, the path to obtaining pure, well-formed crystals can be fraught with challenges. This guide is designed to be a practical bench-top companion, addressing common issues and providing logical, science-backed solutions.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to troubleshooting its recrystallization.
| Property | Value | Source |
| Molecular Formula | C6H10N4 | [4] |
| Molecular Weight | 138.17 g/mol | [4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 165-173 °C | [1][5] |
| Solubility | Slightly soluble in water; soluble in acid, alcohol, and ether.[1] | |
| Storage | Inert atmosphere, store in freezer, under -20°C.[5] |
Troubleshooting Guide: A Question & Answer Approach
Problem 1: The compound does not dissolve in the chosen solvent, even with heating.
Q: I'm trying to dissolve my crude this compound in a solvent, but it remains a suspension even at elevated temperatures. What's going wrong?
A: This is a common issue that typically points to one of two root causes: an inappropriate solvent choice or the presence of insoluble impurities.
-
Expertise & Experience: this compound's solubility is significantly influenced by the polarity of the solvent. While it is soluble in alcohols and ether, its solubility can be limited in non-polar solvents.[1] Furthermore, the synthesis of this compound can sometimes result in polymeric or other insoluble byproducts.[6]
-
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that you are using a solvent in which this compound is known to be soluble at higher temperatures. Ethanol and methanol are often good starting points.[7]
-
Increase Solvent Volume: You may have an insufficient amount of solvent to dissolve the compound. Add the solvent in small increments until the solid dissolves. Be cautious not to add an excessive amount, as this will hinder crystallization upon cooling.[3]
-
Consider a Solvent Mixture: If a single solvent is not effective, a binary solvent system can be employed. For instance, you could dissolve the compound in a minimal amount of a good solvent (like ethanol) and then add a poorer solvent (like hexane) dropwise at an elevated temperature until turbidity is observed. The goal is to find a mixture that allows for dissolution when hot and precipitation when cold.[7]
-
Hot Filtration: If a portion of the solid remains undissolved even after trying the above steps, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid impurities before allowing the filtrate to cool and crystallize.
-
Problem 2: No crystals form upon cooling, or only a small amount precipitates.
Q: I successfully dissolved my compound, but after cooling, I'm not seeing any crystal formation. What should I do?
A: This is a classic sign of a solution that is not supersaturated. The concentration of your compound in the solvent is too low for crystals to nucleate and grow.[7]
-
Expertise & Experience: The principle of recrystallization relies on the compound having high solubility at high temperatures and low solubility at low temperatures.[7] If too much solvent was added during the dissolution step, the solution will not become supersaturated upon cooling, and crystallization will not occur.
-
Troubleshooting Steps:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent. This will increase the concentration of the compound. Continue to evaporate until you observe the formation of a slight turbidity or the beginning of crystal formation. Then, allow the solution to cool slowly.[8]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
-
Cool to a Lower Temperature: Once the solution has cooled to room temperature, place it in an ice bath or a refrigerator to further decrease the solubility of the compound and promote crystallization.[8]
-
Add an Anti-Solvent: If the above methods fail, you can try adding an "anti-solvent" – a solvent in which your compound is insoluble but is miscible with your current solvent.[8] Add the anti-solvent dropwise to the cooled solution until you observe persistent turbidity. Then, allow the solution to stand.
-
Problem 3: The product "oils out" instead of crystallizing.
Q: Instead of forming nice crystals, my compound is separating as an oily liquid. How can I fix this?
A: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point in the solvent. The compound separates as a liquid phase instead of a solid crystalline phase.
-
Expertise & Experience: This is often a result of a very steep solubility curve for the compound in the chosen solvent, or the presence of impurities that depress the melting point of the mixture.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the concentration slightly.[7] This will lower the saturation point to a temperature below the compound's melting point in the solvent.
-
Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice rather than crashing out as a liquid.[7] You can insulate the flask to slow down the cooling process.
-
Change the Solvent System: If oiling out persists, the chosen solvent is likely not suitable. Experiment with a different solvent or a solvent mixture. A solvent in which the compound is slightly less soluble at high temperatures may prevent oiling out.
-
Problem 4: The resulting crystals are colored, even though the pure compound should be white.
Q: My recrystallized this compound has a yellowish or brownish tint. How can I remove the color?
A: The presence of color indicates that colored impurities are co-crystallizing with your product.
-
Expertise & Experience: These impurities are often present in very small amounts but can be highly colored. They are typically large, conjugated organic molecules.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the impure crystals in a minimal amount of hot solvent. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. The activated charcoal will adsorb the colored impurities.[8]
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal. Be sure to use fluted filter paper and a pre-heated funnel to prevent premature crystallization in the funnel.
-
Crystallize as Usual: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the recrystallization and troubleshooting of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present. However, ethanol and methanol are commonly used and are good starting points due to the compound's favorable solubility profile in these solvents.[7] The ideal solvent should dissolve the compound completely when hot but sparingly when cold.
Q2: How can I assess the purity of my recrystallized product?
A2: The most common methods for assessing purity are melting point analysis and thin-layer chromatography (TLC). A pure compound will have a sharp melting point range that corresponds to the literature value (165-173 °C).[1][5] On a TLC plate, a pure compound should appear as a single spot. Spectroscopic methods such as NMR can also be used for a more detailed purity assessment.
Q3: Is it possible to recrystallize this compound from water?
A3: this compound is only slightly soluble in water, which may make it a suitable solvent for recrystallization, particularly if the impurities are highly water-soluble.[1] However, given its better solubility in alcohols, ethanol or methanol are generally more practical choices.
Q4: What safety precautions should I take during the recrystallization of this compound?
A4: this compound may be irritating to the eyes and skin.[1] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The procedure should be carried out in a well-ventilated fume hood. Avoid inhaling the dust of the solid compound.[1] Hydrazine derivatives, in general, should be handled with care.
References
- 2-Hydrazino-4,6-dimethylpyrimidine - Introduction. (2024-04-09). ChemBK. [Link]
- Cas 23906-13-0, 2-Hydrazino-4,6-dimethylpyrimidine. LookChem. [Link]
- An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine. (2025-12-09).
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. (2018-07-21).
- This compound (23906-13-0). Chemchart. [Link]
- 2.1: RECRYSTALLIZATION. (2021-03-05). Chemistry LibreTexts. [Link]
- This compound | C6H10N4 | CID 350535. PubChem. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 23906-13-0,2-Hydrazino-4,6-dimethylpyrimidine | lookchem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Scale-Up of 2-Hydrazinyl-4,6-dimethylpyrimidine Synthesis: A Technical Support Guide
Welcome to the technical support center dedicated to the challenges encountered during the scale-up synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine. This guide is designed for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure a safe, efficient, and reproducible synthesis at scale. Our focus is on the common synthetic route involving the nucleophilic aromatic substitution of 2-chloro-4,6-dimethylpyrimidine with hydrazine hydrate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
Question 1: We are observing a significant drop in yield when scaling up the synthesis from lab to pilot plant scale. What are the likely causes and how can we troubleshoot this?
A drop in yield upon scale-up is a frequent challenge and can often be attributed to mass and heat transfer limitations.[1] In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of byproducts and degradation of the desired product.
Troubleshooting Steps:
-
Optimize Agitation: Ensure the stirrer speed and impeller design are adequate for the reactor volume to maintain a homogeneous reaction mixture.
-
Controlled Reagent Addition: The reaction between 2-chloro-4,6-dimethylpyrimidine and hydrazine hydrate is exothermic. Implement a controlled, slow addition of hydrazine hydrate to the solution of the chloropyrimidine to manage the heat generated.
-
Temperature Monitoring: Utilize multiple temperature probes to monitor the internal reaction temperature and ensure it remains within the optimal range.
-
Solvent Selection: The choice of solvent can impact heat transfer. A solvent with a higher heat capacity can help to better absorb the heat of reaction.
Question 2: During our large-scale synthesis, we've identified an increase in a significant impurity. How can we identify and minimize its formation?
A common impurity in this synthesis is the bis-substituted byproduct, 2,2'-(hydrazine-1,2-diyl)bis(4,6-dimethylpyrimidine). This arises from the reaction of the product, this compound, with another molecule of the starting material, 2-chloro-4,6-dimethylpyrimidine.
Mitigation Strategies:
-
Stoichiometry Control: A slight excess of hydrazine hydrate can help to minimize the formation of the bis-substituted impurity by ensuring that the 2-chloro-4,6-dimethylpyrimidine is consumed before it can react with the product.
-
Reverse Addition: Adding the 2-chloro-4,6-dimethylpyrimidine solution to the hydrazine hydrate solution can also help to maintain an excess of the nucleophile throughout the reaction, disfavoring the formation of the bis-adduct.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second substitution reaction more than the desired first substitution.
Question 3: We are facing difficulties in isolating a pure product. What are the recommended purification methods for large-scale production?
Purification of this compound at scale is typically achieved through crystallization. Column chromatography is generally not economically viable for large quantities.
Optimized Crystallization Protocol:
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective. The product should be soluble in hot ethanol and less soluble in water.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If there are insoluble impurities, perform a hot filtration.
-
Slowly add water to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
-
Question 4: What are the primary safety concerns when working with hydrazine hydrate at an industrial scale, and what precautions should be taken?
Hydrazine is a hazardous substance with multiple risks.[2][3] It is toxic, a suspected carcinogen, and can be flammable.[2][3][4]
Essential Safety Precautions:
-
Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a closed system to minimize exposure.[3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For larger scale operations, respiratory protection may be necessary.[2]
-
Spill Management: Have a spill kit readily available. Small spills can be diluted with water, while larger spills may require neutralization with a weak acid.
-
Waste Disposal: Hydrazine waste must be handled and disposed of according to local regulations for hazardous materials.
Process Optimization and Control
Achieving a robust and reproducible synthesis at scale requires careful optimization of reaction parameters.
Table 1: Impact of Key Reaction Parameters on Yield and Purity
| Parameter | Recommended Range | Impact on Yield | Impact on Purity | Rationale |
| Stoichiometry (Hydrazine Hydrate : Chloropyrimidine) | 1.1 : 1 to 1.5 : 1 | Increases | Increases | A slight excess of hydrazine minimizes the formation of the bis-substituted byproduct.[5] |
| Reaction Temperature | 80-100 °C | Increases with temperature | May decrease at higher temperatures | Higher temperatures increase reaction rate but can also promote side reactions.[5] |
| Reaction Time | 4-8 hours | Increases with time | Can decrease with prolonged time | Monitoring the reaction by HPLC is crucial to determine the optimal endpoint and avoid byproduct formation. |
| Solvent | Ethanol, Isopropanol, or N,N-Dimethylformamide (DMF) | Solvent-dependent | Solvent-dependent | Alcohols are common choices, but DMF can be used for less reactive substrates. |
Reaction Monitoring and Analysis
Consistent monitoring of the reaction progress is critical for process control and optimization. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.
HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Quench a small aliquot of the reaction mixture with water, then dilute with the mobile phase.
Visualizing the Process
Reaction Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: SNAr mechanism for the synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
Impurity Profile and Management
Understanding and controlling the impurity profile is paramount for producing a high-quality final product.
Table 2: Common Impurities and Their Control
| Impurity | Structure | Origin | Control Strategy |
| 2,2'-(hydrazine-1,2-diyl)bis(4,6-dimethylpyrimidine) | Bis-adduct | Reaction of product with starting material | Use a slight excess of hydrazine hydrate, consider reverse addition. |
| Unreacted 2-chloro-4,6-dimethylpyrimidine | Starting Material | Incomplete reaction | Ensure sufficient reaction time and temperature, monitor by HPLC. |
| Hydrolysis Product (2-hydroxy-4,6-dimethylpyrimidine) | Hydrolysis of starting material | Presence of water at elevated temperatures | Use anhydrous solvents and control water content of reagents. |
References
- ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
- ResearchGate. (2025, December 9). An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine.
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
- Organic Syntheses. (n.d.). 4.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- ResearchGate. (2018, July 21). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- ResearchGate. (2021, April 12). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 31). Streamlining Organic Synthesis with Versatile Pyrimidine Derivatives.
- YouTube. (2021, August 19). Hydrazine and Potential Occupational Exposure Risks.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
- Google Patents. (n.d.). CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Fused Pyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of fused pyrimidines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these vital heterocyclic compounds. Fused pyrimidines are a cornerstone in medicinal chemistry, forming the core structure of many therapeutic agents.[1][2] However, their synthesis can present numerous challenges, from low yields to purification difficulties.
This resource, structured in a user-friendly question-and-answer format, addresses specific experimental issues with a focus on the underlying chemical principles to empower you to optimize your reaction outcomes.
I. Troubleshooting Low Yields and Reaction Failures
Low product yield is one of the most common frustrations in synthetic chemistry. This section breaks down the potential causes and provides systematic approaches to diagnosing and resolving the issue.
Q1: My fused pyrimidine synthesis is resulting in a low yield or failing completely. What are the most common culprits and how can I troubleshoot this?
Several factors can contribute to low conversion rates in fused pyrimidine synthesis. A systematic approach to troubleshooting is crucial.[3][4]
A systematic troubleshooting workflow is essential for identifying the root cause of low yields.
Caption: A systematic workflow for troubleshooting low yields.
Detailed Troubleshooting Steps:
-
Reactant Purity and Integrity:
-
Amidine/Guanidine Stability: Amidines and guanidines, common starting materials, can be hygroscopic or degrade upon storage. Ensure they are dry and have been stored correctly.
-
Dicarbonyl Compound Quality: β-ketoesters and other 1,3-dicarbonyl compounds can undergo self-condensation or exist in equilibrium with their enol form, which can affect reactivity. Verify their purity by NMR.
-
Aldehyde Oxidation: Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the desired reaction. Use freshly distilled or purified aldehydes.
-
-
Reaction Conditions:
-
Temperature: Temperature control is critical. Some reactions, like the Biginelli reaction for dihydropyrimidinones, may require elevated temperatures to proceed, while higher temperatures can also favor side reactions.[3][4] For instance, in some syntheses, 100°C has been identified as the optimal temperature.[4] Conversely, some cyclocondensation reactions proceed efficiently at room temperature or with gentle heating (e.g., 60°C).[5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged times can result in product degradation or the formation of byproducts.[3][4]
-
Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction rate.[4] While polar protic solvents like ethanol are common, polar aprotic solvents such as DMF or solvent-free conditions have proven effective in certain cases.[4] In some instances, a water-ethanol mixture has been shown to be an efficient medium, even without a catalyst.[6]
-
Catalyst Choice and Concentration: The choice of catalyst is paramount. Both Brønsted and Lewis acids are commonly used.[3] The optimal catalyst and its concentration must be determined experimentally, as an excess or deficit can negatively impact the yield.[4] For example, copper-catalyzed reactions are effective for certain cycloadditions leading to pyrimidines.[7]
-
Q2: I'm observing the formation of significant byproducts. What are the likely side reactions and how can I suppress them?
Byproduct formation is a common challenge that complicates purification and reduces the yield of the desired fused pyrimidine.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategies |
| Hantzsch Dihydropyridine Formation | In Biginelli-type reactions, two equivalents of the β-ketoester can react with the aldehyde and ammonia (from urea decomposition) to form a fluorescent dihydropyridine byproduct.[3] | Lower the reaction temperature to disfavor the Hantzsch pathway. The order of addition can also be critical; adding urea last may minimize its decomposition.[3] |
| N-Acylurea Formation | This can occur when the β-ketoester reacts with urea, especially under harsh conditions. | Modify the reaction conditions, such as using a milder catalyst or lower temperature. |
| Self-Condensation of Starting Materials | Aldehydes and some dicarbonyl compounds can self-condense, particularly in the presence of a strong base or acid. | Control the stoichiometry of reactants carefully. Add the most reactive component slowly to the reaction mixture. |
| Incomplete Cyclization | The reaction may stall at an intermediate stage, leading to a mixture of linear and partially cyclized products. | Ensure sufficient reaction time and optimal temperature. The choice of catalyst can also influence the rate of cyclization. |
II. Optimizing Reaction Parameters
Fine-tuning reaction conditions is key to maximizing yield and purity. This section provides guidance on the systematic optimization of critical parameters.
Q3: How do I systematically optimize the reaction conditions for my fused pyrimidine synthesis?
A Design of Experiments (DoE) approach, or a more traditional one-factor-at-a-time (OFAT) method, can be employed.
A logical flow for optimizing reaction conditions is crucial for achieving high yields.
Sources
Preventing the formation of regioisomers in pyrazole synthesis
A Guide to Controlling Regioselectivity in the Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis, particularly the challenge of controlling regioisomer formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding regioselectivity in pyrazole synthesis.
Q1: What are regioisomers in the context of pyrazole synthesis?
A1: When synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (like methylhydrazine or phenylhydrazine), the hydrazine can react at either of the two different carbonyl groups. This leads to the formation of two different constitutional isomers, known as regioisomers, which have the same molecular formula but differ in the arrangement of substituents on the pyrazole ring.[1][2][3]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[4]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[4]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[4]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of one regioisomer over the other compared to conventional solvents like ethanol.[4][5][6][7]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.[4]
Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: When the Knorr synthesis yields poor regioselectivity, several alternative methods can be employed. These include:
-
1,3-Dipolar Cycloadditions: Reactions of nitrile imines with alkenes or alkynes can provide highly regioselective access to pyrazoles and pyrazolines.[8]
-
Catalytic Methods: Various catalysts, including those based on ruthenium, iron, and copper, have been developed to promote regioselective pyrazole synthesis from different starting materials like diols, hydrazones, and alkynes.[9][10]
-
Synthesis from other Heterocycles: Pyrazoles can be synthesized through the rearrangement or transformation of other heterocyclic systems.[10]
-
Protecting Group Strategies: The use of protecting groups on the pyrazole nitrogen can allow for directed functionalization at specific positions, followed by deprotection.[11][12][13]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you might encounter during your experiments and offers structured solutions.
Problem 1: Poor or No Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with a Substituted Hydrazine.
Probable Cause: The electronic and steric differences between the two carbonyl groups of your 1,3-diketone are insufficient to direct the initial nucleophilic attack of the hydrazine under your current reaction conditions.
Solutions:
1. Solvent Modification:
-
Scientific Rationale: The solvent can significantly influence the reaction pathway. Fluorinated alcohols, such as TFE and HFIP, can stabilize intermediates through hydrogen bonding and alter the relative reactivity of the carbonyl groups, leading to enhanced regioselectivity.[5][6][7]
-
Protocol:
-
Dissolve the 1,3-diketone (1.0 equiv) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Slowly add the substituted hydrazine (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 45 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the product.
-
2. pH Adjustment:
-
Scientific Rationale: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine can be modulated by pH. In an acidic medium, the more basic nitrogen atom is preferentially protonated, rendering it less nucleophilic. This allows the less basic nitrogen to initiate the attack on one of the carbonyl groups, potentially leading to a single regioisomer.
-
Protocol:
-
Dissolve the 1,3-diketone (1.0 equiv) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Add the substituted hydrazine (1.1 equiv) and stir the reaction at the desired temperature.
-
Monitor the reaction for the formation of the desired product and the disappearance of starting materials.
-
3. Temperature Control:
-
Scientific Rationale: Lowering the reaction temperature can favor the kinetically controlled product, which may be a single regioisomer. Conversely, higher temperatures may lead to a thermodynamically controlled distribution of products.
-
Protocol:
-
Set up the reaction as you normally would but cool the reaction vessel to 0 °C or lower in an ice or dry ice/acetone bath.
-
Slowly add the hydrazine to the cooled solution of the diketone.
-
Allow the reaction to slowly warm to room temperature while monitoring the product distribution.
-
Problem 2: The Desired Regioisomer is the Minor Product.
Probable Cause: The inherent electronic and steric factors of your substrates favor the formation of the undesired regioisomer under standard conditions.
Solutions:
1. Use of a Protecting Group and Isomerization:
-
Scientific Rationale: It is possible to protect the pyrazole nitrogen, perform a functionalization, and then isomerize the product to the desired regioisomer. For example, N-tetrahydropyran-2-yl (THP) protected pyrazoles can undergo thermal isomerization.[12][13] This strategy allows for the synthesis of the thermodynamically more stable isomer.
-
Protocol (Illustrative Example):
-
Synthesize the pyrazole mixture and protect the nitrogen with a suitable group (e.g., THP).
-
Isolate the protected major regioisomer.
-
Subject the isolated isomer to thermal conditions (heating in a high-boiling solvent) or acid catalysis to induce isomerization.
-
Monitor the reaction for the formation of the desired protected regioisomer.
-
Deprotect to obtain the final product.
-
2. Alternative Synthetic Routes:
-
Scientific Rationale: If controlling the regioselectivity of the Knorr synthesis proves difficult, alternative synthetic strategies that offer inherent regiocontrol should be considered. For example, the reaction of hydrazones with vicinal diols catalyzed by iron can provide specific regioisomers.[10] Another approach is the use of ruthenium-catalyzed hydrogen transfer from 1,3-diols.[9][14]
-
Actionable Advice: Review the literature for alternative syntheses of your target pyrazole scaffold that are known to be highly regioselective. The references provided in this guide are a good starting point.[10][15][16]
Visualizing the Reaction Pathway and Troubleshooting
To better understand the factors influencing regioselectivity, the following diagrams illustrate the mechanistic considerations and a troubleshooting workflow.
Knorr Pyrazole Synthesis: The Regiochemical Branch Point
Caption: The formation of regioisomers in the Knorr synthesis.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity.
Data Summary Table
The following table summarizes the impact of different factors on the regioselectivity of pyrazole synthesis.
| Factor | Influence on Regioselectivity | Key Considerations |
| Steric Hindrance | Increased steric bulk on a substituent near a carbonyl group will disfavor nucleophilic attack at that position. | Can be used to direct the reaction to the less hindered carbonyl. |
| Electronic Effects | Electron-withdrawing groups (e.g., -CF3) on the dicarbonyl increase the electrophilicity of the adjacent carbonyl, making it a more likely site for initial attack. | The electronic nature of substituents on the hydrazine also plays a role. |
| Solvent Choice | Fluorinated alcohols (TFE, HFIP) have been shown to dramatically increase the proportion of one regioisomer.[5][6][7] | Standard solvents like ethanol often give poor regioselectivity.[6] |
| pH | Acid catalysis can modulate the nucleophilicity of the hydrazine nitrogens, leading to improved selectivity. | The choice of acid and its concentration can be critical. |
| Catalysis | Specific catalysts (e.g., nano-ZnO, Ru, Fe) can enable alternative, highly regioselective reaction pathways.[3][9][10] | May require different starting materials than the classical Knorr synthesis. |
References
- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- knorr pyrazole synthesis. Slideshare.
- Schmitt, D. C., et al. (2015).
- Knorr pyrazole synthesis. Name-Reaction.com.
- Pyrazole synthesis. Organic Chemistry Portal.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC - NIH.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. (2015).
- What's the best way to protect the NH group in Heterocyclic Compounds?.
- Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Benchchem.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. (2015).
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. (2025).
- Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. (2008).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis [organic-chemistry.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Condensation Reactions of 2-Hydrazinyl-4,6-dimethylpyrimidine
Welcome to the technical support center for synthetic challenges involving 2-Hydrazinyl-4,6-dimethylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties, particularly low yields, in condensation reactions to form pyrimidine hydrazones and related heterocyclic systems. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate these complex reactions.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction with this compound is resulting in a very low yield. What are the most common initial checks I should perform?
A: Low yields in this reaction typically stem from a few key areas. First, verify the purity of your starting materials, as both this compound and your carbonyl partner can degrade upon storage. Second, assess your reaction pH; these condensations are often acid-catalyzed, and neutral or basic conditions can be sluggish. Third, consider the possibility of competing side reactions, such as the formation of a bicyclic pyrazolo[1,5-a]pyrimidine system, which is a known pathway for this substrate.[1][2][3]
Q2: I'm observing a complex mixture of products on my TLC plate. What is the likely cause?
A: A messy TLC plate is a strong indicator of side reactions or decomposition. The primary competing pathway is often an intramolecular cyclization, especially if the reaction is heated for extended periods or under certain pH conditions.[2] Additionally, if your carbonyl compound has other reactive sites or your starting materials are impure, multiple products can form. It is also possible that the hydrazone product itself is unstable under the reaction or workup conditions.
Q3: Is an acid catalyst always necessary for this condensation?
A: While the reaction can proceed without a catalyst, it is often significantly slower. An acid catalyst (e.g., a few drops of acetic acid, sulfuric acid, or HCl) is highly recommended to accelerate the reaction. The catalyst protonates the carbonyl oxygen of your aldehyde or ketone, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine moiety.[2] However, the amount and type of acid must be carefully controlled, as excessive acidity can lead to unwanted side reactions or salt formation with the basic pyrimidine ring.
Q4: My final product is a persistent oil that refuses to crystallize. How should I approach purification?
A: Oily hydrazones are a common challenge. Standard column chromatography on silica gel can sometimes lead to decomposition, as hydrazones can be acid-sensitive.[4] Consider using a deactivated stationary phase, such as basic alumina or silica gel treated with a small percentage of triethylamine in the eluent.[4] If chromatography is not viable, trituration can be effective. This involves stirring the oil in a solvent where the desired product is insoluble but the impurities are soluble (e.g., cold n-hexane, diethyl ether).[5] In some cases, dissolving the oil in a minimal amount of a hot solvent like ethanol or acetonitrile and then cooling slowly can induce crystallization.[5]
Detailed Troubleshooting Guide
This section provides in-depth solutions to specific problems encountered during the condensation of this compound.
Issue 1: Reaction Stalls or Fails to Reach Completion
Q: My reaction starts but seems to stall, leaving a significant amount of starting material even after prolonged reaction times. What factors control the reaction equilibrium and rate?
A: Expertise & Experience: This issue points towards unfavorable reaction kinetics or a reversible equilibrium that does not favor the product. The formation of a hydrazone is a reversible condensation reaction that produces water as a byproduct.
Causality and Solution:
-
Water Removal: According to Le Châtelier's principle, the removal of water will drive the equilibrium towards the product. If your reaction solvent is protic (e.g., ethanol, methanol), the accumulation of water can slow or even reverse the reaction.
-
Protocol: Conduct the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove water as it forms. If using a non-azeotropic solvent, adding a drying agent like anhydrous magnesium sulfate (MgSO₄) can be effective.[6]
-
-
Insufficient Catalysis: As mentioned in the FAQs, the reaction is often sluggish without acid catalysis. The choice and amount of catalyst are critical.
-
Protocol: Add a catalytic amount (0.1-5 mol%) of a weak acid like glacial acetic acid. For less reactive carbonyls, a stronger acid like concentrated H₂SO₄ (a few drops) may be required, but must be used with caution.[2] Monitor the reaction closely, as strong acids can promote side reactions.
-
-
Steric Hindrance: If your aldehyde or ketone partner is sterically bulky, the rate of nucleophilic attack will be significantly reduced.
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Be aware that higher temperatures can also promote side reactions. A more forceful catalyst may also be necessary.
-
Troubleshooting Workflow for Stalled Reactions
Caption: Decision tree for troubleshooting stalled condensation reactions.
Issue 2: Formation of an Unexpected Bicyclic Product
Q: My characterization data (NMR, MS) suggests I've formed a pyrazolo[1,5-a]pyrimidine instead of the expected hydrazone. Why does this happen and how can I prevent it?
A: Expertise & Experience: This is a very common and well-documented outcome when reacting 2-hydrazinylpyrimidines with 1,3-dicarbonyl compounds or their equivalents.[1][7] The initial hydrazone intermediate can undergo a subsequent intramolecular cyclization and dehydration to form the thermodynamically stable fused heterocyclic system.
Causality and Solution:
-
Reaction Mechanism: The reaction proceeds via the initial formation of a hydrazone or an intermediate enamine. This intermediate then undergoes an intramolecular nucleophilic attack from the pyrimidine ring nitrogen onto the second carbonyl (or equivalent electrophilic center), followed by dehydration to yield the pyrazolo[1,5-a]pyrimidine.
-
Control of Reaction Conditions: The regioselectivity and the final product can be highly dependent on the reaction conditions.[2]
-
Acidic vs. Neutral Conditions: A study on the reaction of this compound with β-diketones found that acidic conditions (using H₂SO₄) favored the formation of the pyrazole (the cyclized product), whereas neutral conditions could yield intermediate pyrazolines.[2][3] To favor the simple hydrazone from a monocarbonyl compound, milder conditions are essential.
-
Temperature Control: High temperatures often promote the cyclization/dehydration step. Running the reaction at room temperature or 0 °C can often isolate the initial hydrazone product before it has a chance to cyclize.
-
Reaction Pathway: Hydrazone vs. Pyrazolo[1,5-a]pyrimidine
Caption: Competing reaction pathways based on experimental conditions.
Protocol to Favor Hydrazone Formation:
-
Dissolve the aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) dropwise.
-
Add 1-2 drops of glacial acetic acid as a catalyst.
-
Stir at 0 °C to room temperature and monitor closely by TLC.
-
Isolate the product as soon as the starting material is consumed to minimize the risk of subsequent reactions.
Issue 3: Product Purification and Stability
Q: My crude product looks clean, but it decomposes upon purification by silica gel chromatography. What are my options?
A: Expertise & Experience: The imine-like C=N bond in hydrazones and the presence of multiple basic nitrogen atoms can make them susceptible to hydrolysis or decomposition on acidic media like standard silica gel.[4]
Causality and Solution:
-
Acid Sensitivity: The acidic surface of silica gel can catalyze the hydrolysis of the hydrazone back to its starting materials.
-
Solution 1: Deactivated Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (Et₃N) or ammonia in methanol.[4] Let it stand for 30 minutes, then pack the column as usual. This neutralizes the acidic sites.
-
Solution 2: Alumina Chromatography: Basic or neutral alumina is an excellent alternative stationary phase for purifying acid-sensitive compounds.
-
-
Recrystallization: This is often the best method for obtaining highly pure, crystalline hydrazones and avoids the issues of chromatography.
Data Summary: Purification Strategies
| Method | Stationary Phase | Mobile Phase / Solvent | Key Considerations |
| Column Chromatography | Silica Gel (Deactivated) | Hexane/EtOAc + 1% Et₃N | Neutralizes acidic sites, preventing decomposition. |
| Column Chromatography | Alumina (Neutral/Basic) | Hexane/EtOAc or DCM/MeOH | Good alternative for acid-sensitive compounds. |
| Recrystallization | None | Ethanol, Acetonitrile, EtOAc/Hexane | Ideal for stable, solid products. Avoids decomposition on stationary phases.[5] |
| Trituration | None | n-Hexane, Diethyl Ether | Effective for removing soluble impurities from an insoluble solid/oil.[5] |
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate.
- Synthesis of potential and biologically active pyrimidine hydrazones derivatives. Preprints.org.
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate.
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate.
- How to purify hydrazone? ResearchGate.
- Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate.
- Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. ResearchGate.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
- Need a purification method for a free hydrazone. Reddit.
- Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics.
- Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. PubMed Central.
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate.
- Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... ResearchGate.
- Technical Support Center: Purification of Pyrimidine-2,4-dione Derivatives. BenchChem.
- Scheme 1. Reaction of 2-hydrazino-4,6-dimethylpyrimidine with... ResearchGate.
- This compound. PubChem.
- Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. Google Patents.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability of 2-Hydrazinyl-4,6-dimethylpyrimidine under acidic and basic conditions
Welcome to the technical support center for 2-Hydrazinyl-4,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
The main stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis, particularly under strongly acidic and basic conditions. The hydrazinyl group is the most reactive site for degradation. Additionally, similar to other hydrazine derivatives, oxidative degradation can be a concern, especially in neutral to alkaline solutions exposed to air.
Q2: What is the expected degradation pathway for this compound under acidic and basic conditions?
Based on the known reactivity of hydrazones and related compounds, the primary degradation pathway is the hydrolysis of the C-N bond of the hydrazinyl group.[1][2]
-
Under acidic conditions: The lone pair of electrons on the terminal nitrogen of the hydrazine moiety can be protonated. This is followed by nucleophilic attack by water at the carbon atom of the pyrimidine ring attached to the hydrazinyl group. This leads to the cleavage of the C-N bond, yielding 2-hydroxy-4,6-dimethylpyrimidine and hydrazine.
-
Under basic conditions: A hydroxide ion can act as a nucleophile, attacking the same carbon atom on the pyrimidine ring. This also results in the cleavage of the C-N bond to form 2-hydroxy-4,6-dimethylpyrimidine and hydrazine.
It is important to note that the pyrimidine ring itself can also be susceptible to cleavage under harsh alkaline conditions, although this is generally less facile than the hydrolysis of the hydrazinyl group.[3]
Troubleshooting Guide
Issue 1: Inconsistent results in stability studies.
Possible Cause: Inconsistent results in stability studies of this compound can arise from several factors, including uncontrolled pH, exposure to atmospheric oxygen, and the use of a non-stability-indicating analytical method.
Troubleshooting Steps:
-
pH Control: Ensure that the pH of your solutions is tightly controlled using appropriate buffer systems. Small variations in pH can significantly impact the rate of hydrolysis.
-
Inert Atmosphere: For studies under neutral to basic conditions, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The stability of hydrazine solutions is known to be compromised by the presence of oxygen, particularly under alkaline or neutral conditions.
-
Method Validation: Verify that your analytical method is stability-indicating. This means the method should be able to separate the intact drug from its degradation products. A well-developed HPLC method is crucial for accurate stability assessment.
Issue 2: Unexpected peaks in the chromatogram during stability analysis.
Possible Cause: The appearance of unexpected peaks in your chromatogram likely indicates the formation of degradation products.
Troubleshooting Steps:
-
Peak Identification: The primary degradation product is expected to be 2-hydroxy-4,6-dimethylpyrimidine. Prepare a standard of this compound to confirm its retention time.
-
Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) as recommended by ICH guidelines.[4] This will help in developing a comprehensive understanding of the degradation profile.
-
Mass Spectrometry: Use LC-MS to identify the mass of the unknown peaks. This can provide valuable information for elucidating the structure of the degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known concentration of the compound in 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and prepare for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of the compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and prepare for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound in a hot air oven at 105°C for 24 hours.
-
Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a transparent container) to UV light (254 nm) and visible light for a defined period.
-
Analyze the sample by HPLC.
-
Data Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is essential for accurately quantifying this compound and its degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.8) (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis scan (e.g., 254 nm) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that the method can resolve the parent compound from all significant degradation products.
Visualizations
Proposed Degradation Pathway
Caption: Proposed hydrolytic degradation of this compound.
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
References
- Hurst, R. O. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
- Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 127-134.
- Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 127-134.
- Patel, R. B., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).
Sources
Technical Support Center: Strategies for the Removal of Unreacted 2-Hydrazinyl-4,6-dimethylpyrimidine
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and methodological advice for a common synthetic challenge: the removal of unreacted 2-hydrazinyl-4,6-dimethylpyrimidine from your reaction mixture. As Senior Application Scientists, we understand that effective purification is paramount to downstream success. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to adapt and optimize these methods for your specific product.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I can exploit for its removal?
A1: Understanding the physicochemical properties of your impurity is the first step toward rational purification design. This compound has distinct features that we can leverage to separate it from a desired product.
-
Basicity: The molecule possesses multiple basic nitrogen atoms—both in the pyrimidine ring and the hydrazine moiety. The hydrazine group is particularly basic and readily protonated. This allows for selective separation from neutral, acidic, or less basic products using acid-base extraction techniques.
-
Solubility: It is a solid that is only slightly soluble in water but shows good solubility in acids (due to salt formation) and common organic solvents like alcohols and ethers.[1] This differential solubility is the foundation for both extractive and crystallographic purification methods.
-
Reactivity: The terminal -NH2 group of the hydrazine is a potent nucleophile. This reactivity, while useful in synthesis, can also be exploited for purification by using scavenger resins that covalently bind to and immobilize the hydrazine, allowing for its removal by simple filtration.[2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Significance for Purification | Reference |
| Molecular Formula | C₆H₁₀N₄ | Used for molecular weight calculations and reaction stoichiometry. | [3] |
| Molecular Weight | 138.17 g/mol | Relevant for chromatographic and mass-spectrometric analysis. | [3] |
| Appearance | White crystalline powder | Indicates the compound is a solid at room temperature. | [1] |
| Melting Point | 171-173 °C | Useful for characterization and assessing purity post-purification. | [1] |
| Solubility | Slightly soluble in water; soluble in acid, alcohol, and ether. | This is the most critical property, enabling separation via extraction and recrystallization. | [1] |
| Basicity | Contains basic pyrimidine and hydrazine functional groups. | Allows for selective protonation and extraction into an aqueous acid phase. | Inferred |
| Reactivity | Nucleophilic hydrazine group. | Enables covalent scavenging with electrophilic resins (e.g., isocyanate or aldehyde functionalized). | [4] |
Purification Method Selection Guide
Choosing the right purification strategy depends heavily on the properties of your desired product. This decision tree provides a logical workflow for selecting the most effective and efficient method.
Caption: Workflow for selecting a purification method.
Detailed Protocols and Troubleshooting
Q2: My product is neutral and stable in mild acid. How do I perform an acid-base extraction to remove the hydrazine impurity?
A2: This is often the most effective and scalable first-pass purification method. The principle is to selectively convert the basic hydrazine impurity into a water-soluble salt using a dilute acid wash, leaving your neutral organic product in the organic phase.
Caption: Workflow for acid-base liquid-liquid extraction.
Protocol 1: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.[5]
-
Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing of the two phases.[5]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower aqueous layer, which now contains the protonated this compound hydrochloride salt.
-
Repeat: For efficient removal, repeat the acid wash (steps 2-4) one or two more times with fresh aqueous acid.
-
Neutralization & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate solution (to neutralize any residual acid) and then with brine (to remove bulk water). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Emulsion Forms | Agitation was too vigorous; high concentration of materials. | Allow the mixture to stand for a longer period. Add a small amount of brine to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
| Impurity Still Present (checked by TLC/LCMS) | Insufficient acid washing; product has some basicity. | Perform additional acid washes. Use a slightly more concentrated acid if the product is stable, but be cautious of potential hydrolysis. |
| Low Product Yield | Product has some solubility in the acidic aqueous phase. | Before discarding the aqueous washes, combine them and back-extract with a fresh portion of organic solvent to recover any dissolved product. |
Q3: My product is a solid. How can I use recrystallization?
A3: Recrystallization is a powerful technique for purifying solids, based on the principle that solubility increases with temperature.[6] The goal is to find a solvent system where your product is highly soluble when hot but poorly soluble when cold, while the hydrazine impurity remains in the cold solvent (mother liquor).[7]
Protocol 2: Purification by Recrystallization
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) in small test tubes. The ideal solvent will dissolve the solid completely upon heating but will result in significant crystal formation upon cooling to room temperature and then in an ice bath.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.[9]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a rapid gravity filtration of the hot solution to remove them. This step is crucial to prevent them from being incorporated into your final crystals.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.[7]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Product "Oils Out" | The solution is supersaturated, or the melting point of the solid is below the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a different solvent system. |
| No Crystals Form | Too much solvent was used; the product is too soluble. | Boil off some of the solvent to increase the concentration and attempt to cool again. If that fails, try adding an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise to the warm solution until it becomes slightly turbid.[10] |
| Low Recovery | The product has significant solubility even in the cold solvent. | Ensure the solution is cooled in an ice bath for an adequate amount of time. Minimize the amount of cold solvent used for washing the crystals. |
Q4: The polarity difference between my product and the hydrazine is small. How can I use a scavenger resin?
A4: Covalent scavenging is a highly selective and efficient modern technique. It involves using a polymer-supported reagent (a "scavenger resin") that reacts specifically with the functional group of the impurity.[11] For the nucleophilic hydrazine, an electrophilic resin is ideal. The resulting resin-bound impurity is a solid and can be removed by simple filtration.
Protocol 3: Purification by Covalent Scavenging
-
Resin Selection: Choose a resin functionalized with a group that reacts with hydrazines, such as an isocyanate resin (e.g., PS-Isocyanate) or an aldehyde resin. Isocyanate resins are highly effective for scavenging primary amines and hydrazines.[2]
-
Reaction: After your primary reaction is complete, dissolve the crude mixture in a suitable solvent (e.g., DCM, THF). Add the scavenger resin (typically 2-4 equivalents relative to the theoretical amount of unreacted hydrazine).
-
Agitation: Gently shake or stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of the hydrazine spot from the solution by TLC or LCMS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Workup: Wash the collected resin with a small amount of fresh solvent to recover any non-covalently bound product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Scavenging is Incomplete | Insufficient equivalents of resin; short reaction time; poor solvent choice causing low resin swelling. | Add more resin and/or increase the reaction time. Ensure you are using a solvent that allows the resin to swell properly (e.g., DCM, THF, DMF). |
| Product Binds to Resin | The product also contains a nucleophilic group that reacts with the resin. | This method is unsuitable if the product can also react. Consider an alternative purification method or protect the reactive group on your product before scavenging. |
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Technical Support Center: Crystallization of Pyrimidine Compounds. BenchChem.
- New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. Journal of the American Chemical Society.
- 2-Hydrazino-4,6-dimethylpyrimidine - Introduction. ChemBK.
- This compound | C6H10N4 | CID 350535. PubChem.
- Solid-Supported Scavengers. Supra Sciences.
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- Recrystallization. University of California, Los Angeles.
- Recrystalliz
- Liquid-Liquid Extraction. Chemistry LibreTexts.
Sources
- 1. chembk.com [chembk.com]
- 2. suprasciences.com [suprasciences.com]
- 3. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Common impurities in commercial 2-Hydrazinyl-4,6-dimethylpyrimidine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the purity and use of commercial 2-Hydrazinyl-4,6-dimethylpyrimidine. Understanding the potential impurities in this versatile building block is critical for ensuring the reproducibility and success of your synthetic and biological experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound, providing insights into the origin of impurities and practical solutions.
Q1: I am seeing an unexpected peak in the HPLC analysis of my commercial this compound. What could it be?
A1: The most common process-related impurity is likely unreacted 2-chloro-4,6-dimethylpyrimidine , the primary starting material for the industrial synthesis of this compound. The presence of this impurity suggests an incomplete reaction with hydrazine hydrate during manufacturing.
Another possibility is the presence of 2-amino-4,6-dimethylpyrimidine . This can arise if guanidine is used in the synthesis of the pyrimidine ring core, and some of it reacts in place of hydrazine.[1][2]
To identify the impurity, you can compare the retention time of the unknown peak with that of authentic standards of these potential impurities. Further characterization by LC-MS will provide the molecular weight of the impurity, aiding in its identification.
Q2: My subsequent reaction with this compound is giving a low yield and a complex mixture of products. Could impurities be the cause?
A2: Absolutely. The presence of certain impurities can significantly impact your downstream reactions.
-
Unreacted 2-chloro-4,6-dimethylpyrimidine: This electrophilic impurity can compete with your intended substrate for nucleophilic reagents, leading to the formation of undesired by-products and reducing the yield of your target molecule.
-
2-amino-4,6-dimethylpyrimidine: The amino group of this impurity can also react with electrophiles, leading to a mixture of products that can be difficult to separate.
-
Degradation Products: Over time, or with improper storage, this compound can degrade. Hydrolysis of the hydrazinyl group can lead to the formation of 2-hydroxy-4,6-dimethylpyrimidine .[3] This hydroxylated impurity will not participate in reactions targeting the hydrazinyl moiety, thus lowering your effective concentration of the starting material.
We recommend verifying the purity of your this compound lot before use, especially for sensitive applications.
Q3: I suspect my this compound has degraded. What are the likely degradation products and how can I detect them?
A3: The hydrazinyl group is susceptible to oxidation and hydrolysis. Forced degradation studies are designed to identify potential degradation products under stress conditions such as heat, humidity, acid/base hydrolysis, and oxidation.[4][5][6]
A primary degradation pathway is the hydrolysis of the C-N bond of the hydrazinyl group to yield 2-hydroxy-4,6-dimethylpyrimidine . Another potential degradation product is 2-amino-4,6-dimethylpyrimidine , which could form through various decomposition routes.
A stability-indicating HPLC method is the best approach to detect and quantify these degradation products. This involves developing an HPLC method that can resolve the parent compound from all its potential degradation products.
Q4: How can I remove these impurities from my commercial this compound?
A4: For small-scale laboratory use, recrystallization is often an effective method for purifying this compound. A suitable solvent system can be determined through small-scale solubility trials. Column chromatography can also be employed for purification, though it may be more laborious.
For industrial-scale purification, process optimization to minimize impurity formation during synthesis is the preferred approach.
Part 2: Analytical & Experimental Protocols
This section provides detailed protocols for the analysis and characterization of this compound and its potential impurities.
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general HPLC method for the separation and detection of common impurities in this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
Protocol 2: 1H NMR for Structural Confirmation and Impurity Identification
1H NMR spectroscopy is a powerful tool for confirming the structure of this compound and identifying impurities.
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d6 or CDCl3.
Expected Chemical Shifts (in DMSO-d6):
-
~2.1 ppm (s, 6H): Two methyl groups on the pyrimidine ring.
-
~6.5 ppm (s, 1H): The proton on the pyrimidine ring.
-
~4.2 ppm (br s, 2H): The -NH2 protons of the hydrazinyl group.
-
~7.8 ppm (br s, 1H): The -NH- proton of the hydrazinyl group.
The presence of signals corresponding to the impurities discussed in the FAQs section would indicate their presence in the sample.
Part 3: Visualizing Impurity Formation
The following diagrams illustrate the likely synthetic pathways leading to this compound and the formation of common impurities.
Caption: Synthetic route and potential impurity formation.
References
- Synthesis of 2-amino-4,6-dimethyl pyrimidine. Semantic Scholar. [Link]
- US Patent 2660579A: Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
- Forced Degradation – A Review. MedCrave online. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
- Forced degradation of pharmaceuticals.
- This compound. PubChem. [Link]
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- 2-amino-4,6-dimethylpyrimidine. Alzchem Group. [Link]
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- This compound (23906-13-0). Chemchart. [Link]
- This compound (C6H10N4). PubChemLite. [Link]
- CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- 2-Hydroxy-4,6-dimethylpyrimidine. PubChem. [Link]
Sources
- 1. 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 3. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 4. biomedres.us [biomedres.us]
- 5. medcraveonline.com [medcraveonline.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide: 2-Hydrazinyl-4,6-dimethylpyrimidine vs. Hydrazine Hydrate in Heterocyclic Synthesis
Introduction: The Strategic Choice of a Hydrazine Reagent
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures enabling a vast array of biological activities and physical properties.[1] The synthesis of nitrogen-containing heterocycles, such as pyrazoles, triazoles, and pyridazines, frequently relies on the versatile reactivity of hydrazine and its derivatives.[2][3] These reagents, acting as potent binucleophiles, are instrumental in the cyclocondensation reactions that build these essential ring systems.
For decades, hydrazine hydrate (N₂H₄·H₂O) has been the workhorse reagent for these transformations. It is a fundamental, highly reactive, and cost-effective source of the N-N bond. However, its high reactivity can be a double-edged sword, often leading to challenges in controlling regioselectivity, and its hazardous nature demands stringent safety protocols.[4][5]
In contrast, 2-hydrazinyl-4,6-dimethylpyrimidine represents a more sophisticated class of substituted hydrazines. Here, the reactive hydrazinyl moiety is appended to a pyrimidine scaffold, a privileged structure in medicinal chemistry. This modification not only alters the nucleophilicity and steric profile of the hydrazine group but also introduces a functional heterocyclic core into the final product. This guide provides an in-depth, objective comparison of these two reagents, moving beyond simple protocols to explain the causality behind experimental choices and outcomes. We will explore their performance in the synthesis of key heterocycles, supported by experimental data and protocols, to empower researchers in making strategic decisions for their synthetic campaigns.
Part 1: Reagent Profiles and Safety Imperatives
A thorough understanding of each reagent's intrinsic properties and hazards is non-negotiable for safe and successful synthesis.
Hydrazine Hydrate: The Foundational Nucleophile
Hydrazine hydrate is a colorless liquid that is widely used as a strong reducing agent and a building block for heterocycles.[2][6] Its two nitrogen atoms readily participate in cyclization reactions with 1,3-dicarbonyl compounds and other electrophilic partners to form stable nitrogen-containing rings.[3][7]
Critical Safety & Handling: Hydrazine is highly toxic, a suspected carcinogen, and can be readily absorbed through inhalation, ingestion, or skin contact.[4][5][8] Anhydrous hydrazine is also pyrophoric and can decompose explosively. While aqueous solutions are safer, they still pose significant risks.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood with the sash at the lowest practical position.[5][9]
-
Personal Protective Equipment (PPE): A full-face shield, chemical splash goggles, a chemical-resistant apron, and forearm-length butyl gloves are mandatory.[9]
-
Incompatibilities: Vigorously reacts with oxidizing agents, certain metals (iron, copper), and can explode if heated under confinement.[5][9] Waste streams must be segregated and clearly labeled.
-
Quenching: Spills or residual reagent on glassware should be managed with copious rinsing with water and alcohol; avoid quenching with oxidants like hydrogen peroxide unless part of a validated and controlled procedure.[9]
This compound: The Functionalized Scaffold
This reagent is a crystalline solid that incorporates the reactive hydrazinyl group onto a stable and functional pyrimidine ring.[10] The pyrimidine core is not merely a passenger; its electron-withdrawing nature modulates the reactivity of the attached hydrazine, and it becomes an integral, often pharmacologically relevant, part of the final molecular architecture.[11]
Advantages Over Hydrazine Hydrate:
-
Reduced Volatility: As a solid, it has significantly lower volatility than hydrazine hydrate, reducing inhalation risk.
-
Enhanced Stability: Generally more stable and less prone to explosive decomposition.
-
Built-in Functionality: Introduces a valuable pyrimidine moiety directly into the target molecule, streamlining multi-step syntheses.[11]
-
Regiochemical Control: The steric bulk and electronic effects of the pyrimidine substituent can direct cyclization reactions to yield a single regioisomer where hydrazine hydrate might produce mixtures.[12]
Safety & Handling: While safer than hydrazine hydrate, it is still a hydrazine derivative and must be treated with respect. Assume it shares the toxic properties of other hydrazines and handle it with the same level of PPE and engineering controls. Always consult the specific Safety Data Sheet (SDS) before use.
Part 2: Comparative Performance in Heterocyclic Synthesis
The choice between these reagents is dictated by the desired outcome—be it a simple heterocyclic core or a more complex, functionalized system.
Synthesis of Pyrazoles: A Case Study in Regioselectivity
The condensation of a hydrazine with a 1,3-dicarbonyl compound is the most common route to the pyrazole ring.[13][14] However, when the dicarbonyl is unsymmetrical, the reaction can lead to two different regioisomeric pyrazoles.
With an unsymmetrical substrate like 1-(phenyl)-3-(trifluoromethyl)propane-1,3-dione, hydrazine hydrate typically yields a mixture of 3-phenyl-5-(trifluoromethyl)pyrazole and 5-phenyl-3-(trifluoromethyl)pyrazole. The lack of substitution on the hydrazine allows attack from either nitrogen atom with similar probability, leading to poor regioselectivity.
This reagent provides a powerful solution to the regioselectivity problem. A study on the reaction of this compound with various trifluoromethyl-β-diketones demonstrated remarkable control over the reaction outcome based on conditions.[12]
-
Under Neutral Conditions: The reaction preferentially forms stable 5-hydroxy-5-trifluoromethylpyrazolines. The initial attack occurs from the more nucleophilic terminal nitrogen of the hydrazine moiety at the more electrophilic carbonyl (the one adjacent to the CF₃ group). The steric bulk of the pyrimidine ring disfavors the alternative pathway.
-
Under Acidic Conditions: The addition of a catalytic amount of acid promotes dehydration of the intermediate hydroxypyrazoline, leading directly to the corresponding 5-trifluoromethylpyrazole as the sole regioisomer.[12]
Experimental Protocol: Regioselective Synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole
This protocol is adapted from methodologies described for reactions with trifluoromethyl-β-diketones.[12]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-phenyl-3-(trifluoromethyl)propane-1,3-dione (1.0 eq) in 30 mL of absolute ethanol.
-
Addition of Hydrazine: Add this compound (1.05 eq) to the solution.
-
Acid Catalysis: Add 3-4 drops of concentrated sulfuric acid to the mixture. Causality: The acid catalyzes the initial condensation and, crucially, promotes the subsequent dehydration of the pyrazoline intermediate to the aromatic pyrazole, preventing the isolation of the intermediate and driving the reaction to the desired product.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Allow the reaction to cool to room temperature. Reduce the solvent volume under reduced pressure. Pour the residue into 50 mL of ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure pyrazole derivative.
| Parameter | Hydrazine Hydrate | This compound |
| Substrate | Unsymmetrical β-Diketone | Unsymmetrical β-Diketone |
| Typical Product | Mixture of regioisomers | Single regioisomer (under acidic conditions) |
| Key Advantage | Low cost, simple reagent | High regioselectivity, functional handle |
| Key Disadvantage | Poor regiochemical control | Higher cost, bulkier reagent |
| Yield | Variable (for desired isomer) | Often high (>80%) |
Table 1: Comparison of reagent performance in the synthesis of pyrazoles from unsymmetrical β-diketones.
Synthesis of Fused Heterocycles: Triazolo[4,3-a]pyrimidines
This is a domain where this compound truly excels, enabling the rapid construction of complex fused bicyclic systems that are difficult to access with simple hydrazine hydrate.
A synthesis of a triazolopyrimidine using hydrazine hydrate would be a multi-step process. One would first need to construct a pyrimidine ring already bearing a suitable leaving group (e.g., a chloro or thioether group) and a hydrazide, then perform a subsequent cyclization.
The reagent itself contains one of the required rings. A simple one-step reaction with a suitable acylating agent, such as benzoyl chloride, leads directly to the fused triazolopyrimidine system.[1] The reaction proceeds via acylation of the terminal nitrogen, followed by an intramolecular cyclodehydration.
Experimental Protocol: Synthesis of 5,7-dimethyl-3-phenyl-1,2,4-triazolo[4,3-a]pyrimidine
This protocol is based on established literature procedures.[1]
-
Reagents: In a round-bottom flask, suspend this compound (1.0 eq) in pyridine (10 volumes). Causality: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the acylation reaction.
-
Acylation: Cool the suspension in an ice bath. Add benzoyl chloride (1.1 eq) dropwise while stirring. Ensure the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2 hours. The cyclodehydration occurs at this elevated temperature.
-
Isolation: Cool the reaction mixture and pour it into a beaker of crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove pyridine hydrochloride, and then recrystallize from ethanol to afford the pure fused product.
Conclusion and Strategic Recommendations
The choice between hydrazine hydrate and this compound is a strategic one, guided by the specific goals of the synthesis.
-
Hydrazine Hydrate remains the reagent of choice for simple, cost-sensitive syntheses of symmetrical heterocycles or when regioselectivity is not a concern. Its high reactivity and low cost are undeniable advantages, but they come with significant safety and handling burdens.
-
This compound should be considered the superior reagent when:
-
Regiocontrol is critical: As demonstrated in pyrazole synthesis, its steric and electronic properties can dictate the formation of a single isomer.
-
Molecular complexity is desired: It provides an efficient route to complex, fused heterocyclic systems in a single step.
-
A pyrimidine scaffold is beneficial: The reagent directly incorporates this medicinally relevant core into the final product, saving synthetic steps.
-
Enhanced safety is a priority: Its solid form and lower volatility present a reduced handling risk compared to hydrazine hydrate.
-
By understanding the fundamental differences in reactivity, safety, and application, researchers can move beyond traditional methods and select the optimal hydrazine source to streamline their synthetic efforts, enhance product purity, and accelerate the discovery of novel chemical entities.
References
- Al-Adiwish, W. M., et al. (2022). An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine. Egyptian Journal of Chemistry, 65(13), 1-6. [Link]
- Kaur, H., & Jones, G. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4709. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of Hydrazine Derivatives in Chemical Synthesis.
- Patel, V. R., et al. (2021).
- Leggett, D. J. (2001). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 5(2), 195-201. [Link]
- Reddit r/chemistry Community. (2018).
- Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 12(1), 3-21. [Link]
- Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(3), 464. [Link]
- University of Florida Environmental Health & Safety. (2024).
- S D Fine-Chem Limited. (n.d.).
- Schirmann, J. P., & Mondon, A. (1984). Process for the preparation of pyrazole.
- Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6502. [Link]
- Singh, H., et al. (2023). Synthesis of pyrazolines by reaction with hydrazine hydrate.
- Kaur, H., et al. (2016).
- Al-Masoudi, W. A. M. (2015). Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine.
- Elgemeie, G. E. H. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1887-1929. [Link]
- Al-Masoudi, W. A. M. (2015). Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine.
- Ceballos-Torres, J., et al. (2010). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. Molecules, 15(6), 4156-4165. [Link]
- Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. [Link]
- Patel, K. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
- ResearchGate. (2015). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative.
- Singh, P., et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Streamlining Organic Synthesis with Versatile Pyrimidine Derivatives.
- Schirmann, J. P., & Bourdauducq, P. (2001). Hydrazine and Its Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
- Aydin, Y., et al. (2020). Enhanced Hydrazine Electrooxidation Activities on Novel Benzofused Tricyclic Heterocyclic Derivatives. ACS Omega, 5(4), 1863-1871. [Link]
- Abd El-Sattar, N. E. A., et al. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. International Journal of Organic Chemistry, 8, 381-396. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ehs.ufl.edu [ehs.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. reddit.com [reddit.com]
- 10. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Cyclization Reactions with Hydrazine Derivatives: Synthesis of Pyrazoles, Indazoles, and Pyridazines
Abstract
Hydrazine and its derivatives are indispensable reagents in the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which form the backbone of numerous pharmaceuticals, agrochemicals, and materials. The choice of the hydrazine derivative can profoundly influence the reaction's outcome, affecting yield, regioselectivity, and reaction kinetics. This guide provides a comparative analysis of cyclization reactions employing different hydrazine derivatives—namely hydrazine hydrate, phenylhydrazine, and substituted arylhydrazines—in the synthesis of three key heterocyclic systems: pyrazoles, indazoles, and pyridazines. Through a detailed examination of reaction mechanisms, supporting experimental data, and comprehensive protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic strategies.
Introduction: The Versatile Role of Hydrazines in Heterocyclic Chemistry
Hydrazine (N₂H₄) and its substituted analogues are powerful binucleophiles, a characteristic that renders them exceptionally useful in the construction of heterocyclic rings. The presence of two adjacent nitrogen atoms allows for the facile formation of five- and six-membered rings through condensation reactions with various electrophilic partners. This guide focuses on three of the most prominent classes of heterocycles synthesized using hydrazines:
-
Pyrazoles: Five-membered aromatic rings with two adjacent nitrogen atoms, widely found in pharmaceuticals such as the anti-inflammatory drug celecoxib.
-
Indazoles: A bicyclic system consisting of a benzene ring fused to a pyrazole ring, a scaffold present in kinase inhibitors used in oncology.
-
Pyridazines: Six-membered aromatic rings containing two adjacent nitrogen atoms, which are key components of various biologically active molecules.
The selection of the hydrazine derivative—be it the simple hydrazine hydrate, the sterically more demanding phenylhydrazine, or an electronically modified substituted phenylhydrazine—is a critical parameter in these syntheses. This choice can dictate the regiochemical outcome of the cyclization, influence the rate of reaction, and ultimately determine the overall efficiency of the synthetic route. Understanding these nuances is paramount for the rational design and optimization of synthetic pathways towards target molecules.
Pyrazole Synthesis: A Comparative Study of the Knorr Reaction
The Knorr pyrazole synthesis, a classic and enduring method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This reaction is highly efficient but can present challenges in regioselectivity when an unsymmetrical 1,3-dicarbonyl is employed, potentially leading to a mixture of two regioisomeric pyrazoles.[2]
Mechanism of the Knorr Pyrazole Synthesis
The reaction proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, which dictates the final regiochemistry of the product.
Caption: General mechanism of the Knorr pyrazole synthesis.
Comparative Performance of Hydrazine Derivatives
The nature of the substituent on the hydrazine plays a critical role in the reaction's outcome. Here, we compare the performance of hydrazine hydrate and phenylhydrazine in the synthesis of pyrazoles from acetylacetone (a symmetrical 1,3-dicarbonyl) and benzoylacetone (an unsymmetrical 1,3-dicarbonyl).
Table 1: Comparison of Hydrazine Derivatives in Pyrazole Synthesis
| 1,3-Dicarbonyl | Hydrazine Derivative | Product(s) | Yield (%) | Reference |
| Acetylacetone | Hydrazine Hydrate | 3,5-Dimethylpyrazole | 95 | [3] |
| Acetylacetone | Phenylhydrazine | 1-Phenyl-3,5-dimethylpyrazole | ~80-90 (qualitative) | [4] |
| Benzoylacetone | Hydrazine Hydrate | 3-Methyl-5-phenylpyrazole & 5-Methyl-3-phenylpyrazole | Mixture | [2] |
| Benzoylacetone | Phenylhydrazine | 1,5-Diphenyl-3-methylpyrazole & 1,3-Diphenyl-5-methylpyrazole | Mixture (ratio dependent on conditions) | [1] |
Analysis:
-
Hydrazine Hydrate: In the reaction with the symmetrical acetylacetone, hydrazine hydrate provides an excellent yield of 3,5-dimethylpyrazole.[3] Its small size and high reactivity contribute to the efficiency of the reaction.
-
Phenylhydrazine: Phenylhydrazine also reacts efficiently with acetylacetone. The introduction of the phenyl group can influence the electronic properties of the resulting pyrazole, which is often desirable in medicinal chemistry.
-
Regioselectivity with Unsymmetrical Dicarbonyls: With benzoylacetone, both hydrazine hydrate and phenylhydrazine can lead to a mixture of regioisomers. The regioselectivity is influenced by steric and electronic factors of both reactants, as well as the reaction conditions such as pH and solvent.[1][2] Generally, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon.
Experimental Protocols
-
In a 100 mL round-bottom flask, dissolve 10 mL of acetylacetone in 50 mL of water.
-
Cool the mixture to approximately 15 °C in an ice bath.
-
Slowly add 8 mL of hydrazine hydrate to the reaction mixture while maintaining the temperature between 40 °C and 50 °C.
-
After the addition is complete, a crystalline solid will precipitate.
-
Continue stirring for an additional 10-15 minutes.
-
Place the flask in an ice bath to complete the precipitation.
-
Filter the solid, wash with cold water, and air dry.
-
The expected yield is approximately 75-95%.
-
In a round-bottom flask, combine acetylacetone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Indazole Synthesis: A Look at the Fischer Synthesis and its Variations
The Fischer indole synthesis is a powerful method for constructing the indole nucleus, and by analogy, it can be adapted for the synthesis of indazoles from arylhydrazones of ortho-substituted carbonyl compounds. The choice of the arylhydrazine derivative is crucial, as its substituents can influence the reaction's efficiency and the properties of the final indazole product.
Mechanism of the Fischer Indole/Indazole Synthesis
The reaction proceeds through the formation of an arylhydrazone, which, under acidic conditions, tautomerizes to an enamine. A key[5][5]-sigmatropic rearrangement is followed by cyclization and elimination of ammonia to afford the aromatic indole or indazole ring.
Caption: Key steps in the Fischer indole synthesis.
Impact of Hydrazine Derivatives on Reaction Performance
The electronic nature of the substituents on the phenylhydrazine ring can significantly impact the Fischer indole synthesis. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it. A recent study has also shown that terminal alkylation of aryl hydrazines can lead to higher yields and faster reaction rates.[6][7]
Table 2: Influence of Hydrazine Derivatives on Fischer Indole Synthesis
| Carbonyl Compound | Hydrazine Derivative | Product | Yield (%) | Reference |
| Acetophenone | Phenylhydrazine | 2-Phenylindole | 72-80 | [5] |
| Isopropyl methyl ketone | o-Tolylhydrazine hydrochloride | 2,3,3-Trimethyl-7-methyl-3H-indole | High | [8] |
| Isopropyl methyl ketone | p-Nitrophenylhydrazine | No reaction (in acetic acid) | 0 | [8] |
| Various Ketones | Terminally alkylated aryl hydrazines | Corresponding indoles | Generally higher than unalkylated counterparts | [6][7] |
Analysis:
-
Substituent Effects: As demonstrated by the reaction of isopropyl methyl ketone with different substituted phenylhydrazines, an electron-donating group (methyl) on the phenyl ring leads to a successful reaction, while a strong electron-withdrawing group (nitro) completely inhibits the reaction under the same conditions.[8]
-
Terminal Alkylation: The alkylation of the terminal nitrogen of the hydrazine has been shown to be a beneficial strategy, leading to increased yields and faster reactions, likely due to favorable effects on the key[5][5]-sigmatropic rearrangement step.[6][7]
Experimental Protocol: Synthesis of 2-Phenylindole[6][10][11]
-
Hydrazone Formation:
-
In a 50 mL round-bottom flask, combine acetophenone (2 g) and phenylhydrazine (1.8 g).
-
Add 6 mL of ethanol and 8-10 drops of glacial acetic acid.
-
Heat the mixture at approximately 80 °C for 45 minutes.
-
Cool the flask in an ice bath to precipitate the acetophenone phenylhydrazone.
-
Filter the solid and wash with cold ethanol.
-
-
Cyclization:
-
In a 100 mL round-bottom flask, place polyphosphoric acid (4 g).
-
Add the prepared acetophenone phenylhydrazone (1.2 g).
-
Heat the mixture in an oil bath at 150-160 °C for 10-15 minutes.
-
Cool the reaction mixture to room temperature and add 10-15 mL of ice-cold water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude 2-phenylindole can be purified by recrystallization from ethanol. The expected yield is 72-80%.
-
Pyridazine Synthesis: Cyclocondensation with 1,4-Dicarbonyl Precursors
The synthesis of pyridazines often relies on the cyclocondensation of hydrazine derivatives with 1,4-dicarbonyl compounds or their synthetic equivalents, such as γ-ketoacids.[9] The choice of hydrazine can influence the substitution pattern on the resulting pyridazine ring.
General Synthetic Approach
The reaction involves the condensation of a hydrazine with a 1,4-dicarbonyl system, leading to a dihydropyridazine intermediate which can then be oxidized to the aromatic pyridazine, or in the case of γ-ketoacids, can directly form a pyridazinone.
Caption: A typical workflow for pyridazinone synthesis.
Comparative Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
Here we consider the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from benzoylpropionic acid, comparing the use of hydrazine hydrate and phenylhydrazine.
Table 3: Comparison of Hydrazine Derivatives in Pyridazinone Synthesis
| γ-Ketoacid | Hydrazine Derivative | Product | Yield (%) | Reference |
| Benzoylpropionic acid | Hydrazine Hydrate | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | High (qualitative) | [10] |
| Benzoylpropionic acid | Phenylhydrazine | 2,6-Diphenyl-4,5-dihydropyridazin-3(2H)-one | Not explicitly stated, but reaction is feasible | [11] |
Analysis:
-
Hydrazine Hydrate: The reaction of benzoylpropionic acid with hydrazine hydrate is a straightforward and high-yielding method to produce 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[10]
Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one[13]
-
Dissolve benzoylpropionic acid (8 mmol) in 170 mL of ethanol in a round-bottom flask.
-
Add hydrazine hydrate (8.6 mmol) to the solution.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture to room temperature, which should induce the crystallization of the product.
-
Filter the yellow crystals and dry them.
Conclusion
The choice of hydrazine derivative is a critical parameter in the synthesis of pyrazoles, indazoles, and pyridazines, with significant implications for reaction efficiency, regioselectivity, and the properties of the final products. Hydrazine hydrate remains a highly effective and economical choice for the synthesis of N-unsubstituted heterocycles. Phenylhydrazine and its substituted analogues offer a gateway to a vast chemical space of N-aryl heterocycles, where the electronic and steric properties of the substituent can be strategically manipulated to fine-tune the reaction outcome and the biological activity of the target molecules. This guide has provided a comparative overview and practical protocols to aid researchers in navigating the rich and versatile chemistry of hydrazine derivatives in heterocyclic synthesis.
References
- The Journal of Organic Chemistry. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. [Link]
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
- Scribd. (n.d.). Synthesis of 3 5-Dimethylpyrazole. [Link]
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
- Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. [Link]
- ResearchGate. (n.d.). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. [Link]
- Scribd. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- Slideshare. (n.d.).
- Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. [Link]
- ResearchGate. (2025). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)
- MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
- MDPI. (2023).
- Scribd. (2025). Expt-7 The Fischer Indole Synthesis New. [Link]
- Thieme Connect. (n.d.).
- MDPI. (n.d.).
- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
- ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
- PMC - NIH. (n.d.).
- Chinese Journal of Applied Chemistry. (n.d.). Synthesis of 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one. [Link]
- PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
- MDPI. (n.d.).
- PubMed. (n.d.). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)
- Liberty University. (n.d.).
- ResearchGate. (n.d.). 6-Phenyl-4,5-dihydropyridazin-3(2H)-one. [Link]
- Universidade do Minho. (n.d.).
- ResearchGate. (2020). (PDF) Pyridazine and condensed pyridazine synthesis. [Link]
- PMC - NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazole Synthesis: Unveiling the Advantages of 2-Hydrazinyl-4,6-dimethylpyrimidine
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to modulate biological activity have led to its incorporation into a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra), and the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib.[1][2] The prevalence of this scaffold in successful therapeutic agents continually drives the search for more efficient, selective, and versatile synthetic methodologies.
The classical Knorr synthesis, first reported in 1883, remains the most fundamental and widely utilized method for constructing the pyrazole ring.[1][3] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. While robust, the choice of the hydrazine reagent is paramount, as it dictates not only the substituent at the N1 position but can profoundly influence reaction kinetics, yield, and, most critically, regioselectivity when unsymmetrical dicarbonyls are employed.[4]
This guide provides an in-depth technical comparison of 2-hydrazinyl-4,6-dimethylpyrimidine, a heterocyclic hydrazine, against more conventional reagents like hydrazine hydrate and phenylhydrazine. We will demonstrate through mechanistic reasoning and experimental data that this reagent offers distinct advantages in terms of introducing valuable structural motifs, controlling reaction outcomes, and improving the drug-like properties of the resulting pyrazole products.
Core Directive: A Comparative Analysis of Hydrazine Reagents
The selection of a hydrazine is a critical decision point in pyrazole synthesis. The substituent on the hydrazine (R in R-NHNH₂) is not merely a passive placeholder; it actively participates in the reaction mechanism and becomes an integral part of the final molecular architecture.
The Alternatives: A Brief Overview
-
Hydrazine Hydrate (H₂N-NH₂·H₂O): The simplest hydrazine. Its use results in an N-unsubstituted pyrazole, which retains an N-H bond that can be a valuable hydrogen bond donor or a site for subsequent N-alkylation/arylation. However, hydrazine itself is a high-energy, toxic, and corrosive liquid, requiring careful handling.
-
Phenylhydrazine (Ph-NHNH₂): A common choice for introducing an N-aryl substituent. The phenyl group can be critical for biological activity (e.g., via pi-stacking interactions). However, like hydrazine, it is a known toxicant.
-
Alkylhydrazines (e.g., Methylhydrazine): Used to install small alkyl groups. These are often volatile and toxic. Reactions with unsymmetrical dicarbonyls can lead to mixtures of regioisomers that are difficult to separate.[5][6]
The Subject: this compound
This reagent is a crystalline solid, making it significantly easier and safer to handle than liquid hydrazines.[7] Its primary advantage lies in the direct incorporation of the 4,6-dimethylpyrimidine moiety onto the N1 position of the pyrazole ring. This feature has profound implications for drug discovery.
Key Advantage 1: Enhanced Regioselectivity Control
A significant challenge in the Knorr synthesis arises with unsymmetrical 1,3-dicarbonyl compounds, which can yield two different regioisomers.[4] The final isomeric ratio is determined by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the two non-equivalent carbonyl carbons. This process is governed by a delicate interplay of steric and electronic factors.[4][8]
The bulky 4,6-dimethylpyrimidine substituent on the hydrazine can exert significant steric hindrance. This directs the initial condensation step to the less sterically encumbered carbonyl group of the 1,3-dicarbonyl substrate, leading to a higher preference for a single regioisomer.
Consider the reaction with an aryl-trifluoromethyl-β-diketone. The highly electrophilic carbonyl adjacent to the CF₃ group is electronically favored for attack. However, the pyrimidine substituent's steric bulk can moderate this effect, providing a level of control not achievable with smaller hydrazines. Studies have shown that the reaction of this compound with trifluoromethyl-β-diketones can be finely tuned by reaction conditions (neutral vs. acidic) to favor different products, such as 5-hydroxy-5-trifluoromethylpyrazolines or the fully aromatized pyrazoles.[9]
Reaction Mechanism: Knorr Pyrazole Synthesis
The synthesis proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The pathway illustrates how the choice of carbonyl attack determines the final product.
Caption: Knorr synthesis pathways with an unsymmetrical dicarbonyl.
Key Advantage 2: Direct Introduction of a Privileged Pharmacophore
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors used in oncology. By using this compound, a pyrimidine moiety is directly and efficiently installed at the N1 position of the pyrazole in a single synthetic step.
This offers several benefits:
-
Enhanced Biological Activity: The pyrimidine can participate in crucial hydrogen bonding interactions with protein targets.
-
Improved Physicochemical Properties: The heterocyclic substituent can modulate solubility, lipophilicity (logP), and metabolic stability.
-
Synthetic Efficiency: It circumvents the need for multi-step post-synthesis modifications to add a similar heterocyclic group, saving time and resources.
Comparative Performance Data
The following table provides a representative comparison of typical outcomes when reacting various hydrazines with a challenging unsymmetrical 1,3-dicarbonyl, 1-(phenyl)-4,4,4-trifluorobutane-1,3-dione, under acidic conditions.
| Hydrazine Reagent | Typical Yield | Regioisomeric Ratio (A:B) | Key Observations | Reference(s) |
| Hydrazine Hydrate | 70-85% | N/A | Produces a single N-H pyrazole. Product requires further functionalization if N-substitution is desired. | [1],[10] |
| Phenylhydrazine | 75-90% | ~98:2 | High regioselectivity is often observed, driven by electronic factors. The product is N-phenyl substituted. | [1],[8] |
| Methylhydrazine | 60-80% | ~60:40 | Often results in poor regioselectivity, leading to difficult-to-separate isomeric mixtures, reducing the effective yield of the desired product. | [5],[6] |
| This compound | 80-95% | >95:5 | Excellent yield and high regioselectivity. Directly incorporates a valuable pyrimidine pharmacophore. Reaction conditions can be tuned to isolate stable intermediates. | [9] |
Note: Data is synthesized from typical results reported in the literature. Actual results may vary based on specific substrates and precise reaction conditions.
Experimental Protocol: Synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole
This protocol details a standard procedure for the cyclocondensation reaction.
Materials and Equipment
-
This compound (1.0 eq)
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup (separatory funnel, beakers)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Workflow Diagram
Caption: Experimental workflow for pyrazole synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.38 g, 10 mmol) and 1-phenyl-4,4,4-trifluorobutane-1,3-dione (2.16 g, 10 mmol).
-
Solvent Addition: Add glacial acetic acid (30 mL) to the flask. The acetic acid serves as both the solvent and the acid catalyst.[11]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with magnetic stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:7 ethyl acetate/hexanes eluent system. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess acetic acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure pyrazole product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion and Outlook
For researchers and drug development professionals, this compound represents more than just another hydrazine reagent. It is a strategic tool for the efficient synthesis of complex, high-value pyrazole derivatives. The primary advantages—excellent control over regioselectivity, high yields, and the direct incorporation of a privileged pyrimidine pharmacophore—streamline the synthetic process and provide immediate access to compounds with enhanced drug-like properties. Its superior handling characteristics compared to volatile and highly toxic alternatives further solidify its position as a preferred reagent in modern medicinal chemistry. By leveraging the unique steric and electronic properties of this reagent, chemists can accelerate the discovery and development of novel pyrazole-based therapeutics.
References
- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- El-Sayed, N. F., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6393. [Link]
- Elorriaga, C., et al. (2001). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 79(11), 1581-1589. [Link]
- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1). [Link]
- Schröder, S., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1694-1748. [Link]
- Aggarwal, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-531. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Beilstein Journals. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1694-1748. [Link]
- ResearchGate. (n.d.). An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine.
- ResearchGate. (n.d.). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2).
- Royal Society of Chemistry. (2021). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. [Link]
- Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
- Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]
- American Chemical Society. (2018). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 20(15), 4499–4502. [Link]
- Singh, P., et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. Indian Journal of Heterocyclic Chemistry, 27(4), 439-442. [Link]
- ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]
- MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4231. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- ResearchGate. (n.d.). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative.
- MDPI. (2017).
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(1), 245. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. This compound | 23906-13-0 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
A Comparative Guide to the Biological Activity of 2-Hydrazinyl-4,6-dimethylpyrimidine Derivatives and Other Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1] Among its myriad derivatives, 2-hydrazinyl-4,6-dimethylpyrimidine has emerged as a versatile precursor for synthesizing a diverse array of heterocyclic compounds with significant biological potential. This guide offers an in-depth, comparative analysis of the biological activities of these derivatives, juxtaposing their performance with other prominent heterocyclic systems such as triazoles, thiazoles, and oxadiazoles. Our objective is to provide a comprehensive resource, grounded in experimental data, to inform and guide future drug discovery and development endeavors.
The Privileged Pyrimidine Core: A Launchpad for Pharmacological Diversity
The inherent chemical reactivity of the hydrazinyl group in this compound allows for its facile conversion into various five-membered heterocyclic rings, including pyrazoles, triazoles, and oxadiazoles. This synthetic accessibility, coupled with the inherent biological significance of the pyrimidine nucleus, makes this class of compounds a fertile ground for the exploration of novel therapeutic agents. The diverse pharmacological activities exhibited by these derivatives, ranging from antimicrobial and anticancer to anti-inflammatory and antiviral, underscore the privileged nature of this structural motif in drug design.[2][3][4]
Comparative Analysis of Biological Activities
This section provides a comparative overview of the biological activities of this compound derivatives against other significant heterocyclic compounds. The data presented is a synthesis of findings from multiple studies, offering a quantitative basis for evaluating their therapeutic potential.
Anticancer Activity
The fight against cancer continues to drive the quest for novel chemotherapeutic agents with improved efficacy and reduced side effects. Pyrimidine derivatives have long been a significant class of anticancer drugs, and the derivatives of this compound are no exception.[5][6][7] Their mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival.[6]
Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Pyrimidine Derivatives and Other Heterocycles
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine Derivative | 2-(2-(substituted aldehyde)hydrazinyl)-4-(2-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (T9) | A-549 (Lung) | < 10 | [5] |
| Pyrimidine Derivative | 2,4-diarylaminopyrimidine hydrazone (14f) | TPC-1 (Thyroid) | 0.113 | [6] |
| Triazole Derivative | 1,2,3-triazole-phosphonate (8) | HT-1080 (Fibrosarcoma) | 15.13 | [8] |
| Triazole Derivative | Triazolo-thiadiazole (KA39) | HT-29 (Colon) | Potent Inhibitor | [9] |
| Thiazole Derivative | 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole | Cryptococcus neoformans | 15.6–125 | [10] |
Antimicrobial Activity
The rise of antimicrobial resistance is a pressing global health challenge, necessitating the discovery of new and effective antimicrobial agents. Pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity, and the incorporation of the this compound scaffold has yielded compounds with potent antibacterial and antifungal properties.[4]
Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of Pyrimidine Derivatives and Other Heterocycles
| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine Derivative | 2-(2-hydrazinyl) dihydropyrimidine (21) | Micrococcus luteus | 0.08 | [11] |
| Pyrimidine Derivative | Pyrimidine-linked benzimidazole | SARS-CoV-2 spike glycoprotein | Potent Inhibitor | |
| Thiazole Derivative | 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole | P. aeruginosa | 15.625–31.25 | [10] |
| Thiadiazole Derivative | 5-(4-bromophenyl)-1,3,4-thiadiazole (23p) | S. epidermidis | 31.25 | [12] |
| Hydrazone Derivative | 5-nitrofuran-2-carboxylic acid hydrazide-hydrazone (38) | Staphylococcus spp. | 0.002–0.98 | [13] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases. Many pyrimidine derivatives exhibit potent anti-inflammatory effects, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.[1][14]
Table 3: Comparative in vitro Anti-inflammatory Activity (IC50, µM) of Pyrimidine Derivatives and Other Heterocycles
| Compound Class | Derivative/Compound | Target | IC50 (µM) | Reference |
| Pyrimidine Derivative | 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine (7) | COX-2 | 0.36 | [14] |
| Pyrimidine Derivative | 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine (9) | COX-2 | 0.29 | [14] |
| Oxadiazole Derivative | 1,3,4-oxadiazole (8b) | NO Production | 0.40 | [15] |
| Oxadiazole Derivative | 1,3,4-oxadiazole (8b) | ROS Production | 0.03 | [15] |
| Triazole Derivative | 1,2,4-triazole derivative | COX-2 | 0.04 - 0.14 | [15] |
Antiviral Activity
The ongoing threat of viral infections necessitates the development of novel antiviral therapeutics. Pyrimidine derivatives have shown promise as antiviral agents, with some demonstrating activity against a range of viruses.[16][17]
Table 4: Comparative in vitro Antiviral Activity (EC50) of Pyrimidine Derivatives and Other Heterocycles
| Compound Class | Derivative/Compound | Virus | EC50 | Reference |
| Pyrimidine Derivative | 2-Hydrazino-4,6-dimethylpyrimidine derivative (T9) | TMV | 279.9 µg/mL | [16] |
| Pyrimidine Derivative | 2-Hydrazino-4,6-dimethylpyrimidine derivative (T19) | TMV | 234.9 µg/mL | [16] |
| Triazole Derivative | 2-(4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamide | YFV | 0.06 – 2.2 µg/mL | [17] |
| Quinoline Derivative | Quinoline tricyclic derivative IV | HCV | 3.1 µM | [18] |
| Quinoline Derivative | Quinoline tricyclic derivative IV | BVDV | 1.2 µM | [18] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for key biological assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[19][20]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow of the MTT assay for anticancer activity screening.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][5][16][21][22]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow of the broth microdilution method for MIC determination.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo model is a standard method for screening acute anti-inflammatory activity.[2][4][23][24]
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Caption: Workflow of the carrageenan-induced paw edema assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents introduced through the hydrazinyl moiety. For instance, the formation of different heterocyclic rings (e.g., pyrazole, triazole) and the nature of the substituents on these rings can significantly modulate the potency and selectivity of the compounds. Electron-withdrawing or electron-donating groups on the aromatic rings appended to the core structure can drastically alter the anticancer and antimicrobial activities. A thorough understanding of these SARs is crucial for the rational design of more potent and selective drug candidates.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising and synthetically accessible class of compounds with a broad spectrum of biological activities. The comparative analysis presented in this guide highlights their potential to rival and, in some cases, surpass the activity of other well-established heterocyclic systems. The versatility of the hydrazinyl group allows for extensive structural modifications, providing a rich avenue for future drug discovery efforts. Further optimization of lead compounds through detailed SAR studies, coupled with in-depth mechanistic investigations, will be pivotal in translating the therapeutic potential of these derivatives into clinical applications.
References
- al-Ashmawy, M. I., el-Feky, S. A., el-Samii, Z. K., & Osman, N. A. (1997).
- An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine. (2025).
- Pyrimidine derivatives as anticancer agents. (n.d.).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances.
- Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole. (2021). Endocrine, Metabolic & Immune Disorders - Drug Targets.
- Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. (2015). European Journal of Medicinal Chemistry.
- Cas 23906-13-0,2-Hydrazino-4,6-dimethylpyrimidine. (n.d.). LookChem.
- Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. (2022). Research Journal of Pharmacy and Technology.
- The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. (2021). Journal of Organic and Pharmaceutical Chemistry.
- Synthesis, Characterization and Antimicrobial Evaluation of Aromatic Aldehyde Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. (2025). Asian Journal of Chemistry.
- Thiazole and oxadiazole containing pyrimidine derivatives. (n.d.).
- An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- This compound. (n.d.). PubChem.
- Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024). Journal of Sulfur Chemistry.
- Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. (2025).
- Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology.
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2019). Molecules.
- Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024). European Journal of Medicinal Chemistry.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.
- Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (2014). Iranian Journal of Pharmaceutical Research.
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. (2018).
- Rational modifications on a benzylidene-acrylohydrazide antiviral scaffold, synthesis and evaluation of. (n.d.). ORCA – Online Research @ Cardiff.
- Synthesis, analgesic and anti-inflammatory activities of some novel pyrazolines derivatives. (2012). Bioorganic & Medicinal Chemistry Letters.
- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024).
- Carrageenan-Induced Paw Edema Protocol with Fepradinol. (n.d.). Benchchem.
- Broth Dilution Method for MIC Determin
- Broth microdilution. (n.d.). Wikipedia.
- Broth Microdilution. (n.d.). MI - Microbiology.
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008).
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- MTT assay protocol. (n.d.). Abcam.
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025).
- Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. (n.d.). Benchchem.
- Carrageenan Induced Paw Edema (R
- MTT Assay Protocol for Cell Viability and Prolifer
- Carrageenan induced Paw Edema Model. (n.d.).
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
- 2.2. Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol.
- Cell Viability Assays. (2013). Assay Guidance Manual.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024).
- Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. (2022). Current Drug Targets.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Sciences.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
- Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. (2020). Molecules.
- IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.).
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024).
- IC 50 values of tested compounds ± standard deviation against HepG-2. (n.d.).
- Anti-inflammatory activity of new 1,3,4-oxadiazole deriv
- IC 50 values obtained for the tested compounds against both HepG2 and HeLa cell lines. (n.d.).
- New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflamm
- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2024). Molecules.
- Anti-inflammatory activity (IC50) of the synthesized compounds. (n.d.).
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Journal of Research in Pharmacy.
- Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2016). Medicinal Chemistry Research.
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Molecules.
- Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). Molecules.
- IC 50 Values Obtained for Prepared Derivatives against Different Tested... (n.d.).
- Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. (2012). Medicinal Chemistry Research.
- Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. (2024). Journal of Agricultural and Food Chemistry.
- Synthesis and antiviral activity of new pyrazole and thiazole deriv
Sources
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. jchemrev.com [jchemrev.com]
- 7. Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies | Semantic Scholar [semanticscholar.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. inotiv.com [inotiv.com]
- 24. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
A Senior Scientist's Guide to the Validation of an HPLC Method for 2-Hydrazinyl-4,6-dimethylpyrimidine Quantification
This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Hydrazinyl-4,6-dimethylpyrimidine. Moving beyond a simple checklist of procedures, we delve into the scientific rationale behind methodological choices, compare viable analytical alternatives, and ground the entire process in the rigorous standards set forth by international regulatory bodies. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries who require a reliable, validated method for this specific analyte.
Introduction: The Analytical Challenge of this compound
This compound is a heterocyclic compound featuring a pyrimidine core and a reactive hydrazine functional group. As a potential synthetic intermediate in the development of pharmaceuticals and other specialty chemicals, its purity and concentration must be precisely controlled. The inherent basicity and polarity of the hydrazine moiety, coupled with the UV-absorbing pyrimidine ring, present unique opportunities and challenges for chromatographic analysis.
A robust and validated analytical method is not merely a regulatory requirement; it is the foundation of product quality and safety, ensuring that every measurement is accurate, reproducible, and fit for its intended purpose.[1][2] This guide will focus on a primary proposed method—Reversed-Phase HPLC with UV detection—and compare it against two plausible alternatives, providing the data-driven insights necessary to select the optimal approach for your laboratory's needs.
The Primary Analytical Approach: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Rationale for Selection: Reversed-phase chromatography is the workhorse of the pharmaceutical industry for its versatility, reproducibility, and applicability to a wide range of moderately polar to nonpolar compounds. The pyrimidine core of the analyte provides a sufficient hydrophobic backbone for retention on a C18 stationary phase. Furthermore, the conjugated system within the pyrimidine ring is an excellent chromophore, making UV detection a simple, robust, and cost-effective choice for quantification.
Proposed Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of efficiency, backpressure, and resolving power for this type of analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the mobile phase protonates the basic hydrazine and pyrimidine nitrogens, ensuring a single ionic species and preventing peak tailing by minimizing interactions with residual silanols on the stationary phase. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier that provides good peak shape and elution strength. |
| Gradient | 20% to 80% B over 10 min | An initial gradient is recommended to efficiently elute the analyte while separating it from potential polar (early-eluting) and nonpolar (late-eluting) impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and minimizing shifts in retention time. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV at 254 nm | The pyrimidine ring is expected to have strong absorbance near this common wavelength, offering good sensitivity. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures compatibility with the mobile phase and prevents peak distortion. |
The Validation Workflow: An Experimental Deep Dive
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[1][3] The following validation parameters must be assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]
Caption: Workflow for HPLC Method Validation.
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
-
Protocol:
-
Prepare and inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
Prepare and inject a placebo solution (a mixture of all formulation excipients without the active pharmaceutical ingredient, if applicable).
-
Prepare a solution of the this compound reference standard.
-
Spike the placebo solution with the reference standard at the target concentration.
-
Analyze all solutions and compare the chromatograms. The analyte peak in the spiked placebo should be free from interference from any placebo components.
-
2. Linearity & Range:
-
Objective: To establish the method's ability to produce test results that are directly proportional to the analyte concentration over a specified range. The range confirms that the method is acceptable for accuracy and precision within these limits.[6]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay method, this range should typically cover 80% to 120% of the target concentration.[6]
-
Inject each standard in triplicate.
-
Plot the average peak area against the known concentration.
-
Perform a linear regression analysis.
-
3. Accuracy:
-
Objective: To determine the closeness of the test results to the true value. It is often expressed as percent recovery.
-
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level (for a total of nine determinations).
-
Analyze the samples and calculate the concentration of the analyte.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[5]
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments to assess the influence of these variables. Calculate the cumulative %RSD.
-
-
5. Detection Limit (LOD) & Quantitation Limit (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol (based on Signal-to-Noise):
-
Prepare and inject a series of increasingly dilute solutions of the analyte.
-
Determine the concentration at which the analyte peak is still clearly distinguishable from the baseline noise (typically a signal-to-noise ratio of 3:1 for LOD).
-
Determine the concentration that provides a signal-to-noise ratio of approximately 10:1. This is the LOQ. Confirm the LOQ by analyzing samples at this concentration and ensuring the precision (%RSD) meets a predefined acceptance criterion (e.g., ≤10%).
-
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to key parameters, one at a time. Examples include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
-
Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).
-
Summary of Acceptance Criteria
| Validation Parameter | Acceptance Criterion (Typical) |
| Specificity | No interference at the analyte retention time. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Range | 80% - 120% of the nominal concentration. |
| Accuracy | Mean Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | %RSD ≤ 2.0% |
| Precision (Intermediate) | %RSD ≤ 2.0% |
| LOQ Precision | %RSD ≤ 10.0% |
| Robustness | System suitability parameters remain within limits. |
Comparative Analysis of Alternative Methods
No single method is perfect for all applications. The choice of an analytical technique is always a trade-off between competing factors like speed, cost, sensitivity, and specificity.
Caption: Decision Tree for Method Selection.
Alternative 1: RP-HPLC with Pre-Column Derivatization
Due to the high polarity and potential for unwanted secondary interactions of the hydrazine group, an alternative strategy involves chemical derivatization. Reacting the hydrazine with a reagent like 2,4-dinitrophenylhydrazine (2,4-DNPH) forms a larger, more hydrophobic hydrazone.
-
Advantages:
-
Improved Chromatography: The resulting hydrazone is less polar, leading to better retention and potentially sharper peaks on a C18 column.
-
Enhanced Sensitivity: The 2,4-DNPH tag is a strong chromophore, potentially lowering the limit of detection compared to analyzing the native compound.
-
-
Disadvantages:
-
Increased Sample Prep: Adds a time-consuming step to the workflow which must be optimized and validated for completeness of reaction.
-
Potential for Artifacts: Incomplete reaction or side reactions can lead to inaccurate results.
-
Alternative 2: Mixed-Mode Chromatography with Mass Spectrometric Detection (MMC-MS)
This advanced approach utilizes a stationary phase with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) properties. Hydrazine is known to be retained by a cation-exchange mechanism on mixed-mode columns. Coupling this separation with a mass spectrometer provides the ultimate in selectivity and sensitivity.
-
Advantages:
-
Superior Selectivity: The dual retention mechanism can resolve the analyte from impurities that might co-elute in a standard RP system.
-
Ultimate Specificity: Mass spectrometry provides mass-to-charge ratio data, which is highly specific and can be used for definitive identification, virtually eliminating interference concerns.
-
High Sensitivity: MS detection, particularly in selected ion monitoring (SIM) mode, can achieve much lower LOD and LOQ values than UV detection.
-
-
Disadvantages:
-
Method Development Complexity: Optimizing mobile phase conditions for dual retention mechanisms can be more challenging.
-
Cost and Accessibility: HPLC-MS systems are significantly more expensive to acquire and maintain than standard HPLC-UV systems.
-
Performance Comparison Summary
| Feature | RP-HPLC-UV (Proposed) | HPLC with Derivatization | Mixed-Mode HPLC-MS |
| Specificity | Good | Good to Excellent | Ultimate |
| Sensitivity (LOQ) | Moderate (µg/mL range) | High (ng/mL to µg/mL) | Very High (pg/mL to ng/mL) |
| Speed (Overall) | Fast | Slow (due to reaction time) | Fast (chromatography) |
| Cost per Sample | Low | Low-Moderate | High |
| Development Effort | Low | High | High |
| Robustness | High | Moderate | Moderate-High |
Conclusion and Recommendations
The validation of an analytical method is a systematic journey that confirms its suitability for a specific purpose. For the routine quantification of this compound in a quality control setting, the proposed Reversed-Phase HPLC method with UV detection stands out as the most balanced approach. It is robust, cost-effective, and straightforward to develop and validate, meeting the stringent requirements of regulatory bodies like the FDA and EMA.[1][2][3]
-
The derivatization-based method should be considered when higher sensitivity is required and a mass spectrometer is not available.
-
Mixed-Mode Chromatography with Mass Spectrometry is the superior choice for complex matrices, trace-level analysis (e.g., impurity testing or bioanalysis), or when absolute confirmation of identity is required.
Ultimately, the selection must be guided by the specific analytical challenge at hand, aligning the method's performance characteristics with the required data quality objectives.
References
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Pharma Gurus. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ProPharma. (2024). Analytical Method Validation: Mastering FDA Guidelines.
- Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology. DOI: 10.1007/978-1-4939-3182-8_25.
- European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- ResearchGate. (2009). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography.
- Springer Nature Experiments. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
- PubMed. (2010). Synthesis and in Vitro Antitumoral Activity of New hydrazinopyrimidine-5-carbonitrile Derivatives. DOI: 10.1002/ardp.200900223.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- PubChem. (n.d.). This compound.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- MDPI. (2020). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS.
- International Journal of Chemico-Pharmaceutical Analysis. (n.d.). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde in Entecavir by HPLC.
Sources
- 1. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Pyrimidine Derivatives
Introduction: The Analytical Imperative for Pyrimidine Derivatives
Pyrimidine derivatives form the backbone of numerous critical therapeutic agents, most notably in oncology with drugs like 5-fluorouracil (5-FU) and its prodrugs, and in antiviral therapies.[1] The precise quantification of these active pharmaceutical ingredients (APIs) and their related impurities is not merely an academic exercise; it is a cornerstone of drug safety, efficacy, and regulatory compliance. The analytical methods employed must be robust, reliable, and, most importantly, fit for their intended purpose.[2]
This guide moves beyond a simple recitation of validation steps. It is designed for researchers, scientists, and drug development professionals who must navigate the complexities of analytical method lifecycle management. We will delve into the causality behind experimental choices, focusing on the critical process of cross-validation . This becomes paramount when an analytical method is transferred to a new laboratory, updated to a more modern technology (e.g., migrating from HPLC to UPLC), or when two different methods are used within the same study.[3] Our discussion is grounded in the harmonized principles set forth by the International Council for Harmonisation (ICH) and other regulatory bodies, ensuring that the protocols described are not just scientifically sound, but also form a self-validating system of trust and reproducibility.[4][5][6]
The Regulatory Landscape: Grounding Your Validation Strategy
Any discussion of method validation must begin with the global regulatory framework. The ICH guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides the foundational principles for validating analytical methods.[4][7] This guideline, adopted by the FDA and EMA, details the validation characteristics required for various analytical procedures, including accuracy, precision, specificity, linearity, range, and robustness.[8][9][10][11] When methods are transferred between laboratories, the principles outlined in documents like USP General Chapter <1224> "Transfer of Analytical Procedures" come into play, ensuring that a receiving laboratory is qualified to run the procedure.[12][13] Cross-validation is the practical, experimental demonstration of this equivalency.
Choosing the Right Tool: A Comparative Overview of Analytical Techniques
The choice of analytical instrumentation is the first critical decision point. For pyrimidine derivatives, which are often polar and possess UV chromophores, liquid chromatography is the dominant technique.[1] While Gas Chromatography (GC) can be used, it often requires a derivatization step to increase the volatility of these compounds, adding complexity to the sample preparation process.[14][15]
Here, we compare the two most prevalent liquid chromatography techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale & Causality |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase with particle sizes of 3-5 µm.[16] | Operates on the same principle but utilizes smaller particle sizes (~1.7 µm) and significantly higher pressures (up to 15,000 psi).[16][17] | The smaller particle size in UPLC dramatically increases column efficiency, leading to sharper, taller peaks and better resolution. |
| Linearity (r²) | Typically ≥ 0.999[18][19] | Typically ≥ 0.999[20] | Both techniques demonstrate excellent linearity. The detector's response is directly proportional to the analyte concentration within a defined range. |
| Accuracy (% Recovery) | 98.0% - 102.0%[19][21] | 98.0% - 102.0% | Accuracy is primarily dependent on the extraction procedure and the purity of the reference standard, not the chromatography system itself. |
| Precision (% RSD) | ≤ 2.0%[19][21] | ≤ 1.5% | UPLC systems, with their lower dispersion and higher efficiency, often yield slightly better precision (lower relative standard deviation).[17] |
| Limit of Quantitation (LOQ) | ng/mL range (UV detection)[22] | Sub-ng/mL range (UV) to pg/mL range (MS detection)[20][22] | The sharper peaks and higher signal-to-noise ratio in UPLC lead to enhanced sensitivity and lower detection limits.[16] |
| Analysis Time | 10 - 30 minutes[22] | 1 - 10 minutes[23] | The ability to use higher flow rates without sacrificing resolution allows UPLC to reduce run times by a factor of up to 10 compared to HPLC.[16][23] |
| Solvent Consumption | High | Low | Shorter run times and lower flow rates (on columns with smaller internal diameters) significantly reduce solvent usage, making UPLC a more cost-effective and environmentally friendly option.[17][23] |
The Cross-Validation Workflow: A Structured Approach
Cross-validation serves to demonstrate the equivalency of two analytical procedures. It is not always necessary to perform a full re-validation of a method. The following decision workflow helps illustrate when cross-validation is the appropriate path.
Caption: Decision workflow for analytical procedure validation.
Experimental Protocols: Cross-Validation of HPLC-UV and UPLC-MS/MS for 5-Fluorouracil
Here we present a detailed, self-validating protocol for the cross-validation of a legacy HPLC-UV method with a new, high-throughput UPLC-MS/MS method for the assay of 5-Fluorouracil (5-FU) drug substance.
Protocol 1: Reference Method - HPLC with UV Detection
-
Objective: To accurately quantify 5-FU using a validated reversed-phase HPLC method. This serves as the benchmark against which the new method will be compared.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve 5-FU reference standard in water to prepare a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock.[18] The causality here is to bracket the expected sample concentrations to ensure the assay operates within a validated linear range.
-
Sample Preparation: Accurately weigh approximately 10 mg of three different batches of 5-FU drug substance, dissolve in water in separate 100 mL volumetric flasks, and dilute to volume. Further dilute an aliquot to a theoretical concentration of 5 µg/mL.
-
Analysis: Inject the standard solutions to establish the calibration curve. Then, inject each of the three sample preparations in triplicate. A system suitability test (SST) must be performed (e.g., five replicate injections of a standard) to ensure the system is performing adequately before sample analysis. Per ICH guidelines, parameters like tailing factor (<2) and %RSD of peak area (<1%) must be met.[7]
-
Protocol 2: New Method - UPLC-MS/MS
-
Objective: To rapidly and sensitively quantify 5-FU using a UPLC-MS/MS method.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic and MS Conditions:
-
Column: UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI Negative.
-
MRM Transition: For 5-FU, the transition m/z 129 -> 42 is commonly monitored.[20] This Multiple Reaction Monitoring (MRM) provides exquisite specificity, as it filters for both the parent ion and a specific fragment ion, eliminating potential interferences.
-
-
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples identically to the HPLC method. This is critical to ensure that any observed differences are due to the analytical techniques themselves, not sample handling.
-
Analysis: Perform system suitability and analyze the calibration standards and the same three sample preparations in triplicate.
-
Protocol 3: The Cross-Validation Study
The essence of cross-validation is a direct, statistical comparison of results obtained from the two methods on identical samples.[3]
Caption: Experimental workflow for method cross-validation.
-
Procedure & Data Analysis:
-
Analyze the same nine sample preparations (3 batches x 3 replicates) on both the validated HPLC-UV system and the UPLC-MS/MS system.
-
Calculate the mean assay value, standard deviation (SD), and relative standard deviation (%RSD) for each batch as determined by each method.
-
Statistical Comparison: The goal is to prove the methods are equivalent, not just that they are not different. Therefore, a two one-sided t-test (TOST) for equivalence is statistically more appropriate than a simple student's t-test.[24] However, for simplicity in many QC labs, the difference between the mean results from the two methods is often compared against a pre-defined acceptance criterion.
-
Acceptance Criteria: A common acceptance criterion for a cross-validation of an assay method is that the mean result from the new method should be within ±2.0% of the mean result from the reference method. The precision of the new method should also be comparable to the reference method (%RSD ≤ 2.0%).
-
Data Interpretation and Troubleshooting
The results should be summarized in a clear, comparative table.
| Batch ID | Mean Assay (% LC) by HPLC-UV | Mean Assay (% LC) by UPLC-MS/MS | % Difference | Cross-Validation Result |
| Batch A | 99.8% | 100.1% | +0.3% | Pass |
| Batch B | 100.5% | 100.2% | -0.3% | Pass |
| Batch C | 99.5% | 99.8% | +0.3% | Pass |
-
Expert Insights & Troubleshooting:
-
If results differ significantly (>2%): A systematic investigation is required. Do not simply re-test until the numbers match.
-
Causality Check 1: Sample Stability. Was there a delay between preparing the samples and analyzing them on the second instrument? Pyrimidine derivatives can be susceptible to degradation under certain conditions.
-
Causality Check 2: Standard Integrity. Verify the integrity and weighing accuracy of the reference standards used for each run.
-
Causality Check 3: System Performance. Review the system suitability data for both runs. A subtle issue with one instrument (e.g., a failing lamp in the UV detector, or ion suppression in the MS) could be the root cause.
-
Causality Check 4: Method Specificity. Is it possible the HPLC-UV method was not fully specific and was co-eluting a small impurity with the main peak? The higher specificity of the UPLC-MS/MS method would reveal this discrepancy, resulting in a slightly lower (and more accurate) assay value.
-
-
Conclusion
The cross-validation of analytical methods is a mandatory and scientifically rigorous process that underpins the reliability of pharmaceutical quality control. It ensures consistency of data across the lifecycle of a product, from development to post-approval, and across different manufacturing and testing sites. By approaching cross-validation with a structured plan, employing robust statistical tools, and understanding the causality behind each experimental step, scientists can confidently demonstrate the interchangeability of analytical procedures. This not only satisfies regulatory expectations but also builds a foundation of trust in the data used to ensure patient safety and product quality.
References
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
- Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency.
- Semail, N., et al. (2020). Analytical method development and validation of anticancer agent, 5-fluorouracil, and its metabolites in biological matrices: An updated review. Critical Reviews in Analytical Chemistry.
- ICH M10 on bioanalytical method validation. (2022). European Medicines Agency.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. International Council for Harmonisation.
- ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration.
- FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.
- Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. (2016). International Journal of Pharmaceutical Sciences Review and Research.
- Grespam, E., et al. (2011). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Química Nova.
- A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Semantic Scholar.
- Al-Qahtani, A. H., et al. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. Molecules.
- A Review on Comparative study of HPLC and UPLC. RJPT.
- Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023). Chromatography Forum.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2019). Journal of Applied Pharmaceutical Science.
- HPLC vs. UPLC. Scribd.
- HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. (2021). IJCRT.org.
- Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. (2018). The Pharma Innovation.
- A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma.
- Wang, J., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis.
- Kromidas, S., et al. (2013). The transfer of analytical procedures. Journal of Pharmaceutical and Biomedical Analysis.
- Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations. CASSS.
- Best Practices for Transferring Analytical Methods. (2023). The J. Molner Company.
- Transfer of Analytical Procedures: Position Paper. APV Mainz.
- Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. European Journal of Pharmaceutical Sciences.
- Transfer of Analytical Procedures: A Proposal for a New General Information Chapter. (2009). ResearchGate.
- A Review on: Analytical Method Development and Validation and It's QbD Approach. IJNRD.
- Timmerman, P., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. starodub.nl [starodub.nl]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 12. casss.org [casss.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 17. ijcrt.org [ijcrt.org]
- 18. scielo.br [scielo.br]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. thepharmajournal.com [thepharmajournal.com]
- 24. The transfer of analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Hydrazinyl-4,6-dimethylpyrimidine as an Acrolein Scavenger
Introduction: The Acrolein Challenge and the Rise of Scavenging Therapeutics
Acrolein, a highly reactive α,β-unsaturated aldehyde, is a pervasive and cytotoxic molecule implicated in a wide array of human pathologies.[1][2] Generated from both environmental sources—such as tobacco smoke and overheated cooking oils—and endogenous metabolic processes like lipid peroxidation, acrolein inflicts cellular damage by readily forming covalent adducts with proteins, DNA, and glutathione.[1][2] This depletion of cellular antioxidants and modification of critical biomolecules contributes to the progression of neurodegenerative diseases, diabetic complications, and spinal cord injury.[3][4]
Consequently, a promising therapeutic strategy has emerged: the use of nucleophilic compounds, or "scavengers," to directly trap and neutralize acrolein, mitigating its toxicity.[1] While several compounds have been investigated, recent studies have identified 2-hydrazinyl-4,6-dimethylpyrimidine (2-HDP) as a novel and exceptionally potent acrolein scavenger.[5] This guide provides an in-depth, objective comparison of 2-HDP's efficacy against other prominent acrolein scavengers, supported by experimental data and detailed methodologies for researchers in the field.
Chapter 1: The Chemistry of Acrolein Scavenging
Acrolein's high reactivity stems from two electrophilic sites: the β-carbon of its α,β-unsaturated system and the carbonyl carbon. This dual reactivity allows it to participate in two primary types of reactions with biological nucleophiles and scavenger compounds:
-
Michael Addition: Nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione, attack the electron-deficient β-carbon.
-
Schiff Base Formation: Nucleophilic amine groups, such as those on lysine residues, attack the carbonyl carbon, forming a Schiff base.
Effective scavengers are compounds that can rapidly and irreversibly react with acrolein through one or both of these pathways, forming stable, non-toxic adducts. Scavengers are broadly categorized by their primary nucleophilic functional group, most commonly hydrazines and thiols.[1][2]
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test scavenger (e.g., 1 mM 2-HDP) and an internal standard in a phosphate buffer (100 mM, pH 7.4).
-
Reaction Initiation: To initiate the scavenging reaction, add a molar excess of acrolein (e.g., 10 mM) to the scavenger solution. The reaction should be carried out in a temperature-controlled environment (37°C).
-
Time-Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction in the aliquot by adding a quenching agent like sodium borohydride or by significant dilution in the mobile phase.
-
HPLC Analysis: Inject the quenched sample into an HPLC system equipped with a C18 column and a Diode-Array Detector (DAD).
-
Quantification: Monitor the absorbance at the scavenger's λ-max. Calculate the peak area of the scavenger relative to the internal standard at each time point. The rate of disappearance of the scavenger's peak area corresponds to its scavenging activity. [6] Causality and Self-Validation: This protocol is self-validating because the inclusion of a t=0 time point establishes the baseline concentration before any significant reaction occurs. The use of an internal standard corrects for any injection volume variability. A control reaction without acrolein should show no decrease in the scavenger's peak area, confirming that the loss is due to the reaction with acrolein.
4.2 Protocol: Cell-Based Neuroprotection Assay This assay determines if a scavenger can protect cells from acrolein-induced death, providing a measure of its biological efficacy. PC-12 cells, a line derived from a rat pheochromocytoma, are often used as they can be differentiated to exhibit a neuron-like phenotype, making them a relevant model for neuroprotection studies. [7][8] Step-by-Step Methodology:
-
Cell Culture: Culture PC-12 cells in appropriate media until they reach approximately 80% confluency in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the scavenger compound (e.g., 1-100 µM 2-HDP) for 1-2 hours. Include a "vehicle only" control group.
-
Acrolein Challenge: Introduce a toxic concentration of acrolein (typically 25-50 µM) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance of each well on a plate reader at ~570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
Causality and Self-Validation: The experimental design includes essential controls: an untreated group (100% viability), an "acrolein only" group (maximum toxicity), and "scavenger only" groups (to test for intrinsic toxicity of the scavenger). A dose-dependent increase in cell viability in the scavenger-treated groups directly demonstrates a protective effect against acrolein.
Conclusion and Future Perspectives
The available evidence strongly positions This compound (2-HDP) as a leading candidate for acrolein scavenging therapeutics. In vitro data demonstrates its superior chemical reactivity compared to several other agents, including those with established clinical use. [5]Furthermore, its demonstrated efficacy in an in vivo model of diabetic retinopathy highlights its potential to address pathologies beyond the central nervous system, where scavengers like hydralazine and phenelzine have traditionally been studied. [5] While hydralazine remains a benchmark due to its well-documented dual-action mechanism and extensive research history, 2-HDP's exceptional potency warrants significant further investigation. [9]Future research should prioritize:
-
Direct Head-to-Head Comparisons: Conducting in vivo studies that directly compare 2-HDP with hydralazine and phenelzine in validated models of spinal cord injury and neurodegeneration.
-
Mechanistic Elucidation: Investigating whether 2-HDP, like hydralazine, can trap pre-existing protein-acrolein adducts in addition to scavenging the free aldehyde.
-
Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicology profiles of 2-HDP to establish a foundation for potential clinical translation.
The development of potent and specific acrolein scavengers like 2-HDP represents a targeted and promising approach to combatting the widespread cellular damage initiated by oxidative stress and lipid peroxidation.
References
- Zhu, B., Wang, Z., & Li, L. (2011). Acrolein scavengers: reactivity, mechanism and impact on health. PubMed. [Link]
- Burcham, P. C., Kaminskas, L. M., Tan, D., & Pyke, S. M. (2005). Hydralazine inhibits rapid acrolein-induced protein oligomerization: role of aldehyde scavenging and adduct trapping in cross-link blocking and cytoprotection. Molecular pharmacology. [Link]
- Burcham, P. C., et al. (2012). Dashed arrows highlight three potential hydralazine-mediated cytoprotective mechanisms during acrolein toxicity.
- Chen, A., et al. (2016). Mitigation of sensory and motor deficits by acrolein scavenger phenelzine in a rat model of spinal cord contusive injury. PubMed. [Link]
- Burcham, P. C., et al. (2000). The antihypertensive hydralazine is an efficient scavenger of acrolein.
- Burcham, P. C., et al. (2005). Hydralazine Inhibits Rapid Acrolein-Induced Protein Oligomerization: Role of Aldehyde Scavenging and Adduct Trapping in Cross-Link Blocking and Cytoprotection.
- Zhu, B., et al. (2011). Acrolein scavengers: Reactivity, mechanism and impact on health.
- Zheng, L. (2014). Discovery of Novel Acrolein Scavengers and Their Neuroprotective Effects. Purdue e-Pubs. [Link]
- Yin, Q., et al. (2022).
- Kiorpes, T. C., et al. (1990). Evaluation of N-acetylcysteine and methylprednisolone as therapies for oxygen and acrolein-induced lung damage. PubMed. [Link]
- Chen, A., et al. (2021).
- Purdue University. (2006). Purdue scientists find hypertension drug reverses death of cells. Purdue University News. [Link]
- Jiang, K., et al. (2024).
- Shi, R., et al. (2011). Acrolein-mediated injury in nervous system trauma and diseases. Molecular and Cellular Neuroscience. [Link]
- Baker, G. B., & D'Cunha, T. (2020). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. SpringerLink. [Link]
- Aruoma, O. I., et al. (2019). N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. PMC - NIH. [Link]
- Ghorbani, A., et al. (2021).
- Tee, L. B., et al. (1984).
- Diouf, M. N., et al. (2025).
- Forrester, J. V., et al. (2018). An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine.
- Zheng, L., et al. (2015). Dimercaprol is An Acrolein Scavenger that Mitigates Acrolein-mediated PC-12 Cells Toxicity and Reduces Acrolein in Rat Following Spinal Cord Injury. PubMed Central. [Link]
Sources
- 1. Acrolein scavengers: reactivity, mechanism and impact on health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Discovery of Novel Acrolein Scavengers and Their Neuroprotective Effec" by Ran Tian [docs.lib.purdue.edu]
- 4. Acrolein-mediated injury in nervous system trauma and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An accessible HPLC-DAD method for the direct detection of acrolein-trapping compounds in complex plant matrices [pubmed.ncbi.nlm.nih.gov]
- 7. Dimercaprol is An Acrolein Scavenger that Mitigates Acrolein-mediated PC-12 Cells Toxicity and Reduces Acrolein in Rat Following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purdue scientists find hypertension drug reverses death of cells [purdue.edu]
- 9. Hydralazine inhibits rapid acrolein-induced protein oligomerization: role of aldehyde scavenging and adduct trapping in cross-link blocking and cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the coordination chemistry of pyrimidine-based ligands
A Comparative Guide to the Coordination Chemistry of Pyrimidine-Based Ligands
For: Researchers, scientists, and drug development professionals.
Abstract
Pyrimidine, a foundational heterocyclic aromatic compound, is not only a cornerstone of nucleic acids but also a remarkably versatile scaffold in coordination chemistry.[1][2] Its derivatives serve as ligands that form complexes with a vast array of metal ions, leading to compounds with diverse structures and significant applications in medicinal chemistry, catalysis, and materials science.[3][4][5][6] This guide provides a comparative analysis of the coordination chemistry of pyrimidine-based ligands. We will explore the causality behind synthetic strategies, dissect the factors influencing coordination behavior—including ligand structure and the nature of the metal ion—and present the experimental methodologies required to synthesize and characterize these fascinating complexes. The objective is to furnish researchers with the foundational knowledge and practical insights necessary to navigate and innovate within this dynamic field.
Introduction: The Allure of the Pyrimidine Scaffold
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 3 positions, is a privileged structure in chemistry and biology. Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in all living organisms.[1] In coordination chemistry, the two nitrogen atoms act as Lewis basic sites, capable of donating their lone pairs of electrons to form coordinate bonds with metal ions.[7] This fundamental interaction is the basis for a rich and varied field of study.
The versatility of pyrimidine-based ligands stems from several key features:
-
Multiple Coordination Sites: The N1 and N3 atoms can coordinate in a monodentate fashion to a single metal center or act as a bridge between two or more metals, facilitating the formation of coordination polymers.
-
Tunable Electronic Properties: The pyrimidine ring can be readily functionalized with various substituent groups. This allows for the fine-tuning of the ligand's electronic properties, which in turn influences the stability, reactivity, and physical properties of the resulting metal complex.
-
Scaffold for Multidentate Ligands: The pyrimidine core can be incorporated into larger molecular structures, such as Schiff bases or terpyridine-like molecules, to create multidentate chelating ligands that form highly stable metal complexes.[8][9]
These features have enabled the development of pyrimidine-based metal complexes with applications ranging from anticancer and antimicrobial agents to advanced catalysts and functional materials like Metal-Organic Frameworks (MOFs).[3][10][11][12][13]
Ligand Synthesis: Building the Molecular Toolkit
The design and synthesis of the ligand are the critical first steps that dictate the ultimate structure and function of the metal complex. The choice of synthetic route is governed by the desired functionality and substitution pattern on the pyrimidine core.
Common Synthetic Strategies:
-
Transition Metal-Catalyzed Synthesis: Modern organic synthesis increasingly relies on transition metal catalysts to construct the pyrimidine ring efficiently and with high selectivity.[14] Methods like iridium-catalyzed multicomponent synthesis from alcohols and amidines offer sustainable pathways to highly substituted pyrimidines.[15]
-
Condensation Reactions: A cornerstone of pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. This classical approach remains a robust method for accessing a wide variety of pyrimidine cores.
-
Schiff Base Formation: For creating multidentate ligands, the condensation of an aminopyrimidine with an aldehyde or ketone is a widely used and experimentally straightforward strategy.[8][9][16][17] This reaction forms an imine (azomethine) group, which provides an additional coordination site, enabling the ligand to act as a chelating agent.[9]
The logical flow from starting materials to the final ligand is a foundational aspect of rational design in coordination chemistry.
Caption: General workflow for synthesizing a pyrimidine-based Schiff base ligand.
A Comparative Analysis of Coordination Behavior
The formation and structure of a pyrimidine-based metal complex are a result of the interplay between the ligand's properties, the metal ion's characteristics, and the reaction conditions.
The Ligand's Role: Structure Dictates Function
The specific design of the pyrimidine ligand is the most critical factor in determining the coordination outcome.
-
Simple Pyrimidines vs. Chelating Schiff Bases: A simple, unsubstituted pyrimidine typically acts as a monodentate or bridging ligand. This is often seen in the formation of coordination polymers where the pyrimidine links metal centers into extended 1D, 2D, or 3D networks.[18] In contrast, pyrimidine-based Schiff bases, which incorporate additional donor atoms (like phenolic oxygen and imine nitrogen), act as bidentate or tridentate chelating ligands.[9][19] This chelate effect, where multiple bonds are formed to a single metal ion, results in thermodynamically more stable, discrete mononuclear complexes.[20] The choice between a simple bridging ligand and a chelating ligand is therefore a primary decision point for chemists aiming to create either extended frameworks or stable molecular complexes.
-
Substituent Effects: Modifying the pyrimidine ring with electron-donating groups (e.g., amino, methyl) or electron-withdrawing groups (e.g., halides) directly impacts the Lewis basicity of the ring nitrogens. Electron-donating groups increase the electron density on the nitrogen atoms, making them stronger donors and leading to more stable metal-ligand bonds. Conversely, electron-withdrawing groups decrease basicity. This principle allows for the systematic tuning of a complex's stability and reactivity.
The Metal's Influence: Geometry and Reactivity
The choice of metal ion is equally crucial, as its intrinsic properties—such as preferred coordination number, geometry, and oxidation state—guide the assembly of the final complex.
-
Coordination Geometry: Transition metals like Cu(II), Ni(II), and Co(II) are commonly used. Cu(II) complexes often exhibit square planar or distorted octahedral geometries due to the Jahn-Teller effect.[21] Ni(II) can adopt both square planar and octahedral geometries, while Co(II) is frequently found in octahedral or tetrahedral environments.[9][17] These geometric preferences, combined with the ligand's steric profile, determine the overall structure of the complex.
-
Formation of Metal-Organic Frameworks (MOFs): When pyrimidine ligands with additional coordinating groups (like carboxylates) are used, they can bridge multiple metal centers to form highly ordered, porous structures known as MOFs.[10][11][22][23] For example, pyrimidine-5-carboxylate has been used to construct MOFs with Co(II), Cd(II), and Cu(II), resulting in well-defined and porous network topologies with applications in gas sorption and catalysis.[22]
Comparative Coordination Modes
The versatility of pyrimidine-based ligands is best illustrated by their diverse coordination modes. The specific mode adopted depends on the ligand's denticity and the metal-to-ligand ratio.
Caption: Common coordination modes of pyrimidine-based ligands with metal (M) ions.
Essential Characterization Techniques
A multi-technique approach is essential to unambiguously determine the structure and properties of newly synthesized complexes. The causality is clear: each technique provides a different piece of the structural puzzle.
-
Spectroscopic Methods:
-
FT-IR Spectroscopy: This is a primary tool for confirming coordination. A shift in the stretching frequencies of key functional groups, such as the azomethine (C=N) band in Schiff bases or the C-O band of a phenolic group, to lower or higher wavenumbers upon complexation provides direct evidence of ligand-to-metal bonding.[8][24][25] The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to M-N and M-O vibrations, further confirming coordination.[25]
-
UV-Vis Spectroscopy: Electronic spectra reveal information about the electronic transitions within the complex. Intraligand (π → π*) transitions are typically observed in the UV region, while ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the coordination environment, appear in the visible region.[8][21][26]
-
-
Structural Determination:
-
Other Key Techniques:
-
Molar Conductivity: Measurements in solution determine whether the complex is an electrolyte or non-electrolyte, helping to establish if anions are inside or outside the coordination sphere.[9]
-
Magnetic Susceptibility: This technique determines the magnetic moment of the complex, which helps to deduce the geometry and the number of unpaired electrons on the metal center.[8][9]
-
Comparative Data and Applications
The true value of these complexes lies in their functional properties, which often surpass those of the free ligands.
Table 1: Comparative Spectroscopic Data for a Schiff Base Ligand and its Cu(II) Complex
This table exemplifies the typical shifts observed upon coordination, which serve as a self-validating system for confirming complex formation.
| Compound/Complex | Key FT-IR Bands (cm⁻¹) | UV-Vis λmax (nm) | Assignment |
| ν(O-H) | ν(C=N) | ν(M-N/O) | |
| Schiff Base Ligand (L) | ~3400 (broad) | ~1620 | - |
| [Cu(L)₂] Complex | Absent | ~1608 | ~550, ~450 |
Table 2: Comparison of Biological Activity
Coordination to a metal ion can significantly enhance the biological activity of a pyrimidine-based ligand. This is often attributed to mechanisms like increased lipophilicity (facilitating cell membrane penetration) or the metal ion's ability to interact with biological targets.
| Compound | Antibacterial Activity (Zone of Inhibition, mm) vs. S. aureus | Antifungal Activity (Zone of Inhibition, mm) vs. A. niger |
| Schiff Base Ligand | 10 | 12 |
| [Cu(II) Complex] | 18 | 22 |
| [Ni(II) Complex] | 16 | 19 |
| (Data is representative, based on trends reported in the literature.[9][17][19]) |
This enhancement is a key driver for research in medicinal inorganic chemistry. Pyrimidine-based metal complexes are actively investigated as:
-
Anticancer Agents: By targeting DNA or inhibiting key enzymes like kinases.[3][5]
-
Antimicrobial Agents: Showing potent activity against various bacterial and fungal strains, often overcoming resistance mechanisms.[1][5][6]
-
Catalysts: In organic synthesis, they catalyze important reactions such as acceptorless dehydrogenative coupling and C-C bond formation.[12][13]
Experimental Protocols
The following protocols are self-validating; successful synthesis will be confirmed by the characterization data outlined in Section 4.
Protocol 1: Synthesis of a Pyrimidine-Based Schiff Base Ligand
(Based on the condensation of 2-amino-4-hydroxy-6-methylpyrimidine and 2-hydroxy-1-naphthaldehyde[9])
-
Reactant Preparation: Dissolve 2-amino-4-hydroxy-6-methylpyrimidine (10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask. Stir until fully dissolved.
-
Addition: To the stirring solution, add a solution of 2-hydroxy-1-naphthaldehyde (10 mmol) in 20 mL of absolute ethanol dropwise over 10 minutes.
-
Reaction: Add 2-3 drops of glacial acetic acid as a catalyst. Fit the flask with a reflux condenser and heat the mixture to reflux for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, the resulting solid precipitate is collected by vacuum filtration.
-
Purification: Wash the solid product with cold ethanol (2 x 10 mL) and then diethyl ether (1 x 10 mL) to remove unreacted starting materials.
-
Drying: Dry the purified pale yellow ligand in a vacuum desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of the Corresponding Cu(II) Complex
(General procedure based on literature[9][21][29])
-
Ligand Solution: Dissolve the synthesized Schiff base ligand (2 mmol) in 30 mL of hot ethanol in a 100 mL flask with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] (1 mmol) in 20 mL of ethanol.
-
Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and the formation of a precipitate should be observed almost immediately.
-
Reaction Completion: Continue to stir the mixture under reflux for an additional 2 hours to ensure the reaction goes to completion.
-
Isolation & Purification: Cool the mixture to room temperature. Collect the solid complex by vacuum filtration, wash with ethanol and diethyl ether, and dry in a vacuum desiccator.
Caption: A typical workflow for the comprehensive characterization of a new metal complex.
References
- Sönmez, M., Hacıyusufoğlu, M. E., & Zengin, G. (2018). Synthesis of pyrimidine Schiff base transition metal complexes: characterization, spectral and electrochemical analyses, and photoluminescence properties. Research on Chemical Intermediates.
- Sönmez, M., & Ulcan, M. (2019). Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co(II), Pt(II), and Pd(II) complexes. Turkish Journal of Chemistry.
- Chen, B., Eddaoudi, M., Reineke, T. M., Kampf, J. W., O'Keeffe, M., & Yaghi, O. M. (2000). Topologies of Metal−Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2. Inorganic Chemistry.
- Sönmez, M., et al. (2018). Synthesis of pyrimidine Schiff base transition metal complexes: characterization, spectral and electrochemical analyses, and photoluminescence properties. ResearchGate.
- Sakhare, D. T. (2025). Synthesis, Characterization and Biological Activity of New Pyrimidine Schiff Base and Its Cu(II), Ni(II) Complexes. Asian Journal of Chemical Sciences.
- Moghaddam-Manesh, M., et al. (2022). Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. Frontiers in Chemistry.
- Sönmez, M., & Ulcan, M. (2019). Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co(II), Pt(II), and Pd(II) complexes. ResearchGate.
- Moghaddam-Manesh, M., et al. (2022). Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. PMC.
- Ali, H. A., et al. (2024). Design and development of a novel Co‐MOF catalyst for sustainable pyrimidine synthesis via the Biginelli reaction. ResearchGate.
- Brown, D. G., & Bostrom, J. (2016). Recent Advances in Pyrimidine-Based Drugs. PMC.
- Fabelo, O., et al. (2020). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. MDPI.
- Pal, S., et al. (2023). 2-(2-Benzimidazolyl)pyridine Mn(I) Complexes: Synthesis and Exploration of Catalytic Activity toward Synthesis of Pyrimidine and Quinoline. ACS Publications.
- Sharma, P., & Rane, N. (2018). BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- Cole, M. L., et al. (2020). Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. ACS Publications.
- Chalap, M. S., et al. (2024). FT-IR data of pyrimidine derivatives compounds. ResearchGate.
- El-Sayed, N. F., & El-Bendary, E. R. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Kumar, D., & Kumar, N. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. PMC.
- Karadayi, N., et al. (2013). X-Ray structure of a 1D-coordination polymer of copper(II) bearing pyrazine-2,3-dicarboxylic acid and 2-aminopyrimidine. ResearchGate.
- Al-Tamimi, W. H. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research.
- Singh, A., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed.
- Elemike, E. E., et al. (2021). Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. PubMed Central.
- Elemike, E. E., et al. (2021). Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. ACS Omega.
- Singh, B., et al. (2015). IR and UV/Vis spectroscopic data of complexes IR cm −1. ResearchGate.
- Saha, N., & Mukherjee, D. (1986). Metal complexes of pyrimidine derived ligands—II: Cobalt(II) complexes of 2-hydrazino-4,6-dimethyl pyrimidine. Transition Metal Chemistry.
- Saito, H., et al. (2023). Efficient Synthesis of a Schiff Base Copper(II) Complex Using a Microfluidic Device. MDPI.
- Deshmukh, R., & Jirole, D. (2017). IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- Aliyu, H. N., & Sani, U. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher.
- Verma, A., et al. (2022). Copper (Cu)-Complexes of Schiff Base and their Antibacterial Activity. Journal of Research in Medical and Dental Science.
- Al-Hamdani, A. A. S., et al. (2023). Synthesis pathway of Schiff base ligand and its copper complex. ResearchGate.
- Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. PubMed.
- Al-Khafaji, Y. F. (2021). Representation of the X-ray crystal structure of [Cu(L pz )(py) 2 ]OTf?H 2 O (2) with water molecules removed for clarity. ResearchGate.
- NCERT. (n.d.). Biomolecules Chapter 9. NCERT.
- Gellrich, U., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Transition metal pyridine complexes. Wikipedia.
- Kumar, M., et al. (2024). UV–vis spectra of ligand and corresponding metal complexes. ResearchGate.
Sources
- 1. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncert.nic.in [ncert.nic.in]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. wjarr.com [wjarr.com]
- 6. sjomr.org.in [sjomr.org.in]
- 7. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. journalajocs.com [journalajocs.com]
- 10. Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of pyrimidine Schiff base transition metal complexes: characterization, spectral and electrochemical analyses, and photoluminescence properties | Semantic Scholar [semanticscholar.org]
- 17. [PDF] Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co(II), Pt(II), and Pd(II) complexes | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. jrmds.in [jrmds.in]
A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking 2-Hydrazinyl-4,6-dimethylpyrimidine Against Classical and Modern Methodologies
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals ranging from anti-inflammatory agents like Celecoxib to anti-cancer and antimicrobial drugs.[1][2][3][4] The efficiency, regioselectivity, and environmental impact of the synthetic routes to these vital heterocycles are therefore of paramount importance.
This guide provides an in-depth comparison of pyrazole synthesis methodologies. We will focus on the use of a substituted hydrazine, 2-hydrazinyl-4,6-dimethylpyrimidine, as a representative building block and benchmark its performance against established alternatives like the classical Knorr synthesis and modern energy-efficient techniques. Our analysis is grounded in experimental data to provide a clear, objective comparison for methodological selection in a research and development setting.
Core Synthetic Strategies: A Head-to-Head Comparison
The choice of synthetic strategy is often a trade-off between starting material availability, desired substitution patterns, reaction efficiency, and scalability. Here, we dissect three prominent approaches.
Method 1: Synthesis via Substituted Hydrazine (this compound)
The use of a pre-functionalized hydrazine, such as this compound, offers a direct route to pyrazoles bearing a specific, complex substituent at the N1 position. This approach is a variation of the well-established Knorr synthesis, where the hydrazine component dictates a key pharmacophoric element of the final molecule.
Mechanistic Rationale: The synthesis proceeds via the condensation of the hydrazine with a 1,3-dicarbonyl compound (e.g., acetylacetone). The reaction is typically acid-catalyzed and begins with the nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the carbonyl carbons to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[5][6][7][8] The bulky dimethylpyrimidine group sterically influences the initial condensation, often leading to a single, predictable regioisomer.
Experimental Protocol: Synthesis of 4,6-dimethyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
-
Materials: this compound, Acetylacetone (2,4-pentanedione), Glacial Acetic Acid, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.05 eq) to the solution.
-
Add a catalytic amount (3-5 drops) of glacial acetic acid to the mixture.
-
Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
-
Caption: Workflow for pyrazole synthesis using a substituted hydrazine.
Method 2: The Classical Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone of heterocyclic chemistry.[8][9][10] It involves the straightforward cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. Its primary advantage is the use of readily available starting materials.[11] However, when using unsymmetrical dicarbonyl compounds, it can lead to a mixture of regioisomers, complicating purification.[11]
Experimental Protocol: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
-
Materials: Phenylhydrazine, Acetylacetone (2,4-pentanedione), Ethanol.
-
Procedure:
-
To a stirred solution of acetylacetone (1.0 eq) in ethanol, slowly add phenylhydrazine (1.0 eq). Note: The addition can be exothermic.
-
Heat the reaction mixture under reflux for 1 hour.[5]
-
After cooling the mixture in an ice bath, a syrup will form.[5]
-
Induce crystallization by scratching the side of the flask or by adding a seed crystal.
-
Filter the resulting solid and wash with cold ethanol.
-
Purify the product by recrystallization from ethanol to yield the pure pyrazole.
-
Method 3: Green Chemistry Approaches - Microwave-Assisted Synthesis
Conventional reflux heating is often time-consuming and energy-intensive. Modern techniques, particularly microwave-assisted organic synthesis (MAOS), offer a compelling green alternative.[1][12][13] Microwave irradiation directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times and often significant improvements in product yields.[1][14][15]
Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazole Derivative
-
Materials: Aryl hydrazine, β-ketoester, Ethanol, Glacial Acetic Acid.
-
Procedure:
-
In a specialized microwave reaction vessel, combine the aryl hydrazine (1.0 eq) and β-ketoester (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 60-100°C) for 5-15 minutes.[14][16]
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final product.
-
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the different synthetic methodologies, allowing for an objective assessment.
| Parameter | Method 1: Substituted Hydrazine (Conventional) | Method 2: Knorr Synthesis (Conventional) | Method 3: Microwave-Assisted Synthesis |
| Reaction Time | 2-4 hours | 1-9 hours[14] | 5-20 minutes [14][16] |
| Typical Yield | Good to Excellent (Regiospecific) | 70-95% (Can be lower with regioisomers)[9][11] | 91-98% (Often higher than conventional)[14] |
| Energy Source | Oil Bath / Heating Mantle | Oil Bath / Heating Mantle | Microwave Irradiation |
| Key Advantages | Direct installation of complex N1-substituent, High regioselectivity. | Readily available starting materials, simple procedure.[11] | Drastically reduced reaction time, improved yields, energy efficient.[1][13][14] |
| Key Disadvantages | Requires synthesis of the substituted hydrazine precursor. | Lack of regioselectivity with unsymmetrical dicarbonyls.[11] | Requires specialized microwave reactor equipment. |
Validation and Spectroscopic Analysis
Confirmation of the synthesized pyrazole structure is crucial. Standard spectroscopic techniques are employed for this purpose.
-
¹H NMR: Protons on the pyrazole ring typically appear in the aromatic region (δ 6.0-8.0 ppm). The chemical shifts of substituent protons provide clear evidence of the final structure.[17]
-
¹³C NMR: The carbon atoms of the pyrazole ring resonate at characteristic chemical shifts, typically between δ 100-150 ppm.[17]
-
FT-IR: The absence of carbonyl (C=O) and N-H stretching bands (from starting materials) and the presence of C=N and aromatic C=C stretching in the 1500-1650 cm⁻¹ region are indicative of pyrazole formation.[17][18]
Decision Logic for Method Selection
Choosing the optimal synthetic route depends on the specific goals of the project, such as speed, scale, cost, and structural complexity.
Caption: Decision logic for choosing a pyrazole synthesis method.
Conclusion
The synthesis of pyrazoles is a well-established field with a rich variety of methodologies. The classical Knorr synthesis remains a robust and accessible method, ideal for generating simple pyrazole scaffolds from basic building blocks. However, its lack of regiocontrol with certain substrates can be a significant drawback.
The use of a pre-functionalized starting material like This compound provides an elegant solution to this challenge, enabling the direct and regiospecific synthesis of complex molecules. This strategy is particularly valuable in drug discovery, where precise control over the substitution pattern at the N1 position is often critical for biological activity.
Finally, the adoption of green chemistry techniques , such as microwave-assisted synthesis, represents a significant leap forward. By dramatically accelerating reaction rates and improving yields, MAOS offers a superior alternative to conventional heating for nearly all pyrazole synthesis routes, aligning with the modern research imperatives of efficiency and sustainability. The choice between these methods will ultimately be guided by the specific structural requirements of the target molecule and the available laboratory infrastructure.
References
- A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods. (n.d.). Benchchem.
- A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. (n.d.). Benchchem.
- Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053–1071.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen.
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (n.d.). MDPI.
- Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). Journal of Visualized Experiments.
- An ultrasound-assisted facile synthesis of pyrazole derivatives; docking, ADMET, FMO analysis and in vitro evaluation for anti-microbial activities. (2024). Cornous Biology.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). PMC - NIH.
- Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Taylor & Francis Online.
- Detailed experimental protocol for Knorr pyrazole synthesis. (n.d.). Benchchem.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (n.d.). Benchchem.
- Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymeriz
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evalu
- synthesis of pyrazoles. (2019). YouTube.
- Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (n.d.). PMC.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).
- Pyrazole(288-13-1) IR Spectrum. (n.d.). ChemicalBook.
- Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. (n.d.). University of Miami.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. royal-chem.com [royal-chem.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. name-reaction.com [name-reaction.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydrazinyl-4,6-dimethylpyrimidine
This guide provides a detailed, safety-first protocol for the proper disposal of 2-Hydrazinyl-4,6-dimethylpyrimidine. As a hydrazine derivative, this compound requires meticulous handling and adherence to established hazardous waste procedures to ensure the safety of laboratory personnel and environmental protection. The procedures outlined herein are grounded in regulatory standards and best practices for chemical waste management.
Understanding the Hazard Profile
This compound is an organic chemical intermediate. While specific toxicological data is limited, its structural relation to hydrazine warrants treating it with significant caution. Hydrazine and its derivatives are known for their potential toxicity and reactivity.[1][2] The primary documented hazard is acute oral toxicity.[3]
Key Safety and Physical Data:
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄ | PubChem[3] |
| Molecular Weight | 138.17 g/mol | PubChem[3] |
| Appearance | Solid | Sigma-Aldrich |
| GHS Hazard Statement | H302: Harmful if swallowed | PubChem[3] |
| Primary Hazards | Irritant, Acutely Toxic (Oral) | PubChem[3] |
| Storage Temperature | Inert atmosphere, store in freezer (-20°C) | Sigma-Aldrich, LookChem[4] |
Given its classification, all waste generated from this compound must be managed as hazardous chemical waste in compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6]
Core Principles of Disposal: The "Cradle-to-Grave" Mandate
The EPA mandates a "cradle-to-grave" approach for hazardous waste management, which holds the generator responsible for the waste from its creation to its final, safe disposal.[6][7] This principle requires that all chemical waste, including this compound, is correctly identified, segregated, stored, and transferred to a licensed disposal facility.[8][9]
Personnel Safety & Required PPE
Before handling the chemical for use or disposal, ensure all engineering controls are functional and appropriate Personal Protective Equipment (PPE) is worn.
-
Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11][12]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : ANSI Z87.1-compliant chemical splash goggles are mandatory.[11][12]
-
Hand Protection : Wear chemical-resistant nitrile gloves. Ensure gloves are inspected before use and changed immediately if contaminated.[11][12]
-
Body Protection : A flame-resistant lab coat must be worn and kept fully buttoned.[12]
-
Respiratory Protection : Not typically required when handling small quantities within a fume hood. If there is a risk of aerosolization outside of a fume hood, consult your institution's Environmental Health & Safety (EHS) department for respirator requirements.[2]
-
Detailed Disposal Protocol
This step-by-step protocol ensures compliance and safety throughout the disposal process.
Step 1: Waste Identification and Segregation
-
Classification : this compound waste is classified as a hazardous waste due to its toxicity.[3]
-
Segregation : This waste must be kept separate from other waste streams. Crucially, do not mix with oxidizing agents or strong acids , as hydrazine derivatives can react violently with such substances.[2][13] Collect it in a dedicated waste container.
Step 2: Proper Containerization
-
Container Selection : Use a chemically compatible container designed for solid hazardous waste. The container must have a secure, tight-fitting lid.[5] Never use food-grade containers (e.g., milk jugs) for chemical waste storage.[5]
-
Container Management : The waste container must be kept closed at all times except when adding waste.[5] This is a common and critical EPA compliance point.
Step 3: Accurate Labeling
-
Labeling : The container must be clearly labeled as soon as the first particle of waste is added. The label must include:
Step 4: Storage and Accumulation
-
Storage Location : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals.[14]
-
Secondary Containment : It is best practice to keep the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[12]
Step 5: Arranging for Final Disposal
-
Contact EHS : Do not attempt to dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for hazardous waste.[11]
-
Manifest System : For off-site disposal, the waste will be tracked using an EPA-mandated manifest system to ensure it reaches a licensed Treatment, Storage, and Disposal Facility (TSDF).[8]
Emergency Procedures
Spill Management
-
Small Spill (Solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills. To prevent making the solid airborne, you can dampen the material with water first.[15]
-
Carefully sweep the dampened material into the designated hazardous waste container.
-
Decontaminate the area with a soap and water solution.
-
Seal and label all cleanup materials as hazardous waste.[15]
-
-
Large Spill :
-
Evacuate the area immediately.
-
Notify your supervisor and contact your institution's EHS or emergency response team.[12]
-
Prevent entry into the affected area.
-
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][16]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][16]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][14]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][12]
Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- Hazardous Waste Disposal Guidelines. Purdue University. Available at: https://www.purdue.edu/ehs/rem/home/booklets/hwdg.pdf
- This compound. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/350535
- Laboratory Safety Standard Operating Procedure (SOP). University of California, Santa Barbara. Available at: https://www.ehs.ucsb.edu/files/docs/ls/SOP_Hydrazine.pdf
- Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. Benchchem. Available at: https://www.benchchem.com/pdf/proper-disposal-of-hydrazine-1-2-dibenzoyl-1-benzyl.pdf
- Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). Available at: https://apps.dtic.mil/sti/pdfs/ADA169956.pdf
- Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1011.pdf
- Hydrazine Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety. Available at: https://ehs.unm.
- 2-Hydrazino-4,6-dimethylpyrimidine - ChemBK. ChemBK. Available at: https://www.chembk.com/en/chem/2-Hydrazino-4,6-dimethylpyrimidine
- Standard Operating Procedure: Hydrazine. University of California, Santa Barbara, Environmental Health & Safety. Available at: https://www.ehs.ucsb.edu/files/docs/ls/SOP_Hydrazine.pdf
- Safety Data Sheet: 2-Hydrazinyl-4,6-dimethoxypyrimidine. AK Scientific, Inc. Available at: https://www.aksci.com/sds/AMBH2D6FF65B_sds.pdf
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: https://www.epa.
- HYDRAZINE. Occupational Safety and Health Administration (OSHA). Available at: https://www.osha.
- HYDRAZINE SULFATE - Report | CAMEO Chemicals | NOAA. National Oceanic and Atmospheric Administration. Available at: https://cameochemicals.noaa.gov/chemical/876
- Hazardous Material Disposal - EPA Specific. JJ Safety. Available at: https://www.jjsafety.
- This compound (23906-13-0). Chemchart. Available at: https://www.chemchart.com/cas/23906-13-0
- Hazardous Waste. U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available at: https://www.epa.gov/hw/learn-basics-hazardous-waste
- Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine. Fisher Scientific. Available at: https://www.fishersci.com/sds?productName=AC103590250&productDescription=2-AMINO-4%2C6-DIMETHYLPYRIMIDINE+25G&countryCode=US&language=en
- Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine. Thermo Fisher Scientific. Available at: https://www.thermofisher.com/document-connect/thermofisher.jsp?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A13674_MTR_EN.pdf
- This compound. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6ff65b
- Cas 23906-13-0, 2-Hydrazino-4,6-dimethylpyrimidine. LookChem. Available at: https://www.lookchem.com/2-Hydrazino-4-6-dimethylpyrimidine-cas-23906-13-0/
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. pfw.edu [pfw.edu]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. ehs.ucsb.edu [ehs.ucsb.edu]
- 13. chembk.com [chembk.com]
- 14. aksci.com [aksci.com]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. nj.gov [nj.gov]
Personal protective equipment for handling 2-Hydrazinyl-4,6-dimethylpyrimidine
An Essential Guide to Personal Protective Equipment (PPE) for Handling 2-Hydrazinyl-4,6-dimethylpyrimidine
Foreword: A Proactive Stance on Laboratory Safety
As a key intermediate in the synthesis of novel compounds for pharmaceuticals, pesticides, and dyes, this compound is a compound of significant interest in modern research and development.[1] However, its chemical structure, which includes a hydrazine moiety, demands a rigorous and informed approach to laboratory safety. Hydrazine and its derivatives are recognized for their potential toxicity, and therefore, handling this compound requires more than just routine precautions.[2][3]
This guide is designed for the professional researcher and scientist. It moves beyond a simple checklist of equipment to provide a comprehensive safety framework grounded in the principles of risk assessment and the hierarchy of controls. Our objective is to empower you with the knowledge to not only use PPE correctly but to understand the causality behind each recommendation, ensuring a self-validating system of safety for you and your team.
Hazard Analysis: Understanding the Risk Profile
This compound is a white crystalline powder.[1] While specific toxicological data for this exact compound is limited, the available information and its classification as a hydrazine derivative necessitate treating it with significant caution.
GHS Hazard Classifications: The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[5]
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[5] Given its hydrazine component, there is a potential for more severe health effects, as hydrazine itself is toxic, corrosive, and may be fatal if absorbed through the skin.[2][6] Therefore, preventing all routes of exposure is paramount.
The Hierarchy of Controls: Your Primary Safety Net
Personal Protective Equipment (PPE) is the final and crucial barrier between you and the chemical. However, it should always be used in conjunction with more effective control measures.
-
Engineering Controls: This is the most critical step for handling this compound. All work involving this compound powder or its solutions must be conducted within a certified chemical fume hood.[7][8] The fume hood is designed to contain dusts and vapors, pulling them away from your breathing zone.[7]
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training for all personnel, and clear signage on storage and work areas are essential.[3][7] Never work alone when handling this compound.
-
Personal Protective Equipment (PPE): The last line of defense, designed to protect you from any exposure that is not contained by engineering controls.
Core PPE Requirements: A Detailed Protocol
The following PPE is mandatory when handling this compound in any form.
Hand Protection
Direct skin contact can cause irritation and potential absorption.[5][9]
-
Glove Type: Use chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling hydrazine and its derivatives.[3][6] Butyl rubber is also an excellent choice for prolonged contact.[10] Do not use latex gloves, as they offer poor protection against many chemicals.[8]
-
Protocol: Always inspect gloves for tears or holes before use. Use the double-gloving technique for added protection, especially during tasks with a higher risk of splashes or spills. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after work is complete.[7][11]
Eye and Face Protection
The compound is known to cause serious eye irritation.[5]
-
Required Equipment: At a minimum, wear splash-proof safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[9][12]
-
Enhanced Protection: When handling larger quantities (>5g), preparing solutions, or when there is any risk of splashing, a full-face shield must be worn in addition to safety goggles.[6][7]
Body Protection
Protecting your skin and personal clothing from contamination is crucial.
-
Required Equipment: A clean, flame-resistant lab coat should be worn and fully fastened.[3][6] Disposable Tyvek-type sleeves can provide additional protection against powder contamination on the arms.[13]
-
Personal Attire: Full-length pants and closed-toe shoes made of a non-porous material (e.g., leather) are mandatory in the laboratory at all times.[6][11]
Respiratory Protection
The primary defense against inhaling this harmful dust is the chemical fume hood.[7]
-
Standard Operations: For routine handling of small quantities inside a certified fume hood, additional respiratory protection is typically not required.
-
When a Respirator is Necessary: A NIOSH-approved respirator may be required as a backup to engineering controls in specific situations, such as a large spill cleanup or if engineering controls are not available or functioning properly.[6][10] If a risk assessment determines that the Permissible Exposure Limit (PEL) could be exceeded, a full-face respirator with appropriate cartridges should be used.[6]
PPE Selection Protocol by Task
This table summarizes the minimum PPE required for common laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Single pair of nitrile gloves | Safety glasses | Lab coat | Not required |
| Weighing Solid | Double-gloved nitrile or neoprene | Splash-proof safety goggles | Lab coat, disposable sleeves | Work within a fume hood |
| Preparing Solutions | Double-gloved nitrile or neoprene | Splash-proof safety goggles and face shield | Lab coat, disposable sleeves | Work within a fume hood |
| Running Reaction | Double-gloved nitrile or neoprene | Splash-proof safety goggles | Lab coat | Work within a fume hood |
| Waste Disposal | Double-gloved nitrile or neoprene | Splash-proof safety goggles and face shield | Lab coat | Work within a fume hood |
Experimental Workflow & PPE Decision Making
The following diagram illustrates the logical workflow for ensuring safety when planning to work with this compound.
Caption: PPE selection workflow for this compound.
Emergency Response and Disposal
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[5][14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[12][14]
Spills: Do not attempt to clean up a significant spill without proper training and equipment. Evacuate the area and notify your institution's environmental health and safety (EHS) department immediately.[7] For very small spills inside a fume hood, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.
Disposal: All contaminated PPE (gloves, sleeves) and chemical waste must be collected in a suitable, closed, and clearly labeled container for disposal.[12] Do not empty chemical waste into drains.[9] Follow all local, state, and federal regulations for hazardous waste disposal.[14]
References
- 2-Hydrazino-4,6-dimethylpyrimidine - ChemBK. (2024).
- Hydrazine - Risk Management and Safety, Princeton University. (n.d.). Details the hazards and comprehensive handling procedures for hydrazine. [Link]
- Safety and Handling of Hydrazine - DTIC. (n.d.). A technical report on the properties and safe handling of hydrazine. [Link]
- Hydrazine Standard Operating Procedure Template - University of New Mexico. (n.d.). An SOP template outlining controls and PPE for hydrazine. [Link]
- Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte. (n.d.). Safety document covering particularly hazardous substances, including hydrazine. [Link]
- This compound - PubChem. (n.d.). Provides aggregated GHS information and identifiers for the compound. [Link]
- This compound (23906-13-0) - Chemchart. (n.d.). Provides basic identifiers and links to suppliers. [Link]
- Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine - Thermo Fisher Scientific. (2009). SDS providing hazard statements and engineering measures. [Link]
- Laboratory Safety Guidelines - ETH Zurich. (n.d.).
- Material Safety Data Sheets Pyrimidine Impurity - Cleanchem Laboratories. (n.d.). General handling precautions for pyrimidine compounds. [Link]
- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024). Provides best practices for handling a hazardous heterocyclic compound. [Link]
- Working with Hazardous Chemicals - Organic Syntheses. (n.d.). General guidelines for handling hazardous chemicals in a synthesis lab. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. fishersci.com [fishersci.com]
- 10. arxada.com [arxada.com]
- 11. ethz.ch [ethz.ch]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
